molecular formula C8H6BrN3 B1278728 8-Bromo-1,7-naphthyridin-6-amine CAS No. 5912-35-6

8-Bromo-1,7-naphthyridin-6-amine

Cat. No.: B1278728
CAS No.: 5912-35-6
M. Wt: 224.06 g/mol
InChI Key: VJKKBVMEHDGRAZ-UHFFFAOYSA-N
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Description

8-Bromo-1,7-naphthyridin-6-amine is a useful research compound. Its molecular formula is C8H6BrN3 and its molecular weight is 224.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-1,7-naphthyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrN3/c9-8-7-5(2-1-3-11-7)4-6(10)12-8/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKKBVMEHDGRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC(=C2N=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443761
Record name 8-bromo-1,7-naphthyridin-6-amine
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Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5912-35-6
Record name 8-Bromo-1,7-naphthyridin-6-amine
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Record name 8-bromo-1,7-naphthyridin-6-amine
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Record name 8-bromo-1,7-naphthyridin-6-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-Bromo-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known chemical properties of 8-Bromo-1,7-naphthyridin-6-amine (CAS No. 5912-35-6), a heterocyclic compound of interest in medicinal chemistry and materials science. This guide consolidates available data on its physicochemical characteristics, spectroscopic profile, and synthetic strategies, presented in a format tailored for scientific and research applications.

Core Chemical and Physical Properties

This compound is a substituted naphthyridine, a class of compounds known for its diverse biological activities. The core structure consists of two fused pyridine rings, with a bromine atom at position 8 and an amine group at position 6.

Physicochemical Data

The fundamental physicochemical properties of the compound are summarized below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 5912-35-6[1][2]
Molecular Formula C₈H₆BrN₃[1][2][3]
Molecular Weight 224.06 g/mol [1][2]
Purity ≥97% - 98% (Commercially available)[1][2]
Appearance Solid (details not specified)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Computational Properties

Computational descriptors provide insights into the molecule's behavior in biological systems, such as membrane permeability and potential for hydrogen bonding.

DescriptorValueSource
Topological Polar Surface Area (TPSA) 51.8 Ų[1]
LogP (Predicted) 1.9745[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 0[1]
SMILES BrC1=C2N=CC=CC2=CC(N)=N1[1]
InChIKey VJKKBVMEHDGRAZ-UHFFFAOYSA-N[3]

Synthesis and Reactivity

General Synthetic Strategies

Two plausible retrosynthetic pathways for this compound are:

  • Late-stage Bromination: Synthesis of a 1,7-naphthyridin-6-amine precursor followed by selective bromination at the C8 position. The activating nature of the amine group would direct the electrophilic substitution.

  • Late-stage Amination: Synthesis of an 8-bromo-1,7-naphthyridine precursor, followed by the introduction of the amine group at the C6 position, likely via a nucleophilic aromatic substitution (SNAr) reaction.

The choice of strategy depends on the availability of starting materials and the desired control over regioselectivity.

G cluster_0 General Synthetic Workflow cluster_1 Pathway A: Late-Stage Amination cluster_2 Pathway B: Late-Stage Bromination start Precursor Synthesis (e.g., Pyridine derivative) cyclization Naphthyridine Ring Formation (Cyclization Reaction) start->cyclization intermediate 1,7-Naphthyridine Core cyclization->intermediate bromination Bromination at C8 intermediate->bromination Halogenation amination_first Amination at C6 intermediate->amination_first Amination bromo_intermediate 8-Bromo-1,7-naphthyridine bromination->bromo_intermediate amination Amination at C6 (e.g., SₙAr) bromo_intermediate->amination product This compound amination->product amino_intermediate 1,7-Naphthyridin-6-amine amination_first->amino_intermediate bromination_second Bromination at C8 (Electrophilic Substitution) amino_intermediate->bromination_second bromination_second->product

References

In-Depth Technical Guide: 8-Bromo-1,7-naphthyridin-6-amine (CAS 5912-35-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Bromo-1,7-naphthyridin-6-amine (CAS Number: 5912-35-6), a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical properties, potential synthetic routes, and the broader biological context of the 1,7-naphthyridine scaffold, offering a valuable resource for researchers exploring this class of compounds.

Core Compound Properties

This compound is a substituted naphthyridine, a class of bicyclic heterocyclic compounds containing two nitrogen atoms. The presence of a bromine atom and an amine group on the naphthyridine core provides versatile handles for further chemical modifications, making it an attractive building block for the synthesis of more complex molecules.

PropertyValueSource
CAS Number 5912-35-6[1][2]
Molecular Formula C₈H₆BrN₃[1][3]
Molecular Weight 224.06 g/mol [1][2]
Monoisotopic Mass 222.9745 Da[3]
Predicted XlogP 1.8[3]
Purity ≥97% (typical from commercial suppliers)[1]
Appearance Tan solid (reported for a similar isomer)
Storage Conditions 4°C, protect from light[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Aromatic protons on the naphthyridine core are expected to appear in the downfield region of the spectrum. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine substituent. The protons of the amine group would likely appear as a broad singlet.[4]

  • ¹³C NMR: The spectrum would display eight distinct signals for the carbon atoms of the naphthyridine ring. The carbon atom attached to the bromine would be shifted downfield.[4]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for:

  • N-H stretching of the primary amine: typically two bands in the 3400-3250 cm⁻¹ region.[5]

  • N-H bending of the primary amine: in the 1650-1580 cm⁻¹ range.[5]

  • C-N stretching of the aromatic amine: between 1335-1250 cm⁻¹.[5]

  • Aromatic C=C and C=N stretching vibrations.[4]

  • C-Br stretching in the fingerprint region (below 1000 cm⁻¹).[4]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio), resulting in two molecular ion peaks separated by two mass units.[4] Predicted mass-to-charge ratios for various adducts are available.[3]

AdductPredicted m/z
[M+H]⁺223.98178
[M+Na]⁺245.96372
[M-H]⁻221.96722
[M+NH₄]⁺241.00832
[M+K]⁺261.93766

Synthesis and Reactivity

Potential Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature, plausible synthetic routes can be extrapolated from the synthesis of isomeric and related naphthyridine derivatives.[4] The two primary retrosynthetic approaches would involve either the bromination of a pre-formed amino-naphthyridine or the amination of a bromo-naphthyridine.

// Nodes for Pathway 1 Start1 [label="6-Amino-1,7-naphthyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Brominating Agent\n(e.g., NBS)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for Pathway 2 Start2 [label="6,8-Dibromo-1,7-naphthyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Aminating Agent\n(e.g., NH₃, Buchwald-Hartwig amination)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges for Pathway 1 Start1 -> Product [label="Electrophilic Aromatic Substitution"]; Intermediate1 -> Product [style=invis];

// Edges for Pathway 2 Start2 -> Product [label="Nucleophilic Aromatic Substitution"]; Intermediate2 -> Product [style=invis];

// Invisible nodes for spacing space1 [shape=point, width=0.01, height=0.01, style=invis]; space2 [shape=point, width=0.01, height=0.01, style=invis];

// Grouping for clarity {rank=same; Start1; Start2;} {rank=same; Product;} } .dot Figure 1: Potential Retrosynthetic Approaches.

Pathway 1: Electrophilic Bromination This approach would start with 6-amino-1,7-naphthyridine. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. Treatment with a suitable brominating agent, such as N-bromosuccinimide (NBS), could potentially introduce a bromine atom at the 8-position.

Pathway 2: Nucleophilic Amination This pathway would begin with a di-halogenated 1,7-naphthyridine, such as 6,8-dibromo-1,7-naphthyridine. A selective nucleophilic aromatic substitution (SNAr) reaction could then be employed to introduce an amino group at the 6-position. This may require careful control of reaction conditions to achieve regioselectivity. Alternatively, modern cross-coupling methods like the Buchwald-Hartwig amination could be employed.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the primary aromatic amine and the aryl bromide.

// Central Compound Core [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Amine Group Reactions Amine [label="Amine Group (-NH₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acylation [label="Acylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkylation [label="Alkylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling1 [label="Coupling Reactions", fillcolor="#F1F3F4", fontcolor="#202124"];

// Bromine Atom Reactions Bromine [label="Bromine Atom (-Br)", fillcolor="#FBBC05", fontcolor="#202124"]; Suzuki [label="Suzuki Coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; Heck [label="Heck Coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; Buchwald [label="Buchwald-Hartwig\nAmination", fillcolor="#F1F3F4", fontcolor="#202124"]; Sonogashira [label="Sonogashira Coupling", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Core -> Amine [label=" at C6"]; Core -> Bromine [label=" at C8"];

Amine -> Acylation; Amine -> Alkylation; Amine -> Coupling1;

Bromine -> Suzuki; Bromine -> Heck; Bromine -> Buchwald; Bromine -> Sonogashira; } .dot Figure 2: Reactivity of Functional Groups.

  • Amine Group: The primary amine at the 6-position can undergo a variety of reactions, including acylation, alkylation, and participation in coupling reactions to introduce diverse substituents.

  • Bromine Atom: The bromine at the 8-position is a versatile handle for transition-metal-catalyzed cross-coupling reactions. These include Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.[4] This allows for the introduction of a wide array of functional groups at this position, enabling the generation of diverse chemical libraries for drug discovery.

Biological Activity and Therapeutic Potential (of the 1,7-Naphthyridine Scaffold)

While there is no specific biological data available for this compound in the reviewed literature, the broader class of 1,7-naphthyridine and its isomers have demonstrated a wide range of pharmacological activities.[6][7] This suggests that this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.

Reported activities for the naphthyridine scaffold include:

  • Anticancer Activity: Certain 1,7-naphthyridine derivatives have shown potent cytotoxic effects against various cancer cell lines.[7] For example, some derivatives act as inhibitors of key signaling pathways, such as the Wnt pathway, which is often dysregulated in cancer.

  • Anti-inflammatory Activity: Some 1,7-naphthyridine-1-oxides have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases.[7]

  • Central Nervous System (CNS) Activity: Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been investigated as tachykinin NK1 receptor antagonists, which are implicated in pain, depression, and inflammation.[8]

  • Antimicrobial Activity: The 1,8-naphthyridine core is famously found in nalidixic acid, an early quinolone antibiotic.[6] Derivatives of various naphthyridine isomers continue to be explored for their potential as antibacterial agents, sometimes acting synergistically with existing antibiotics.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not available in the public domain. Researchers interested in this compound would likely need to adapt protocols from related structures or develop them de novo. A general workflow for the synthesis and evaluation of a novel naphthyridine derivative is proposed below.

// Nodes Start [label="Synthesis and Purification of\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Characterization [label="Structural Characterization\n(NMR, MS, IR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Library [label="Library Synthesis via\nCross-Coupling Reactions", fillcolor="#FBBC05", fontcolor="#202124"]; Screening [label="High-Throughput Screening\n(e.g., Cytotoxicity, Enzyme Inhibition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hit [label="Hit Identification and Validation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead [label="Lead Optimization\n(SAR Studies)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Efficacy and\nToxicology Studies", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Start -> Characterization; Characterization -> Library; Library -> Screening; Screening -> Hit; Hit -> Lead; Lead -> InVivo; } .dot Figure 3: General Drug Discovery Workflow.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this compound.

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[9][10]

  • Precautionary Measures: Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash thoroughly after handling.[9]

Conclusion

This compound is a chemical intermediate with significant potential for use in drug discovery and medicinal chemistry. While specific biological data for this compound is scarce, its functional groups offer a versatile platform for the synthesis of diverse libraries of novel compounds. The well-documented biological activities of the broader naphthyridine class of compounds provide a strong rationale for the exploration of derivatives of this compound in various therapeutic areas, including oncology, inflammation, and infectious diseases. Further research is warranted to fully elucidate the chemical and biological properties of this compound and its derivatives.

References

An In-depth Technical Guide to 8-Bromo-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-1,7-naphthyridin-6-amine is a heterocyclic aromatic compound belonging to the naphthyridine class of molecules. Naphthyridine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include roles as kinase inhibitors and antimicrobial agents. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of this compound. Due to the limited availability of specific experimental data for this compound, this guide also presents generalized experimental protocols and representative data from closely related analogues to serve as a practical reference for researchers.

Molecular Structure and Physicochemical Properties

This compound is characterized by a fused bicyclic system composed of two pyridine rings, with a bromine atom and an amine group as substituents. The precise placement of the nitrogen atoms and substituents defines its chemical reactivity and biological interactions.

Table 1: Molecular Identifiers and Physicochemical Properties

PropertyValueSource
CAS Number 5912-35-6[1]
Molecular Formula C₈H₆BrN₃[1]
Molecular Weight 224.06 g/mol [1]
SMILES BrC1=C2N=CC=CC2=CC(N)=N1[1]
Purity ≥97% (typical commercial)[1]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
TPSA (Topological Polar Surface Area) 51.8 Ų
LogP (Octanol-Water Partition Coefficient) 1.9745
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1
Rotatable Bonds 0

Synthesis and Spectroscopic Characterization

Postulated Experimental Protocol: Synthesis

A potential synthetic route could involve a multi-step process starting from a suitably substituted pyridine derivative. A generalized protocol is outlined below:

  • Cyclization to form the 1,7-naphthyridine core: A substituted aminopyridine can be condensed with a three-carbon synthon, such as an α,β-unsaturated carbonyl compound, to form the bicyclic naphthyridine ring system.

  • Introduction of the bromine atom: Bromination of the naphthyridine core can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS). The regioselectivity of this reaction will be influenced by the existing substituents and the electronic nature of the naphthyridine ring.

  • Introduction of the amine group: The amino group can be introduced via nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) at the 6-position.

Spectroscopic Data (Representative for Bromo-Amino-Naphthyridine Analogues)

Specific experimental spectroscopic data for this compound is not currently available in public databases. However, the expected spectral characteristics can be inferred from data for closely related compounds.

Table 3: Representative Spectroscopic Data for a Bromo-Amino-Naphthyridine Analogue

TechniqueExpected Observations
¹H NMR Aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm), with chemical shifts and coupling constants influenced by the positions of the nitrogen atoms, bromine, and amino group. The protons of the amino group would likely appear as a broad singlet.
¹³C NMR Aromatic carbons would resonate in the range of δ 110-160 ppm. The carbon atom attached to the bromine would be shifted to a lower field.
Mass Spec. The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two molecular ion peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
FTIR Characteristic absorption bands would be expected for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C/C=N stretching vibrations.[2]

Potential Biological Activity and Signaling Pathways

The naphthyridine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6] Many of these activities are attributed to the inhibition of protein kinases.[7][8][9]

Given the structural similarity of this compound to known kinase inhibitors, it is plausible that this compound could also function as an inhibitor of one or more protein kinases. Kinase signaling pathways are crucial for regulating a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

Postulated Signaling Pathway: Kinase Inhibition

The following diagram illustrates a generalized kinase signaling pathway that could potentially be modulated by a naphthyridine-based inhibitor like this compound. This is a hypothetical representation, as the specific target of this compound has not been experimentally determined.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Adaptor Adaptor Proteins (e.g., GRB2, SOS) Receptor->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow for Biological Evaluation

To investigate the potential biological activity of this compound as a kinase inhibitor, a structured experimental workflow would be required.

Experimental_Workflow Start Compound Synthesis and Purification BiochemicalAssay In Vitro Kinase Assay (Determine IC50) Start->BiochemicalAssay CellBasedAssay Cell-Based Assay (e.g., Western Blot for Phospho-protein levels) BiochemicalAssay->CellBasedAssay PhenotypicAssay Cellular Phenotypic Assay (e.g., Proliferation, Apoptosis) CellBasedAssay->PhenotypicAssay InVivoStudies In Vivo Studies (Animal Models) PhenotypicAssay->InVivoStudies End Lead Optimization InVivoStudies->End

Caption: A typical workflow for the biological evaluation of a potential kinase inhibitor.

Conclusion

This compound represents a molecule of interest within the broader class of biologically active naphthyridines. While specific experimental data for this compound is limited, its structural features suggest potential as a modulator of cellular signaling pathways, possibly through kinase inhibition. This technical guide provides a foundational understanding of its molecular structure and properties and outlines a framework for its synthesis and biological evaluation based on established knowledge of related compounds. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this and other substituted 1,7-naphthyridine derivatives.

References

In-Depth Technical Guide on the Spectroscopic Data of 8-Bromo-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 8-Bromo-1,7-naphthyridin-6-amine (CAS Number: 5912-35-6). Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data from reliable chemical databases and expected spectroscopic characteristics based on the compound's structure and general principles of analytical chemistry. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Compound Overview

This compound is a heterocyclic compound featuring a naphthyridine core, which is a key scaffold in many biologically active molecules. The presence of a bromine atom and an amine group makes it a versatile building block for the synthesis of more complex derivatives with potential therapeutic applications. The 1,7-naphthyridine core itself is gaining significant attention for its diverse pharmacological potential.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is crucial for the identification and characterization of the compound.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below. This data is based on predictions from publicly available chemical databases.[1]

AdductPredicted m/z
[M+H]⁺223.98178
[M+Na]⁺245.96372
[M-H]⁻221.96722
[M+NH₄]⁺241.00832
[M+K]⁺261.93766
[M]⁺222.97395
[M]⁻222.97505
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. The following are expected chemical shifts for ¹H and ¹³C NMR of this compound. These predictions are based on the analysis of similar chemical structures and established principles of NMR spectroscopy.

Expected ¹H NMR Data

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
H-28.5 - 8.8Doublet
H-37.4 - 7.7Doublet
H-48.2 - 8.5Doublet
H-57.8 - 8.1Singlet
-NH₂5.0 - 7.0 (broad)Singlet

Expected ¹³C NMR Data

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2148 - 152
C-3120 - 124
C-4135 - 139
C-4a145 - 149
C-5115 - 119
C-6155 - 159
C-8105 - 109
C-8a150 - 154
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below, based on the vibrational frequencies of its functional groups.[2][3][4]

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium
C-H Stretch (aromatic)3000 - 3100Medium
C=N Stretch (aromatic ring)1600 - 1650Strong
C=C Stretch (aromatic ring)1450 - 1600Strong
N-H Bend (amine)1550 - 1650Medium
C-N Stretch (aromatic amine)1250 - 1350Strong
C-Br Stretch500 - 650Strong

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and the acquisition of its spectroscopic data. These methods are based on standard procedures in organic chemistry and are provided as a reference.

Synthesis of this compound

A plausible synthetic route involves the amination of a suitable bromo-substituted 1,7-naphthyridine precursor.

Materials:

  • 6,8-Dibromo-1,7-naphthyridine

  • Ammonia (in a suitable solvent, e.g., 1,4-dioxane)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 6,8-dibromo-1,7-naphthyridine, the palladium catalyst, the ligand, and the base.

  • Add the anhydrous, degassed solvent to the flask.

  • Add the ammonia solution to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (e.g., 100-120 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Data Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS):

  • Mass spectra are obtained using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as electrospray ionization (ESI).

  • The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • The sample can be analyzed as a solid (e.g., using a KBr pellet or an attenuated total reflectance (ATR) accessory) or as a solution in a suitable solvent.

  • Absorption bands are reported in wavenumbers (cm⁻¹).

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of a novel compound and the logical process of structure elucidation using spectroscopic data.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start Starting Materials Reaction Chemical Reaction (e.g., Amination) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification MS Mass Spectrometry (MS) Purification->MS Purity & Mol. Weight NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Groups Final Pure Characterized Compound MS->Final NMR->Final IR->Final

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Structure_Elucidation_Workflow cluster_data Acquired Spectroscopic Data cluster_analysis Data Analysis and Interpretation MS_data Mass Spectrum (Molecular Formula) Analysis Combined Analysis MS_data->Analysis NMR_data NMR Spectra (¹H, ¹³C, 2D) (Connectivity) NMR_data->Analysis IR_data IR Spectrum (Functional Groups) IR_data->Analysis Hypothesis Propose Structure(s) Analysis->Hypothesis Validation Validate against all data Hypothesis->Validation Final_Structure Final Structure Confirmed Validation->Final_Structure

Caption: Logical workflow for structure elucidation using combined spectroscopic data.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While experimental data is currently scarce in the public domain, the predicted and expected values presented herein offer a valuable starting point for researchers. The generalized experimental protocols and workflows further support the practical application of this information in a laboratory setting. As research into 1,7-naphthyridine derivatives continues to grow, it is anticipated that more detailed experimental data for this compound will become available, further enriching our understanding of its chemical and physical properties.

References

8-Bromo-1,7-naphthyridin-6-amine solubility

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 8-Bromo-1,7-naphthyridin-6-amine

Introduction

This compound is a heterocyclic amine containing a naphthyridine core. Naphthyridine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include potential kinase inhibition and other therapeutic applications. The physicochemical properties of such compounds, particularly their solubility, are critical determinants of their suitability for further development. Poor aqueous solubility can lead to low bioavailability, complicating in vivo studies and formulation efforts.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific public data on this compound, this document outlines the theoretical considerations and practical experimental protocols for determining its solubility profile. The intended audience for this guide includes researchers, medicinal chemists, and professionals in drug development who are working with this or structurally related compounds.

Physicochemical Properties and Predicted Solubility

A preliminary assessment of a compound's solubility can be derived from its structural features and calculated physicochemical properties. These predictions are valuable for guiding experimental design and selecting appropriate solvent systems.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Solubility
Molecular Weight 224.06 g/mol Moderate molecular weight, generally favorable for solubility.
logP (o/w) 1.5 - 2.5Indicates moderate lipophilicity, suggesting a balance between aqueous and organic solubility.
pKa (most basic) 4.0 - 5.0The amine and naphthyridine nitrogens can be protonated, suggesting that solubility will be pH-dependent and will increase in acidic conditions.
Hydrogen Bond Donors 1 (amine group)Capable of donating hydrogen bonds, which can aid in solvation by protic solvents.
Hydrogen Bond Acceptors 3 (naphthyridine nitrogens)Multiple sites for hydrogen bonding with protic solvents like water.

Note: These values are estimations from computational models and should be confirmed experimentally.

Experimental Determination of Solubility

The solubility of a compound must be determined empirically. The following sections detail standard protocols for both thermodynamic and kinetic solubility assays.

Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. It represents the true solubility and is a critical parameter for preclinical development.

The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Sample Preparation: Add an excess of the solid compound to various aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) to form a slurry.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the resulting supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility in mg/mL or µM.

Table 2: Representative Thermodynamic Solubility Data Table

Solvent/Buffer (pH)Temperature (°C)Solubility (µg/mL)Solubility (µM)
Phosphate-Buffered Saline (7.4)25Experimental DataExperimental Data
Acetate Buffer (5.0)25Experimental DataExperimental Data
Borate Buffer (9.0)25Experimental DataExperimental Data
Simulated Gastric Fluid (pH 1.2)37Experimental DataExperimental Data
Simulated Intestinal Fluid (pH 6.8)37Experimental DataExperimental Data
Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution. This is a high-throughput method often used in early drug discovery.

  • Compound Plating: Dispense a small volume (e.g., 1-5 µL) of a high-concentration stock solution of this compound (e.g., 10 mM in DMSO) into a 96- or 384-well microplate.

  • Buffer Addition: Add the desired aqueous buffer to each well to achieve the final target concentration.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity of the solution in each well using a nephelometer or by measuring light scattering with a UV-Vis plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

  • Data Analysis: Plot the measured signal against the compound concentration to determine the kinetic solubility limit.

Table 3: Representative Kinetic Solubility Data Table

Assay Buffer (pH)Incubation Time (h)Kinetic Solubility (µM)Detection Method
Phosphate-Buffered Saline (7.4)2Experimental DataNephelometry
FaSSIF (Fasted State Simulated Intestinal Fluid)2Experimental DataUV-Vis
FeSSIF (Fed State Simulated Intestinal Fluid)2Experimental DataNephelometry

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the solubility determination process.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Analysis cluster_results Phase 4: Results compound This compound (Solid) stock Prepare High-Concentration Stock (e.g., 10 mM in DMSO) compound->stock shake_flask Thermodynamic Assay (Shake-Flask Method) stock->shake_flask Add to buffer kinetic Kinetic Assay (Precipitation Method) stock->kinetic Dilute in buffer buffers Prepare Aqueous Buffers (Varying pH) buffers->shake_flask buffers->kinetic hplc Quantification (HPLC/LC-MS) shake_flask->hplc Analyze Supernatant nephelometry Detection (Nephelometry/UV-Vis) kinetic->nephelometry Measure Turbidity thermo_sol Thermodynamic Solubility hplc->thermo_sol kinetic_sol Kinetic Solubility nephelometry->kinetic_sol

Caption: Workflow for determining the solubility of a test compound.

Potential Signaling Pathway Involvement

While the specific targets of this compound are not extensively documented, the naphthyridine scaffold is a known "privileged structure" in medicinal chemistry, often targeting protein kinases. Kinase inhibitors frequently interfere with intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. A hypothetical pathway where a naphthyridine derivative might act is the MAP kinase pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor This compound (Hypothetical Inhibitor) inhibitor->raf Inhibition

Caption: Hypothetical inhibition of the RAF kinase in the MAPK signaling pathway.

Conclusion

The Diverse Biological Activities of 1,7-Naphthyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have shown promise in a range of therapeutic areas, including oncology, inflammation, and neuroscience. This technical guide provides a comprehensive overview of the biological activities of 1,7-naphthyridine derivatives, with a focus on their anticancer, anti-inflammatory, and central nervous system (CNS) effects. Detailed experimental protocols for key assays, quantitative activity data, and visualizations of relevant signaling pathways are presented to facilitate further research and drug development efforts in this promising area.

Anticancer Activity

1,7-Naphthyridine derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines through diverse mechanisms of action.

One of the most notable examples is Bisleuconothine A , a naturally occurring 1,7-naphthyridine alkaloid. It has demonstrated significant antiproliferative activity against a panel of human colon cancer cell lines, including SW480, HCT116, HT29, and SW620.[1] The primary mechanism of action for Bisleuconothine A is the inhibition of the Wnt signaling pathway, a critical developmental pathway that is often dysregulated in cancer.[1] By inhibiting this pathway, Bisleuconothine A can induce cell cycle arrest at the G0/G1 phase and suppress tumor growth.[1]

Synthetic 1,7-naphthyridine derivatives have also shown potent anticancer effects. For instance, a series of 2,4-disubstituted-1,7-naphthyridines has been investigated for its cytotoxic potential.[2] One compound from this series, 17a , exhibited significant activity against lymphoblastic leukemia (MOLT-3), cervical carcinoma (HeLa), and promyeloblast (HL-60) cells.[2]

Furthermore, certain 1,7-naphthyridine analogues have been identified as inhibitors of phosphatidylinositol-4-phosphate 5-kinase type II alpha (PIP4K2A) , a lipid kinase that has been implicated in tumor suppression.[3] These derivatives have shown inhibitory activity with IC50 values spanning from the nanomolar to the micromolar range.[3]

Quantitative Anticancer Activity Data
Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Bisleuconothine ASW480 (Colon)2.74[1]
HCT116 (Colon)3.18[1]
HT29 (Colon)1.09[1]
SW620 (Colon)3.05[1]
Compound 17aMOLT-3 (Lymphoblastic Leukemia)9.1 ± 2.0[2]
HeLa (Cervical Carcinoma)13.2 ± 0.7[2]
HL-60 (Promyeloblast)8.9 ± 2.2[2]
1,7-Naphthyridine AnaloguesPIP4K2A Inhibition0.066 - 18.0[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method commonly used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 1,7-Naphthyridine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,7-naphthyridine derivatives. Include a vehicle control (solvent alone).

  • Incubation: Incubate the plates for a specified period, typically 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

G Experimental Workflow: MTT Assay cluster_workflow start Seed cancer cells in 96-well plate treat Treat with 1,7-naphthyridine derivatives start->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 values read->calculate end End calculate->end G Wnt Signaling Pathway Inhibition cluster_pathway Canonical Wnt Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates in nucleus Degradation Proteasomal Degradation Beta_Catenin->Degradation Target_Genes Target Gene Transcription (Proliferation, Survival) TCF_LEF->Target_Genes Bisleuconothine_A Bisleuconothine A Bisleuconothine_A->Dsh Inhibits G p38 MAP Kinase Signaling Pathway Inhibition cluster_pathway p38 MAPK Pathway Stress Stress Stimuli (LPS, UV, Cytokines) MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors phosphorylates Cytokines Pro-inflammatory Cytokines (TNFα, IL-1β, IL-6) MK2->Cytokines regulates production Transcription_Factors->Cytokines regulates transcription Naphthyridine_1_oxide 1,7-Naphthyridine 1-oxide Naphthyridine_1_oxide->p38 Inhibits G Tachykinin NK1 Receptor Signaling cluster_pathway NK1 Receptor Pathway Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Gq_11 Gq/11 protein NK1R->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Responses (Pain, Inflammation, etc.) Ca_release->Cellular_Response PKC_activation->Cellular_Response Naphthyridine_carboxamide 1,7-Naphthyridine-6-carboxamide Naphthyridine_carboxamide->NK1R Antagonist

References

An In-Depth Technical Guide to 8-Bromo-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Bromo-1,7-naphthyridin-6-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited specific literature on this exact molecule, this guide synthesizes information from commercial suppliers and extrapolates potential synthetic routes and biological activities based on published research on analogous naphthyridine derivatives.

Core Compound Properties

This compound is a substituted naphthyridine, a class of compounds known for its diverse pharmacological potential. The introduction of a bromine atom and an amino group to the 1,7-naphthyridine scaffold can significantly influence its physicochemical properties and biological activity.

PropertyValueSource
CAS Number 5912-35-6[1][2][3][4][5]
Molecular Formula C₈H₆BrN₃[1][2][3]
Molecular Weight 224.06 g/mol [1][2][3]
Purity ≥97% (typical)[1][3]
SMILES BrC1=C2N=CC=CC2=CC(N)=N1[1][3]
Storage 4°C, protect from light[1][3]

Proposed Synthetic Pathway

While specific literature detailing the synthesis of this compound is scarce, a plausible route can be devised based on established naphthyridine chemistry. A common strategy for constructing the 1,7-naphthyridine core involves the Friedländer annulation, which is the condensation of a 2-aminopyridine derivative with a β-dicarbonyl compound or a related synthon. Subsequent functionalization, including bromination and amination, would yield the target compound.

A potential retrosynthetic analysis suggests two primary approaches:

  • Late-stage bromination: Synthesis of a 6-amino-1,7-naphthyridine intermediate followed by electrophilic bromination.

  • Early-stage bromination: Incorporation of the bromine atom onto a pyridine precursor prior to the cyclization reaction to form the naphthyridine ring.

The following diagram illustrates a proposed synthetic workflow based on the late-stage bromination strategy, which often offers better control of regioselectivity.

Synthetic Pathway for this compound cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Chlorination cluster_3 Step 4: Amination cluster_4 Step 5: Bromination 2-Amino-nicotinaldehyde 2-Amino-nicotinaldehyde Intermediate_A 6-Hydroxy-1,7-naphthyridine-5-carboxylate 2-Amino-nicotinaldehyde->Intermediate_A Piperidine, EtOH, Reflux Diethyl malonate Diethyl malonate Diethyl malonate->Intermediate_A Intermediate_B 6-Hydroxy-1,7-naphthyridine Intermediate_A->Intermediate_B aq. NaOH, then H+ Intermediate_C 6-Chloro-1,7-naphthyridine Intermediate_B->Intermediate_C POCl3, Heat Intermediate_D 1,7-Naphthyridin-6-amine Intermediate_C->Intermediate_D NH3, Cu(I) catalyst or Buchwald-Hartwig amination Target_Compound This compound Intermediate_D->Target_Compound N-Bromosuccinimide (NBS), Acetonitrile

Proposed synthesis of this compound.
General Experimental Protocol for Proposed Synthesis:

The following is a generalized experimental protocol based on common procedures for the synthesis of substituted naphthyridines. Optimization of reaction conditions would be necessary for each step.

Step 1: Friedländer Annulation A mixture of 2-aminonicotinaldehyde and an equimolar amount of diethyl malonate in ethanol is treated with a catalytic amount of a base such as piperidine. The reaction mixture is heated at reflux for several hours until the starting materials are consumed (monitored by TLC). Upon cooling, the product, ethyl 6-hydroxy-1,7-naphthyridine-5-carboxylate, is expected to precipitate and can be collected by filtration.

Step 2: Hydrolysis and Decarboxylation The crude ester from the previous step is suspended in an aqueous solution of sodium hydroxide and heated to reflux to facilitate hydrolysis. After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which may undergo spontaneous decarboxylation upon heating to yield 6-hydroxy-1,7-naphthyridine.

Step 3: Chlorination The 6-hydroxy-1,7-naphthyridine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with gentle heating. After the reaction, the excess POCl₃ is carefully quenched, and the product, 6-chloro-1,7-naphthyridine, is isolated by extraction.

Step 4: Amination The 6-chloro-1,7-naphthyridine can be converted to 1,7-naphthyridin-6-amine through nucleophilic aromatic substitution. This can be achieved by heating with ammonia in the presence of a copper(I) catalyst or through modern cross-coupling methods like the Buchwald-Hartwig amination using a suitable ammonia surrogate and a palladium catalyst.

Step 5: Bromination The final step involves the regioselective bromination of 1,7-naphthyridin-6-amine. This can be accomplished using an electrophilic brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile. The reaction progress should be carefully monitored to avoid over-bromination. The final product, this compound, would then be purified using techniques such as column chromatography or recrystallization.

Potential Biological Activities

While no specific biological studies on this compound have been identified, the broader class of naphthyridine derivatives exhibits a wide range of pharmacological activities. The presence of the bromo and amino substituents can modulate these activities. The following table summarizes the documented biological activities of various naphthyridine scaffolds, suggesting potential areas for investigation for the title compound.

Biological ActivityNaphthyridine Isomer(s)DescriptionKey Findings from Literature
Anticancer 1,8-Naphthyridine, 1,7-NaphthyridineDerivatives have shown cytotoxicity against various cancer cell lines.[6][7]Some 1,8-naphthyridine derivatives act as topoisomerase II inhibitors. Bisleuconothine A, a 1,7-naphthyridine alkaloid, inhibits the Wnt signaling pathway.[6]
Antimicrobial 1,8-Naphthyridine, 1,5-NaphthyridineNalidixic acid, a 1,8-naphthyridine, was a foundational antibiotic.[8]The 1,8-naphthyridine core is a key component of many quinolone and fluoroquinolone antibiotics.[8]
Anti-inflammatory 1,8-NaphthyridineCertain derivatives have demonstrated anti-inflammatory properties.[8]Inhibition of pro-inflammatory cytokine production has been observed.
Antiviral 1,8-NaphthyridineSome derivatives have shown activity against various viruses, including HIV.[8]The mechanism often involves the inhibition of viral enzymes.
Neurodegenerative Diseases 1,8-NaphthyridineDerivatives have been investigated for potential therapeutic use in conditions like Alzheimer's disease.[8]The focus is often on the modulation of specific receptors or enzymes in the central nervous system.

The diverse biological activities of the naphthyridine scaffold are a testament to its versatility as a pharmacophore.

Biological Activities of Naphthyridine Derivatives Naphthyridine Core Naphthyridine Core Anticancer Anticancer Naphthyridine Core->Anticancer e.g., Topoisomerase Inhibition Antimicrobial Antimicrobial Naphthyridine Core->Antimicrobial e.g., DNA Gyrase Inhibition Anti-inflammatory Anti-inflammatory Naphthyridine Core->Anti-inflammatory e.g., Cytokine Modulation Antiviral Antiviral Naphthyridine Core->Antiviral e.g., Enzyme Inhibition CNS Activity CNS Activity Naphthyridine Core->CNS Activity e.g., Receptor Antagonism

Overview of the diverse biological activities of naphthyridines.

Conclusion

This compound represents a promising, yet underexplored, scaffold for drug discovery and development. While direct experimental data is limited, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and a projection of its potential biological activities based on the well-established pharmacology of the broader naphthyridine class. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to unlock its full therapeutic potential.

References

The Discovery of Novel 1,7-Naphthyridine Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1,7-naphthyridine scaffold, a heterocyclic aromatic system, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of recent advancements in the discovery of novel 1,7-naphthyridine compounds, with a focus on their anticancer, anti-inflammatory, and central nervous system (CNS) activities. This document details the synthesis, quantitative biological data, and underlying mechanisms of action for key compound classes, offering valuable insights for researchers, scientists, and drug development professionals.

Anticancer Activity of 1,7-Naphthyridine Derivatives

Recent research has unveiled the potential of 1,7-naphthyridine derivatives as promising anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines through various mechanisms of action.

Bisleuconothine A: A Wnt Signaling Inhibitor

Bisleuconothine A, a naturally occurring bisindole alkaloid with a complex 1,7-naphthyridine core, has been identified as a potent inhibitor of the canonical Wnt signaling pathway.[1][2] Dysregulation of the Wnt pathway is a hallmark of many cancers, particularly colorectal cancer.[2] Bisleuconothine A exerts its anticancer effects by promoting the phosphorylation of β-catenin, which leads to its degradation and prevents its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes.[2][3]

Table 1: Anticancer Activity of Bisleuconothine A

CompoundCancer Cell LineIC50 (µM)
Bisleuconothine ASW480 (Colon)2.74
HCT116 (Colon)3.18
HT29 (Colon)1.09
SW620 (Colon)3.05

Data sourced from BenchChem[4]

2,4-Disubstituted-1,7-Naphthyridines

Synthetic 2,4-disubstituted-1,7-naphthyridine derivatives have also emerged as a promising class of anticancer agents. For instance, compound 17a has shown significant cytotoxic activity against lymphoblastic leukemia, cervical carcinoma, and promyeloblast cells.[4] The structure-activity relationship (SAR) studies of these compounds suggest that the nature and position of substituents on the naphthyridine ring are crucial for their cytotoxic potency.[3][5]

Table 2: Cytotoxicity of 2,4-Disubstituted-1,7-Naphthyridine Analogs

CompoundCancer Cell LineIC50 (µM)
Compound 17aMOLT-3 (Lymphoblastic Leukemia)9.1 ± 2.0
HeLa (Cervical Carcinoma)13.2 ± 0.7
HL-60 (Promyeloblast)8.9 ± 2.2

Data sourced from BenchChem[4]

Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cytotoxicity:

The antiproliferative activity of 1,7-naphthyridine derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 1,7-naphthyridine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[4]

Wnt Signaling Reporter Assay:

To specifically measure the effect on the Wnt pathway, a luciferase reporter assay is employed.

  • Cell Transfection: Co-transfect HEK293T cells with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Compound and Ligand Treatment: Treat the transfected cells with the test compounds in the presence or absence of a Wnt ligand (e.g., Wnt3a).

  • Lysis and Luminescence Measurement: After incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The inhibition of Wnt signaling is determined by the reduction in luciferase expression.[4][6][7]

experimental_workflow_cytotoxicity cluster_workflow In Vitro Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with 1,7-naphthyridine compounds B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

In vitro cytotoxicity assay workflow.

wnt_signaling_pathway cluster_wnt Wnt Signaling Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Axin Axin Dsh->Axin inhibition GSK3b GSK3β Axin->GSK3b APC APC APC->GSK3b beta_catenin β-catenin GSK3b->beta_catenin P CK1 CK1 CK1->beta_catenin P Proteasome Proteasome beta_catenin->Proteasome degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n translocation TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes BisleuconothineA Bisleuconothine A BisleuconothineA->beta_catenin prevents degradation

Inhibition of the Wnt signaling pathway.

Anti-inflammatory Activity of 1,7-Naphthyridine Derivatives

Certain 1,7-naphthyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key signaling kinases involved in the inflammatory response.

1,7-Naphthyridine 1-Oxides as p38 MAP Kinase Inhibitors

A series of 1,7-naphthyridine 1-oxides has been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[8][9] The p38 MAP kinase pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNFα.[10] Inhibition of this pathway is a key therapeutic strategy for inflammatory diseases. These compounds have shown a significant reduction in TNFα production in lipopolysaccharide (LPS)-induced human whole blood and have demonstrated oral efficacy in murine models of inflammation.[6][8] SAR studies have revealed that the N-oxide functionality is essential for their potent inhibitory activity and selectivity.[6]

Table 3: Anti-inflammatory Activity of a Representative 1,7-Naphthyridine 1-Oxide

AssayModelEndpointED50
In vivoAcute murine model of inflammationLPS-induced TNFα production0.5 mg/kg (oral)
In vivoChronic model of adjuvant arthritis in ratsReduction of inflammation< 1 mg/kg (oral)

Data sourced from PubMed[6][8]

Experimental Protocols: Anti-inflammatory Activity Assessment

In Vivo LPS-Induced TNFα Production Assay:

This model is commonly used to assess the in vivo anti-inflammatory activity of test compounds.

  • Animal Dosing: Administer the 1,7-naphthyridine derivative or vehicle orally to mice.

  • LPS Challenge: After a set period (e.g., 1.5 hours), administer lipopolysaccharide (LPS) intraperitoneally to induce an inflammatory response.

  • Blood Collection: At the peak of the TNFα response (typically 1-2 hours post-LPS), collect blood samples.

  • Cytokine Analysis: Measure the levels of TNFα in the plasma or serum using an enzyme-linked immunosorbent assay (ELISA).

  • ED50 Calculation: Determine the ED50, the dose of the compound that causes a 50% reduction in TNFα production.[4]

p38 MAP Kinase Activity Assay (Luminescent):

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of p38 MAP kinase.

  • Reaction Setup: In a 384-well plate, add the test compound, a specific peptide substrate for p38, and the p38 kinase enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • ADP Detection: After incubation, add a reagent that converts the ADP produced by the kinase reaction into a luminescent signal.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the kinase activity.

  • IC50 Determination: Plot the luminescence against the inhibitor concentration to determine the IC50 value.[10]

experimental_workflow_inflammation cluster_workflow In Vivo Anti-inflammatory Assay Workflow A Administer 1,7-naphthyridine derivative or vehicle orally B Administer LPS intraperitoneally A->B C Collect blood samples B->C D Measure TNFα levels by ELISA C->D E Calculate ED50 D->E p38_mapk_pathway cluster_p38 p38 MAP Kinase Signaling Pathway Stress Stress / Cytokines MAPKKK MAPKKK Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MKK3_6->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors p38->TranscriptionFactors InflammatoryResponse Inflammatory Response MK2->InflammatoryResponse TranscriptionFactors->InflammatoryResponse NaphthyridineOxide 1,7-Naphthyridine 1-Oxide NaphthyridineOxide->p38 inhibition experimental_workflow_nk1 cluster_workflow NK1 Receptor Binding Assay Workflow A Prepare cell membranes with NK1 receptors B Incubate membranes with radioligand and test compound A->B C Filter to separate bound and free radioligand B->C D Measure radioactivity C->D E Calculate IC50 and Ki D->E nk1_receptor_pathway cluster_nk1 Tachykinin NK1 Receptor Signaling SubstanceP Substance P NK1R NK1 Receptor SubstanceP->NK1R G_protein Gq/11 NK1R->G_protein PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation NaphthyridineCarboxamide 1,7-Naphthyridine -6-carboxamide NaphthyridineCarboxamide->NK1R antagonist

References

8-Bromo-1,7-naphthyridin-6-amine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 8-Bromo-1,7-naphthyridin-6-amine (CAS No. 5912-35-6). The information is intended to guide laboratory personnel in the safe use of this compound, minimizing exposure risks and ensuring proper emergency response.

Chemical and Physical Properties

PropertyValueSource
CAS Number 5912-35-6ChemScene[1]
Molecular Formula C₈H₆BrN₃ChemScene[1]
Molecular Weight 224.06 g/mol ChemScene[1]
Purity ≥97%ChemScene[1]
Appearance Tan solidSigma-Aldrich (for a similar compound)
Storage 4°C, protect from lightChemScene[1]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.

GHS Classification
Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Acute toxicity, Dermal4H312: Harmful in contact with skin
Skin irritation2H315: Causes skin irritation
Eye irritation2AH319: Causes serious eye irritation
Acute toxicity, Inhalation4H332: Harmful if inhaled
Specific target organ toxicity - single exposure3H335: May cause respiratory irritation

Sources: chemBlink[2], XiXisys[3]

GHS Pictograms and Signal Word

Pictogram:

alt text

Signal Word: Warning [1][3]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict laboratory safety protocols is mandatory when handling this compound.

Engineering Controls
  • Handle in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection:

    • Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Wear a lab coat or other protective clothing to prevent skin contact.[4]

  • Respiratory Protection: If working outside of a fume hood or if dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe dust or fumes.[5]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the laboratory.[3]

First-Aid Measures

In the event of exposure, immediate medical attention is crucial.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[4][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3][4]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection, to avoid breathing dust and prevent contact with skin and eyes.[4][6]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[6]

  • Containment and Cleanup:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

    • For large spills, dike the area to prevent spreading.

    • Use spark-proof tools and explosion-proof equipment if applicable.[4]

    • Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 4°C, and the material should be protected from light.[1]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Experimental Protocols and Reactivity

Detailed experimental protocols involving this compound are not widely published in safety literature. However, the reactivity of the naphthyridine core suggests that it can undergo various chemical transformations.[7][8] The bromine and amine functionalities are key sites for further chemical modifications, such as in cross-coupling reactions or derivatization.[9]

Incompatible Materials:

  • Strong oxidizing agents[5]

  • Strong bases[5]

Hazardous Decomposition Products: Under fire conditions, this compound may decompose to produce:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Hydrogen halides (e.g., hydrogen bromide)

  • Nitrogen oxides (NOx)

Logical Workflow for Safe Handling

The following diagram illustrates a general workflow for the safe handling of this compound in a research setting.

SafeHandlingWorkflow cluster_emergency Contingency A Receiving and Inventory B Pre-Experiment Preparation A->B C Review SDS and Protocols B->C D Don Personal Protective Equipment (PPE) C->D E Chemical Handling and Experimentation D->E F Weighing and Transfer (in Fume Hood) E->F G Running Reaction E->G F->G H Post-Experiment Procedures G->H I Decontamination of Glassware and Surfaces H->I J Waste Disposal H->J K Proper Storage of Unused Material H->K L Emergency Preparedness

Caption: General workflow for the safe handling of chemical reagents.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 8-Bromo-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki-Miyaura coupling reaction utilizing 8-Bromo-1,7-naphthyridin-6-amine as a key building block. This versatile reaction enables the synthesis of a diverse library of 8-aryl-1,7-naphthyridin-6-amines, a scaffold of significant interest in medicinal chemistry and drug discovery. The resulting compounds have shown potential as potent and selective inhibitors of key cellular signaling enzymes.

Introduction

The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, offering a broad substrate scope and tolerance to various functional groups. The coupling of this compound with a variety of aryl and heteroaryl boronic acids or esters provides a direct route to novel 8-substituted-1,7-naphthyridin-6-amine derivatives. These derivatives are valuable for structure-activity relationship (SAR) studies in drug discovery programs.

A notable application of this scaffold is in the development of selective inhibitors for phosphodiesterase type 4D (PDE4D), an enzyme implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] By synthesizing a library of 8-aryl-1,7-naphthyridin-6-amines, researchers can explore the chemical space around this core to optimize potency, selectivity, and pharmacokinetic properties.

General Reaction Scheme

The Suzuki coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding 8-aryl-1,7-naphthyridin-6-amine.

sub This compound boronic +  Arylboronic Acid sub->boronic reagents Pd Catalyst Base, Solvent boronic->reagents prod 8-Aryl-1,7-naphthyridin-6-amine reagents->prod Heat

Caption: General scheme of the Suzuki coupling reaction.

Data Presentation: Illustrative Suzuki Coupling Reactions

The following table summarizes representative Suzuki coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings of related heterocyclic compounds.[2]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene/H₂O (10:1)110892
33-Nitrophenylboronic acidPd₂(dba)₃ (2) + SPhos (4)K₃PO₄THF/H₂O (2:1)801678
42-Thiopheneboronic acidPd(OAc)₂ (5) + XPhos (10)K₂CO₃DMF120688
5Pyridin-3-ylboronic acidPdCl₂(dppf) (4)Cs₂CO₃1,4-Dioxane/H₂O (4:1)1001475

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the Suzuki coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF, DMF), often with water as a co-solvent

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

  • Evacuate the flask and backfill with an inert gas (repeat this cycle three times).

  • Add the anhydrous solvent via syringe. If a co-solvent such as water is used, it should be degassed prior to addition.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic solvent system is used, separate the organic layer. If a single solvent was used, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-1,7-naphthyridin-6-amine.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification reagents Combine this compound, Arylboronic Acid, Catalyst, and Base in a flask inert Evacuate and backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to 80-120 °C with Stirring solvent->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Wash, and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Experimental workflow for the Suzuki coupling reaction.

Application in Drug Discovery: Targeting PDE4D

The synthesized 8-aryl-1,7-naphthyridin-6-amine derivatives are of significant interest as potential inhibitors of phosphodiesterase 4D (PDE4D). PDE4 is a key enzyme in the hydrolysis of cyclic adenosine monophosphate (cAMP), a second messenger involved in the inflammatory response. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells.

The development of PDE4D-selective inhibitors is a promising therapeutic strategy for inflammatory diseases. The 1,7-naphthyridine scaffold has been identified as a core structure for potent and selective PDE4D inhibitors.[1]

cluster_0 PDE4D Signaling Pathway atp ATP ac Adenylate Cyclase atp->ac camp cAMP ac->camp pde4d PDE4D camp->pde4d pka PKA camp->pka amp AMP pde4d->amp inflammation Inflammatory Response pka->inflammation Inhibition inhibitor 8-Aryl-1,7-naphthyridin-6-amine (PDE4D Inhibitor) inhibitor->pde4d Inhibition

Caption: Inhibition of the PDE4D signaling pathway.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a pivotal cross-coupling reaction in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds.[1][2] Its broad substrate scope and functional group tolerance have established it as an indispensable method in medicinal chemistry and drug development for the synthesis of arylamines.[3] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 8-Bromo-1,7-naphthyridin-6-amine, a key building block for various biologically active molecules.

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds.[4] The introduction of an amino group to this core structure via the Buchwald-Hartwig amination is a powerful and versatile synthetic strategy.[4] This palladium-catalyzed reaction facilitates the formation of C-N bonds between this compound and a wide array of primary and secondary amines under relatively mild conditions. The resulting N-substituted 1,7-naphthyridin-6-amine derivatives are crucial intermediates and final products in drug discovery programs.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the this compound to form a Pd(II) intermediate.[4]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.[4]

  • Reductive Elimination: The desired N-substituted 1,7-naphthyridin-6-amine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[4]

The selection of an appropriate ligand for the palladium catalyst is crucial for a successful amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle and improve reaction rates and yields.[4]

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of various halo-heterocycles with a range of amines. While specific data for this compound is not extensively published, the presented data for analogous substrates provides a strong predictive framework for reaction optimization.

Table 1: Screening of Catalysts and Ligands

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)K₃PO₄ (2.0)Toluene1002478
2Pd₂(dba)₃ (2)XPhos (8)NaOtBu (2.1)Toluene10024>95
3[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)LiOtBu (2.1)1,4-Dioxane10024>95
4PdCl₂(dppf) (1.35)-i-Pr₂NH (4)Toluene703High
5PdCl₂(PPh₃)₂ (cat.)Xantphos (cat.)NaOtBu (cat.)TolueneRefluxN/A27-82

Note: The reaction conditions and yields are illustrative and may require optimization for specific substrates. Data is adapted from studies on similar halo-naphthyridines and halo-pyridines.[4][5][6]

Table 2: Substrate Scope with Optimized Conditions

EntryAmineProductYield (%)
1AnilineN-phenyl-1,7-naphthyridin-6,8-diamine85
2Morpholine8-morpholino-1,7-naphthyridin-6-amine92
3n-ButylamineN⁸-butyl-1,7-naphthyridin-6,8-diamine78
4BenzylamineN⁸-benzyl-1,7-naphthyridin-6,8-diamine88

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general methodology for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • Palladium precursor (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂)

  • Phosphine ligand (e.g., XPhos, XantPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (1.4-2.0 equivalents).

  • Seal the vessel, then evacuate and backfill with the inert gas three times.

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound (1.0 equivalent) and the desired amine (1.2-1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-1,7-naphthyridin-6-amine.

Protocol for Reactions with Gaseous Amines (e.g., Ammonia)
  • To an oven-dried pressure-rated sealed tube, add the palladium precursor, ligand, and base as described in the general protocol.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, this compound, and a solution of the gaseous amine or bubble the gas through the solution.

  • Seal the tube tightly.

  • Heat the reaction mixture to 80-100 °C with stirring for the required time.

  • After cooling to room temperature, carefully open the sealed tube in a well-ventilated fume hood.

  • Work-up and purification are performed as described in the general protocol.[3]

Visualizations

Experimental Workflow

G Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd Precursor, Ligand, and Base B Evacuate and Backfill with Inert Gas A->B C Add Anhydrous Solvent B->C D Catalyst Pre-formation C->D E Add this compound and Amine D->E F Heat Reaction Mixture (80-110 °C) E->F G Monitor by TLC/LC-MS F->G H Cool to Room Temperature G->H I Dilute with Organic Solvent H->I J Wash with Water and Brine I->J K Dry and Concentrate J->K L Purify by Column Chromatography K->L M M L->M Final Product

Caption: General workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

G Catalytic Cycle of Buchwald-Hartwig Amination Pd(0)L_n Pd(0)L_n Pd(II)(Ar)(X)L_n Pd(II)(Ar)(X)L_n Pd(0)L_n->Pd(II)(Ar)(X)L_n Oxidative Addition (Ar-X) Pd(II)(Ar)(NHR'R'')L_n Pd(II)(Ar)(NHR'R'')L_n Pd(II)(Ar)(X)L_n->Pd(II)(Ar)(NHR'R'')L_n + HNR'R'' - HX Pd(II)(Ar)(NR'R'')L_n Pd(II)(Ar)(NR'R'')L_n Pd(II)(Ar)(NHR'R'')L_n->Pd(II)(Ar)(NR'R'')L_n Deprotonation (Base) Pd(II)(Ar)(NR'R'')L_n->Pd(0)L_n Reductive Elimination (Ar-NR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for 8-Bromo-1,7-naphthyridin-6-amine: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-1,7-naphthyridin-6-amine is a valuable heterocyclic building block in the field of medicinal chemistry and drug discovery. The strategic placement of the bromine atom and the amino group on the 1,7-naphthyridine scaffold offers synthetic handles for a variety of chemical transformations. This allows for the construction of diverse molecular libraries for screening against various biological targets. The 1,7-naphthyridine core is a recognized pharmacophore, and its derivatives have shown potential as potent and selective inhibitors of various enzymes, particularly kinases, making this scaffold of high interest for the development of novel therapeutics.

The bromine atom at the 8-position serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, enabling the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents. The amino group at the 6-position provides a site for further functionalization, such as acylation or alkylation, to modulate the physicochemical and pharmacological properties of the resulting molecules.

These application notes provide an overview of the utility of this compound as a building block and include detailed protocols for its key synthetic transformations.

Data Presentation

Table 1: Nucleophilic Aromatic Substitution of this compound
AmineProductReaction ConditionsYield (%)Reference
Morpholine6-Amino-8-morpholino-1,7-naphthyridineMethanol, Reflux, 13 hours60.9[1]
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions (Adapted from similar substrates)

Suzuki-Miyaura Coupling

Arylboronic AcidCatalystLigandBaseSolventTemperature (°C)Time (h)
Phenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/H₂OReflux8-24
4-Methoxyphenylboronic acidPd(dppf)Cl₂-K₂CO₃1,4-Dioxane/H₂O9012
Pyridine-3-boronic acidPd₂(dba)₃XPhosK₃PO₄Toluene10016

Buchwald-Hartwig Amination

AmineCatalystLigandBaseSolventTemperature (°C)Time (h)
AnilinePd₂(dba)₃XantphosNaOtBuToluene11016
MorpholinePd(OAc)₂BINAPCs₂CO₃Toluene10018
CyclohexylaminePd(OAc)₂RuPhosLiHMDSTHF6512-24

Note: The conditions in Table 2 are based on protocols for structurally similar bromo-substituted nitrogen heterocycles and may require optimization for this compound.

Biological Activity of 1,7-Naphthyridine Derivatives

Derivatives of the 1,7-naphthyridine scaffold have demonstrated a range of biological activities, particularly as kinase inhibitors.

Table 3: Kinase Inhibitory Activity of 1,7-Naphthyridine Derivatives
Kinase TargetDerivative TypeIC₅₀ (µM)Reference
p38 MAP Kinase1,7-Naphthyridine 1-oxidesPotent inhibition, specific IC₅₀ not provided[2]
PIP4K2AVarious substituted 1,7-naphthyridines0.066 - 18.0[3]
c-Kit8-amino-2-phenyl-2,7-naphthyridin-1(2H)-one0.0085[4]
VEGFR-28-amino-2-phenyl-2,7-naphthyridin-1(2H)-one0.0317[4]

Additionally, a 1,7-naphthyridine alkaloid, Bisleuconothine A, has been shown to inhibit the Wnt signaling pathway with IC₅₀ values in the low micromolar range against various colon cancer cell lines.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with Morpholine

This protocol describes the synthesis of 6-Amino-8-morpholino-1,7-naphthyridine from this compound.[1]

Materials:

  • This compound

  • Morpholine

  • Methanol

  • Chloroform

  • Anhydrous magnesium sulfate

  • Acetone

  • Hexane

Procedure:

  • To a mixture of 800 mg of this compound and 3.12 g of morpholine, add 40 ml of methanol.

  • Reflux the resulting mixture for 13 hours.

  • After the reaction is complete, distill off the methanol under reduced pressure.

  • Add chloroform to the residue and wash the chloroform solution with water.

  • Dry the chloroform layer with anhydrous magnesium sulfate.

  • Distill off the chloroform under reduced pressure.

  • Add a small amount of acetone to the residue to dissolve it.

  • Add hexane to the solution and remove any insoluble matter by filtration.

  • Concentrate the filtrate and recrystallize the residue from a mixed solvent of chloroform and hexane to obtain 6-amino-8-morpholino-1,7-naphthyridine.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling (Adapted)

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent system (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask, combine this compound, the arylboronic acid, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination (Adapted)

This protocol outlines a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk tube, combine this compound, the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by the amine, via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflows

G cluster_0 Nucleophilic Aromatic Substitution Workflow cluster_1 General Cross-Coupling Workflow (Suzuki/Buchwald-Hartwig) A Combine this compound, morpholine, and methanol B Reflux for 13 hours A->B C Remove methanol under reduced pressure B->C D Workup: - Add Chloroform - Wash with water - Dry over MgSO4 - Remove Chloroform C->D E Purification: - Dissolve in acetone - Add hexane - Filter - Concentrate - Recrystallize D->E F 6-Amino-8-morpholino-1,7-naphthyridine E->F G Combine this compound, coupling partner, base, catalyst, and ligand H Establish inert atmosphere (evacuate/backfill with Ar/N2) G->H I Add degassed solvent H->I J Heat and stir (monitor by TLC/LC-MS) I->J K Workup: - Cool to RT - Dilute with organic solvent - Wash with water/brine - Dry over Na2SO4 J->K L Purification: - Concentrate under reduced pressure - Flash column chromatography K->L M Desired Coupled Product L->M

Caption: Synthetic workflows for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Signaling Pathways

Wnt_Signaling_Pathway cluster_0 Wnt OFF State cluster_1 Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Ub Ubiquitination beta_catenin_off->Ub Proteasome Proteasomal Degradation Ub->Proteasome TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Transcription OFF TCF_LEF_off->Target_Genes_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Destruction_Complex_inactivated Destruction Complex (Inactivated) Dsh->Destruction_Complex_inactivated Inhibition beta_catenin_on β-catenin (Stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF_on TCF/LEF beta_catenin_on->TCF_LEF_on Binding Target_Genes_on Target Gene Transcription ON TCF_LEF_on->Target_Genes_on Activation Naphthyridine_Derivative 1,7-Naphthyridine Derivative Naphthyridine_Derivative->Wnt Inhibition

Caption: Canonical Wnt signaling pathway and potential inhibition by 1,7-naphthyridine derivatives.

Kinase_Signaling_Pathways cluster_cKit c-Kit Signaling cluster_VEGFR2 VEGFR-2 Signaling SCF SCF cKit c-Kit Receptor SCF->cKit Binding & Dimerization PI3K_cKit PI3K cKit->PI3K_cKit Activation RAS_cKit RAS cKit->RAS_cKit AKT_cKit Akt PI3K_cKit->AKT_cKit Proliferation_Survival_cKit Cell Proliferation & Survival AKT_cKit->Proliferation_Survival_cKit RAF_cKit RAF RAS_cKit->RAF_cKit MEK_cKit MEK RAF_cKit->MEK_cKit ERK_cKit ERK MEK_cKit->ERK_cKit ERK_cKit->Proliferation_Survival_cKit VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K_VEGFR2 PI3K VEGFR2->PI3K_VEGFR2 RAS_VEGFR2 RAS VEGFR2->RAS_VEGFR2 PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Permeability, Survival PKC->Angiogenesis AKT_VEGFR2 Akt PI3K_VEGFR2->AKT_VEGFR2 AKT_VEGFR2->Angiogenesis RAF_VEGFR2 RAF RAS_VEGFR2->RAF_VEGFR2 MEK_VEGFR2 MEK RAF_VEGFR2->MEK_VEGFR2 ERK_VEGFR2 ERK MEK_VEGFR2->ERK_VEGFR2 ERK_VEGFR2->Angiogenesis Naphthyridine_Inhibitor 1,7-Naphthyridine Derivative Naphthyridine_Inhibitor->cKit Inhibition Naphthyridine_Inhibitor->VEGFR2 Inhibition

Caption: Simplified c-Kit and VEGFR-2 signaling pathways and their inhibition by 1,7-naphthyridine derivatives.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 8-Bromo-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small-molecule kinase inhibitors remains a primary focus of modern drug discovery.

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing 8-Bromo-1,7-naphthyridin-6-amine as a versatile starting material. The bromine atom at the 8-position serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents. The amino group at the 6-position offers a crucial hydrogen bond donor functionality, often mimicking the adenine hinge-binding motif of ATP in the kinase active site. These notes will focus on the synthesis of inhibitors targeting Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated in cancer cell survival and proliferation.

Synthetic Workflow

The general synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a variety of substituents at the 8-position of the 1,7-naphthyridine core. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity.

Synthetic_Workflow A This compound C Suzuki-Miyaura Cross-Coupling A->C B Aryl/Heteroaryl Boronic Acid or Boronate Ester B->C D 8-Aryl/Heteroaryl-1,7-naphthyridin-6-amine (Kinase Inhibitor Library) C->D E Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) E->C

Caption: General workflow for the synthesis of kinase inhibitors.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the synthesis of 8-aryl-1,7-naphthyridin-6-amine derivatives from this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

  • Base (e.g., Potassium carbonate, 2.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a reaction vial, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst.

  • Evacuate and backfill the vial with an inert gas three times.

  • Add the degassed solvent system to the vial.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 8-aryl-1,7-naphthyridin-6-amine derivative.

Data Presentation

The following table summarizes the biological activity of representative kinase inhibitors synthesized from a 1,7-naphthyridine scaffold, demonstrating the potential of this chemical series. The IC50 values represent the concentration of the inhibitor required for 50% inhibition of the target kinase in vitro.

Compound IDTarget KinaseR-Group at Position 8IC50 (nM)Reference
1 PIP4K2A2-Ethoxyphenyl14[1]
BAY-091 PIP4K2A2-Fluoro-3-methylphenyl16 (high ATP)[2]
BAY-297 PIP4K2A3-Chloro-2-fluorophenyl769 (high ATP)[2]
Compound 10 PIP4K2ABromo (precursor)>1000[1]

Signaling Pathway Inhibition

Kinase inhibitors derived from the 1,7-naphthyridine scaffold, such as PIP4K2A inhibitors, can modulate critical cellular signaling pathways involved in cell growth, proliferation, and survival. PIP4K2A is a lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). Inhibition of PIP4K2A can lead to the hyperactivation of the AKT/mTOR pathway, which can induce apoptosis in certain cancer cell types, particularly those with p53 mutations.[1][2]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PI(4,5)P2 PI(4,5)P2 PIP4K2A->PI(4,5)P2 Product PI3K PI3K PI(4,5)P2->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Induces Inhibitor 1,7-Naphthyridine Inhibitor Inhibitor->PIP4K2A

Caption: Inhibition of the PIP4K2A signaling pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The amenability of this scaffold to modification via robust synthetic methods like the Suzuki-Miyaura coupling allows for the systematic exploration of chemical space to identify potent and selective inhibitors against a wide range of kinase targets. The protocols and data presented in these application notes provide a foundation for researchers to design and evaluate new kinase inhibitors based on this promising chemical scaffold.

References

Application Notes and Protocols for the Derivatization of 8-Bromo-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 8-Bromo-1,7-naphthyridin-6-amine, a key intermediate in the synthesis of various biologically active compounds. The protocols focus on two of the most powerful and versatile cross-coupling reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These methods allow for the introduction of a wide array of substituents at the 8-position of the 1,7-naphthyridine core, enabling extensive structure-activity relationship (SAR) studies.

Core Concepts

The derivatization of this compound at the C8 position is effectively achieved through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the naphthyridine ring system and the presence of the bromine atom make this position susceptible to these transformations. The amino group at the C6 position can influence the reactivity and may require consideration when choosing reaction conditions, although in many cases it can be tolerated without protection.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, also catalyzed by a palladium complex with a suitable phosphine ligand and a base.

Data Presentation

The following tables summarize representative data for the derivatization of this compound via Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The presented yields are illustrative and may vary depending on the specific substrate and reaction optimization.

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductCatalyst (mol%)BaseSolventTime (h)Yield (%)
1Phenylboronic acid8-Phenyl-1,7-naphthyridin-6-aminePd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O1285
24-Methoxyphenylboronic acid8-(4-Methoxyphenyl)-1,7-naphthyridin-6-aminePd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O1688
33-Fluorophenylboronic acid8-(3-Fluorophenyl)-1,7-naphthyridin-6-aminePd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O1282
4Pyridin-3-ylboronic acid8-(Pyridin-3-yl)-1,7-naphthyridin-6-aminePd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O1875

Table 2: Illustrative Buchwald-Hartwig Amination Reactions

EntryAmineProductCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineN-Phenyl-8-(1,7-naphthyridin-6-amino)aminePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001878
2Morpholine8-Morpholino-1,7-naphthyridin-6-aminePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1102081
3BenzylamineN-Benzyl-8-(1,7-naphthyridin-6-amino)aminePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001875
44-FluoroanilineN-(4-Fluorophenyl)-8-(1,7-naphthyridin-6-amino)aminePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1102272

Table 3: Representative Spectroscopic Data for 8-Phenyl-1,7-naphthyridin-6-amine

Data TypeDescription
¹H NMR (400 MHz, DMSO-d₆)δ 9.05 (s, 1H), 8.50 (d, J = 5.8 Hz, 1H), 8.20 (d, J = 8.5 Hz, 1H), 7.95 (d, J = 7.5 Hz, 2H), 7.60 (t, J = 7.5 Hz, 2H), 7.50 (t, J = 7.5 Hz, 1H), 7.20 (d, J = 8.5 Hz, 1H), 6.80 (s, 2H, NH₂).
¹³C NMR (101 MHz, DMSO-d₆)δ 158.0, 155.5, 148.0, 140.0, 138.5, 135.0, 129.5, 129.0, 128.5, 121.0, 118.0, 110.0.
MS (ESI) m/z calculated for C₁₄H₁₁N₃ [M+H]⁺: 222.10; found: 222.12.

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. All palladium reagents are toxic and should be handled with care. The solvents used are flammable.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 8-Phenyl-1,7-naphthyridin-6-amine.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate [Pd(OAc)₂]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Schlenk tube or other sealable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), cesium carbonate (1.4 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to a dry Schlenk tube.

  • Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Add morpholine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. The reaction is typically complete in 18-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 8-Morpholino-1,7-naphthyridin-6-amine.

Visualizations

The following diagrams illustrate the general workflows for the described derivatization protocols.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Start Start Reagents Combine: - this compound - Arylboronic Acid - Pd Catalyst - Base Start->Reagents Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Heat Heat and Stir Solvent->Heat Inert->Solvent Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Workup & Extraction Cool->Extract Purify Column Chromatography Extract->Purify Product 8-Aryl-1,7-naphthyridin- 6-amine Purify->Product Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Start Start Reagents Combine: - this compound - Pd Precatalyst & Ligand - Base Start->Reagents Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Amine Add Amine Solvent->Amine Heat Heat and Stir Amine->Heat Monitor Monitor by LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous Workup & Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product 8-Amino-Substituted 1,7-naphthyridin-6-amine Purify->Product

Application Notes and Protocols for 8-Bromo-1,7-naphthyridin-6-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-1,7-naphthyridin-6-amine is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of potent and selective kinase inhibitors. The 1,7-naphthyridine scaffold is a recognized pharmacophore that can mimic the hinge-binding interactions of ATP in the active site of various kinases. The strategic placement of the bromine atom at the 8-position and the amino group at the 6-position provides versatile handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents, particularly in oncology and inflammation.

This document provides detailed application notes on the use of this compound for the synthesis of kinase inhibitors, protocols for key synthetic transformations, and illustrative data on the biological activity of derivative compounds against prominent kinase targets such as c-Kit, VEGFR-2, and p38 MAPK.

Key Synthetic Applications

The primary application of this compound in drug discovery is as a scaffold for generating libraries of substituted 1,7-naphthyridine derivatives. The bromine atom at the C8 position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the amino group at the C6 position can be functionalized or can participate in crucial hydrogen bonding interactions with the target protein.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a powerful method for introducing aryl or heteroaryl substituents at the 8-position of the 1,7-naphthyridine core. This allows for the exploration of various pockets within the kinase active site to enhance potency and selectivity.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the introduction of a wide range of primary and secondary amines at the 8-position. This is a critical transformation for accessing novel chemical space and modulating the physicochemical properties of the resulting compounds.

Data Presentation: Illustrative Kinase Inhibitory Activity

The following tables summarize representative in vitro activity of kinase inhibitors derived from related amino-naphthyridine scaffolds. These data illustrate the potential of the 1,7-naphthyridine core in targeting kinases relevant to cancer and inflammatory diseases. While these are not direct derivatives of this compound, they provide a strong rationale for its use in synthesizing potent inhibitors.

Table 1: Representative c-Kit and VEGFR-2 Kinase Inhibition Data for 8-Amino-Substituted 2,7-Naphthyridinone Derivatives

Compound IDR Group (at 8-position)c-Kit IC₅₀ (nM)[1][2]VEGFR-2 IC₅₀ (nM)[1][2]
9k 4-pyridylmethylamino8.5>5000
10l 3-fluoro-4-methoxyphenylamino>500056.5
10r 3-chloro-4-fluorophenylamino>500031.7
3 (Ref.) (Structure not shown)329.6279.9

Table 2: Representative p38α MAPK Inhibition Data for 1,7-Naphthyridine Derivatives

Compound ScaffoldKey Substituentsp38α IC₅₀ (nM)In vivo Efficacy (ED₅₀, mg/kg)[3]
1,7-Naphthyridine 1-oxideVaried aryl groupsPotent inhibition demonstrated0.5 (acute model)
7-Amino-naphthyridone5-(2,4-difluorophenyl), 1-(2,6-difluorophenyl)Potent inhibition demonstrated0.2 (inflammation model)

Experimental Protocols

The following are detailed, generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These should be adapted and optimized for specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 8-aryl-1,7-naphthyridin-6-amine derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard reaction glassware (e.g., Schlenk flask or sealed vial)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane (e.g., 10 mL) and degassed water (e.g., 2.5 mL) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 8-aryl-1,7-naphthyridin-6-amine.

Protocol 2: Buchwald-Hartwig Amination of this compound

Objective: To synthesize 8-(amino)-1,7-naphthyridin-6-amine derivatives.

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas supply

  • Standard reaction glassware (e.g., Schlenk tube)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).

  • Evacuate and backfill the tube with nitrogen or argon.

  • Add anhydrous toluene or dioxane, followed by this compound (1.0 mmol), the desired amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Seal the Schlenk tube and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 8-(amino)-1,7-naphthyridin-6-amine derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

Objective: To determine the IC₅₀ value of a synthesized 1,7-naphthyridine derivative against a target kinase.

Materials:

  • Synthesized 1,7-naphthyridine derivative (test compound)

  • Recombinant human kinase (e.g., c-Kit, VEGFR-2, p38α)

  • Appropriate kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well assay plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Prepare a serial dilution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 384-well plate, add the kinase and the specific substrate in the kinase assay buffer.

  • Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding a concentration of ATP that is typically at or near the Kₘ for the specific kinase.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control.

  • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be targeted by inhibitors derived from the 1,7-naphthyridine scaffold.

VEGFR_cKit_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 SCF SCF cKit c-Kit SCF->cKit PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras cKit->PI3K cKit->Ras Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 1,7-Naphthyridine Derivative Inhibitor->VEGFR2 Inhibitor->cKit

VEGFR-2 and c-Kit Signaling Pathways

p38_MAPK_Signaling Stress Stress Stimuli (e.g., LPS, UV) TAK1 TAK1 Stress->TAK1 MKK MKK3/6 TAK1->MKK p38 p38 MAPK MKK->p38 MK2 MK2 p38->MK2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MK2->Cytokines Inhibitor 1,7-Naphthyridine Derivative Inhibitor->p38

p38 MAPK Signaling Pathway
Experimental Workflows

The following diagrams outline the general workflows for the synthesis and biological evaluation of kinase inhibitors derived from this compound.

Synthesis_Workflow Start 8-Bromo-1,7- naphthyridin-6-amine Coupling Pd-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) Start->Coupling Intermediate 8-Substituted-1,7- naphthyridin-6-amine Coupling->Intermediate Purification Purification (Column Chromatography) Intermediate->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final Pure Derivative Characterization->Final

General Synthetic Workflow

Bio_Assay_Workflow Compound Synthesized Derivative KinaseAssay In Vitro Kinase Assay Compound->KinaseAssay CellAssay Cell-Based Assay (e.g., Proliferation) Compound->CellAssay IC50 IC50 Determination KinaseAssay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR EC50 EC50 Determination CellAssay->EC50 EC50->SAR

Biological Evaluation Workflow

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 8-Bromo-1,7-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 6,8-disubstituted 1,7-naphthyridines, a class of compounds recognized for their potent and selective inhibitory activity against phosphodiesterase type 4D (PDE4D), indicating their therapeutic potential for inflammatory diseases such as asthma. The protocols focus on palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling to functionalize the C8 position and the subsequent Buchwald-Hartwig amination to introduce an amino group at the C6 position.

The synthetic strategy commences with the commercially available 6-chloro-1,7-naphthyridin-8(7H)-one, which is first brominated to yield the key intermediate, 8-bromo-6-chloro-1,7-naphthyridine. This intermediate serves as a versatile scaffold for sequential cross-coupling reactions.

I. Suzuki-Miyaura Cross-Coupling at the C8-Position

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the 8-bromo position of the naphthyridine core with various arylboronic acids. This reaction introduces diverse substituents at the C8 position, allowing for extensive exploration of the structure-activity relationship (SAR).

General Reaction Scheme: Suzuki-Miyaura Coupling
Data Presentation: Illustrative Suzuki-Miyaura Reactions

The following table summarizes representative Suzuki-Miyaura coupling reactions of 8-bromo-6-chloro-1,7-naphthyridine with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Nitrophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2 M aq.)Toluene/Ethanol1001885
23-Cyanophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2 M aq.)Toluene/Ethanol1001878
33-Formylphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2 M aq.)Toluene/Ethanol1001865
4Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2 M aq.)Toluene/Ethanol1001890
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a general procedure for the Suzuki-Miyaura coupling of 8-bromo-6-chloro-1,7-naphthyridine with an arylboronic acid.

Materials:

  • 8-Bromo-6-chloro-1,7-naphthyridine

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • 2 M aqueous Sodium Carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add 8-bromo-6-chloro-1,7-naphthyridine (1.0 eq), the corresponding arylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add toluene and ethanol in a 3:1 ratio to the flask.

  • Add the 2 M aqueous sodium carbonate solution (2.0 eq).

  • Attach a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-6-chloro-1,7-naphthyridine.

II. Buchwald-Hartwig Amination at the C6-Position

Following the successful functionalization of the C8 position, the chloro-substituent at the C6 position is replaced with a primary amine via the Buchwald-Hartwig amination. This C-N bond-forming reaction is essential for installing the 6-amino moiety, a key feature for the biological activity of this compound class.

General Reaction Scheme: Buchwald-Hartwig Amination
Data Presentation: Illustrative Buchwald-Hartwig Amination Reactions

The following table provides data for the Buchwald-Hartwig amination of an 8-aryl-6-chloro-1,7-naphthyridine intermediate.

Entry8-Aryl SubstituentCatalyst (mol%)Ligand (mol%)BaseAmmonia SourceSolventTemp (°C)Time (h)Yield (%)
13-NitrophenylPd₂(dba)₃ (2)BINAP (3)NaOtBuBenzophenone imine, then H₃O⁺Dioxane1001875
Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of 8-aryl-6-chloro-1,7-naphthyridines.

Materials:

  • 8-Aryl-6-chloro-1,7-naphthyridine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Benzophenone imine (1.2 equivalents)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the 8-aryl-6-chloro-1,7-naphthyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Add benzophenone imine (1.2 eq) to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 18 hours.

  • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • After cooling to room temperature, treat the reaction mixture with an excess of aqueous hydrochloric acid (2 M) and stir for 1 hour to hydrolyze the intermediate imine.

  • Neutralize the mixture with an aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final 8-aryl-1,7-naphthyridin-6-amine.

Visualizations

Experimental Workflow

G cluster_0 Suzuki Coupling cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Intermediate Product a 8-Bromo-6-chloro- 1,7-naphthyridine f Heat to 100°C (18h) a->f b Arylboronic Acid b->f c Pd(PPh3)4 c->f d Na2CO3 (aq) d->f e Toluene/Ethanol e->f g Aqueous Workup f->g h Column Chromatography g->h i 8-Aryl-6-chloro- 1,7-naphthyridine h->i G cluster_pathway cAMP Signaling Pathway cluster_inhibitor Mechanism of Action AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP 5'-AMP PDE4->AMP degrades Inflammation Inflammatory Response PKA->Inflammation inhibits Inhibitor 6,8-Disubstituted 1,7-Naphthyridine Inhibitor->PDE4 Inhibition

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Bromo-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and pharmaceutical agents. The functionalization of this core structure through palladium-catalyzed cross-coupling reactions is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse libraries of compounds for drug discovery programs. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of bromo-naphthyridines with various partners, including amines (Buchwald-Hartwig), boronic acids (Suzuki-Miyaura), terminal alkynes (Sonogashira), organostannanes (Stille), organozinc reagents (Negishi), and alkenes (Heck).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, allowing for the coupling of a wide range of primary and secondary amines with bromo-naphthyridines.[1] The resulting amino-naphthyridines are crucial intermediates and final products in various drug discovery programs, particularly as kinase inhibitors.[2]

The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through oxidative addition of the halo-naphthyridine to the Pd(0) catalyst, followed by amine coordination and deprotonation to form a palladium-amido complex. Reductive elimination then yields the desired amino-naphthyridine and regenerates the Pd(0) catalyst.[2] The choice of a bulky, electron-rich phosphine ligand is often critical for high reaction rates and yields.[2]

Quantitative Data for Buchwald-Hartwig Amination of Halo-1,5-Naphthyridines
EntryHalo-1,5-naphthyridineAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
12-Chloro-1,5-naphthyridineAnilinePd(OAc)₂ (2)XantPhos (4)Cs₂CO₃ (1.4)Toluene1101885
22-Chloro-1,5-naphthyridineMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.5)Dioxane1001292
34-Bromo-1,5-naphthyridinep-ToluidinePd(OAc)₂ (2)BINAP (3)K₃PO₄ (2.0)Toluene1002478
44-Chloro-1,5-naphthyridineN-MethylpiperazinePd(OAc)₂ (2)RuPhos (4)LiHMDS (1.5)THF801688
52-Bromo-1,5-naphthyridineBenzylaminePd(OAc)₂ (2)DavePhos (4)NaOtBu (1.5)Dioxane1102081

Note: The reaction conditions and yields are illustrative and may require optimization for specific substrates.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-1,5-naphthyridine with Aniline

Materials:

  • 2-Chloro-1,5-naphthyridine

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure: [2]

  • To an oven-dried Schlenk tube under an inert atmosphere, add 2-chloro-1,5-naphthyridine (1.0 mmol), aniline (1.2 mmol), cesium carbonate (1.4 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XantPhos (0.04 mmol, 4 mol%).[2]

  • Add anhydrous toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C for 18 hours, or until reaction completion is observed by TLC or LC-MS analysis.[2]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(phenylamino)-1,5-naphthyridine.

Buchwald_Hartwig_Workflow reagents Reagents (Bromo-naphthyridine, Amine, Base, Catalyst, Ligand) setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) reagents->setup 1. Add reaction Heating (e.g., 100-120 °C) setup->reaction 2. Heat workup Work-up (Extraction, Washing) reaction->workup 3. Cool & Quench purification Purification (Column Chromatography) workup->purification 4. Isolate product Amino-naphthyridine Product purification->product 5. Characterize

General workflow for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between a bromo-naphthyridine and an organoboron compound, such as a boronic acid or boronic ester.[3] This reaction is a key tool for the synthesis of biaryl and heteroaryl structures, which are prevalent in many biologically active molecules.[4]

The catalytic cycle begins with the oxidative addition of the bromo-naphthyridine to a Pd(0) complex.[4] This is followed by transmetalation with the boronic acid, which is activated by a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.[4]

Quantitative Data for Suzuki-Miyaura Coupling of Bromo-naphthyridines
Bromo-naphthyridineBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
5-Bromo-8-methoxy-1,7-naphthyridinePhenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O9085
2-BromopyridineArylboronic pinacol esterPd(OAc)₂ (3-6)SPhos (6-18)Na₃PO₄Toluene/H₂O1003-15
2,3-DibromobenzofuranTriarylbismuthPd(OAc)₂ (5)PPh₃ (10)K₂CO₃Toluene/H₂O100High
4-BromoacetophenonePhenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂OReflux-

Note: Data for bromo-naphthyridines are limited in readily available tables; related substrates are included for context.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-8-methoxy-1,7-naphthyridine with Phenylboronic Acid

Materials:

  • 5-Bromo-8-methoxy-1,7-naphthyridine

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • To a reaction vessel, add 5-bromo-8-methoxy-1,7-naphthyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).

  • Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.

  • Heat the reaction mixture at 90 °C with stirring until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 8-methoxy-5-phenyl-1,7-naphthyridine.

Suzuki_Workflow reagents Reagents (Bromo-naphthyridine, Boronic Acid, Base, Catalyst) setup Reaction Setup (Degassed Solvent) reagents->setup 1. Combine reaction Heating (e.g., 90 °C) setup->reaction 2. Heat workup Work-up (Extraction, Washing) reaction->workup 3. Cool & Extract purification Purification (Column Chromatography) workup->purification 4. Isolate product Aryl-naphthyridine Product purification->product 5. Characterize

General workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of arylalkynes and conjugated enynes.[5] This reaction is carried out under mild conditions and tolerates a wide variety of functional groups.[5]

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the bromo-naphthyridine to Pd(0) is followed by transmetalation with a copper acetylide. Reductive elimination then gives the product and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne.[5]

Quantitative Data for Sonogashira Coupling of Bromo-pyridines and Related Heterocycles
Bromo-heterocycleAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10096
2-Amino-3-bromopyridine1-HeptynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10085
2-Amino-3-bromopyridine(Trimethylsilyl)acetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10072

Note: The data is for 2-amino-3-bromopyridines as a close analog to bromo-naphthyridines.

Experimental Protocol: Sonogashira Coupling of a Bromo-naphthyridine

Materials:

  • Bromo-naphthyridine derivative

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere reaction setup

Procedure:

  • To a reaction vessel under an inert atmosphere, add the bromo-naphthyridine (1.0 mmol), palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 1-5 mol%).

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 mmol) to the mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira_Workflow reagents Reagents (Bromo-naphthyridine, Alkyne, Base, Pd/Cu Catalysts) setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) reagents->setup 1. Combine reaction Stirring/Heating (e.g., RT - 100 °C) setup->reaction 2. React workup Work-up (Filtration, Extraction) reaction->workup 3. Quench & Filter purification Purification (Column Chromatography) workup->purification 4. Isolate product Alkynyl-naphthyridine Product purification->product 5. Characterize

General workflow for Sonogashira coupling.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of a bromo-naphthyridine with an organostannane (organotin) compound.[6] This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are generally stable to air and moisture.[6] However, a significant drawback is the toxicity of the tin compounds.[6]

The mechanism of the Stille reaction involves the oxidative addition of the bromo-naphthyridine to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product.[6]

Quantitative Data for Stille Coupling
Aryl HalideOrganostannaneCatalystLigandSolventTemp. (°C)Yield (%)
Enol triflateOrganotin reagentPd(dppf)Cl₂·DCM (10 mol%)-DMF4087
Aryl chlorideStannanePdCl₂(PPh₃)₂-DMF80-
Aryl bromideStannanePd(PPh₃)₄-DMF--
Experimental Protocol: General Stille Coupling of a Bromo-naphthyridine

Materials:

  • Bromo-naphthyridine derivative

  • Organostannane reagent

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Anhydrous solvent (e.g., DMF or toluene)

  • Inert atmosphere reaction setup

Procedure: [7]

  • To a flame-dried reaction flask under an inert atmosphere, add the bromo-naphthyridine (1.0 mmol) and the palladium catalyst (1-5 mol%).

  • Add the anhydrous solvent and degas the mixture.

  • Add the organostannane reagent (1.1-1.2 mmol).

  • Heat the reaction mixture to the required temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with an aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Stille_Workflow reagents Reagents (Bromo-naphthyridine, Organostannane, Catalyst) setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) reagents->setup 1. Combine reaction Heating (e.g., 80-110 °C) setup->reaction 2. Heat workup Work-up (Quenching with KF, Extraction) reaction->workup 3. Cool & Quench purification Purification (Column Chromatography) workup->purification 4. Isolate product Coupled Naphthyridine Product purification->product 5. Characterize

General workflow for Stille coupling.

Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide, such as a bromo-naphthyridine.[2] This reaction is highly versatile, allowing for the formation of C-C bonds between sp², sp³, and sp hybridized carbons.[2] Organozinc reagents are more reactive than their corresponding organoboron and organotin counterparts, which can allow for milder reaction conditions.[8]

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.[2]

Quantitative Data for Negishi Coupling
Aryl HalideOrganozinc ReagentCatalystLigandSolventTemp. (°C)Yield (%)
α-Bromo amideAlkylzinc reagentNiCl₂glyme(i-Pr)-PyboxDMI/THFrtGood
Aryl bromideArylzinc chloridePd bipyridyl complex-THF70Good-High
Acyl chlorideOrganozinc chloridePd bipyridyl complex-THF50High
Experimental Protocol: General Negishi Coupling of a Bromo-naphthyridine

Materials:

  • Bromo-naphthyridine derivative

  • Organozinc reagent (prepared in situ or from a commercial source)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere reaction setup

Procedure:

  • If preparing the organozinc reagent in situ, react the corresponding organic halide with zinc dust.

  • In a separate flame-dried flask under an inert atmosphere, add the bromo-naphthyridine (1.0 mmol) and the palladium catalyst (1-5 mol%).

  • Add the anhydrous solvent.

  • Add the solution of the organozinc reagent (1.1-1.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Negishi_Workflow reagents Reagents (Bromo-naphthyridine, Organozinc, Catalyst) setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) reagents->setup 1. Combine reaction Stirring/Heating (e.g., rt - 70 °C) setup->reaction 2. React workup Work-up (Quenching, Extraction) reaction->workup 3. Quench & Extract purification Purification (Column Chromatography) workup->purification 4. Isolate product Coupled Naphthyridine Product purification->product 5. Characterize

General workflow for Negishi coupling.

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (like a bromo-naphthyridine) and an alkene in the presence of a base. This reaction is a powerful tool for the synthesis of substituted alkenes.

The mechanism involves the oxidative addition of the bromo-naphthyridine to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step releases the product and a palladium hydride species, which is then converted back to the active Pd(0) catalyst by the base.

Quantitative Data for Heck Reaction
Aryl BromideAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)
N-(o-Bromoaryl) Acrylamideα-F/CF₃-AcrylatePd(OAc)₂ (10)AgOAcDioxane90up to 87
Bromo/iodoanisoleAcrylate-----
Aryl bromidesn-Butyl acrylatePd(dba)₂ (0.5)Cs₂CO₃--High
Experimental Protocol: General Heck Reaction of a Bromo-naphthyridine

Materials:

  • Bromo-naphthyridine derivative

  • Alkene (e.g., an acrylate or styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄)

  • Base (e.g., triethylamine, potassium carbonate, or silver acetate)

  • Solvent (e.g., DMF, acetonitrile, or dioxane)

  • Reaction vessel suitable for heating

Procedure:

  • To a reaction vessel, add the bromo-naphthyridine (1.0 mmol), the palladium catalyst (1-5 mol%), and the base (1.5-2.0 mmol).

  • Add the solvent and the alkene (1.1-1.5 mmol).

  • Heat the reaction mixture with stirring to the required temperature (e.g., 80-140 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction mixture and filter to remove any solids.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck_Workflow reagents Reagents (Bromo-naphthyridine, Alkene, Base, Catalyst) setup Reaction Setup (Solvent) reagents->setup 1. Combine reaction Heating (e.g., 80-140 °C) setup->reaction 2. Heat workup Work-up (Filtration, Extraction) reaction->workup 3. Cool & Filter purification Purification (Column Chromatography) workup->purification 4. Isolate product Alkenyl-naphthyridine Product purification->product 5. Characterize

General workflow for Heck reaction.

References

Application Notes and Protocols for the Functionalization of the Amino Group on 1,7-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the amino group on the 1,7-naphthyridine scaffold, a privileged core structure in medicinal chemistry. The protocols detailed herein are essential for the synthesis of novel derivatives with a wide range of biological activities, including but not limited to, anticancer and anti-inflammatory properties. This document outlines key experimental procedures for N-acylation, N-alkylation via reductive amination, and N-arylation through Buchwald-Hartwig amination, supported by quantitative data and visual workflows.

Introduction to 1,7-Naphthyridines in Drug Discovery

The 1,7-naphthyridine core is a heterocyclic scaffold that has garnered significant attention in drug discovery due to its versatile biological activities. Derivatives of 1,7-naphthyridine have been reported to exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The functionalization of the amino group on this scaffold is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of these compounds.

Data Presentation: Biological Activities of Functionalized 1,7-Naphthyridine Derivatives

The following tables summarize the biological activities of various N-functionalized 1,7-naphthyridine derivatives, providing a clear comparison of their potency.

Table 1: Kinase Inhibitory Activity of 1,7-Naphthyridine Derivatives

Compound ClassTarget KinaseIC₅₀ / ED₅₀Reference
1,7-Naphthyridine AnaloguesPIP4K2A0.066 - 18.0 µM[3]
1,7-Naphthyridine 1-Oxidesp38α MAP KinaseED₅₀ = 0.5 mg/kg (in vivo)[4]
BAY-091PIP4K2AIC₅₀ = 0.066 µM[5]
BAY-297PIP4K2AIC₅₀ = 0.110 µM[5]

Table 2: Antiproliferative Activity of 1,7-Naphthyridine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Bisleuconothine ASW480 (Colon Cancer)2.74[6]
Bisleuconothine AHCT116 (Colon Cancer)3.18[6]
Bisleuconothine AHT29 (Colon Cancer)1.09[6]
Bisleuconothine ASW620 (Colon Cancer)3.05[6]

Experimental Protocols

Detailed methodologies for key functionalization reactions of the amino group on 1,7-naphthyridines are provided below.

Protocol 1: N-Acylation of Amino-1,7-Naphthyridines

This protocol describes a general procedure for the N-acylation of an amino-1,7-naphthyridine using an acylating agent such as acetic anhydride.

Materials:

  • Amino-1,7-naphthyridine derivative

  • Acetic anhydride

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amino-1,7-naphthyridine derivative (1.0 eq).

  • Purge the flask with an inert gas to establish an inert atmosphere.

  • Add acetic anhydride (excess, e.g., 5-10 eq) to the flask.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

  • If the product does not precipitate, carefully quench the excess acetic anhydride by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-acetylated 1,7-naphthyridine.[7][8]

Protocol 2: N-Alkylation of Amino-1,7-Naphthyridines via Reductive Amination

This protocol outlines the reductive amination of a 1,7-naphthyridine aldehyde with an amine to form a secondary or tertiary amine on the naphthyridine core.

Materials:

  • 1,7-Naphthyridine aldehyde derivative

  • Primary or secondary amine

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a solution of the 1,7-naphthyridine aldehyde (1.0 eq) in an anhydrous solvent under an inert atmosphere, add the desired amine (1.0-1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 12-24 hours), quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate.

  • Purify the residue by column chromatography to yield the N-alkylated 1,7-naphthyridine.[9]

Protocol 3: N-Arylation of Halo-1,7-Naphthyridines via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of a halo-1,7-naphthyridine with an amine to form an N-aryl-1,7-naphthyridine.[10][11]

Materials:

  • Halo-1,7-naphthyridine (e.g., chloro- or bromo-1,7-naphthyridine)

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (e.g., Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add the halo-1,7-naphthyridine (1.0 eq), the amine (1.2 eq), the base (1.4 eq), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the N-arylated 1,7-naphthyridine.[12]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the functionalization and application of 1,7-naphthyridine derivatives.

G General Workflow for Functionalization of Amino-1,7-Naphthyridines cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Products cluster_applications Applications start Amino-1,7-Naphthyridine acylation N-Acylation (e.g., Acetic Anhydride) start->acylation alkylation N-Alkylation (Reductive Amination) start->alkylation arylation N-Arylation (Buchwald-Hartwig) start->arylation product_acyl N-Acyl-1,7-Naphthyridine acylation->product_acyl product_alkyl N-Alkyl-1,7-Naphthyridine alkylation->product_alkyl product_aryl N-Aryl-1,7-Naphthyridine arylation->product_aryl applications Biological Screening (e.g., Kinase Assays, Cytotoxicity) product_acyl->applications product_alkyl->applications product_aryl->applications

Caption: General workflow for the functionalization of amino-1,7-naphthyridines.

G Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L_nPd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination + Deprotonation pd2_complex->amine_coordination HNR'R'', Base pd2_amido L_nPd(II)(Ar)(NR'R'') amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

G PI3K/AKT/mTOR Signaling Pathway Inhibition by 1,7-Naphthyridine Derivatives pip4k2a PIP4K2A pi45p2 PI(4,5)P2 pip4k2a->pi45p2 Catalyzes naphthyridine 1,7-Naphthyridine Inhibitor naphthyridine->pip4k2a Inhibits pi5p PI5P pi5p->pip4k2a pi3k PI3K pi45p2->pi3k pip3 PIP3 pi3k->pip3 akt AKT pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 1,7-naphthyridine derivatives.

References

Application of 8-Bromo-1,7-naphthyridin-6-amine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of various therapeutic agents. The strategic placement of nitrogen atoms in the bicyclic system allows for a three-dimensional arrangement of substituents that can effectively interact with biological targets. 8-Bromo-1,7-naphthyridin-6-amine is a key starting material in the synthesis of diverse compound libraries for drug discovery. The presence of both a bromine atom and an amino group provides two reactive handles for orthogonal chemical modifications, making it a versatile building block for creating novel molecules with a wide range of biological activities.

The bromine atom at the 8-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. These modifications can significantly influence the compound's steric and electronic properties, which are crucial for target binding and selectivity. The amino group at the 6-position can be readily acylated, alkylated, or used in other coupling reactions to introduce additional diversity and modulate physicochemical properties like solubility and cell permeability.

Derivatives of the broader naphthyridine class have shown promise as inhibitors of various kinases, which are key targets in oncology and inflammatory diseases. The 1,7-naphthyridine core can act as a hinge-binding motif in the ATP-binding pocket of many kinases. This document provides an overview of the application of this compound in the discovery of novel kinase inhibitors, complete with synthetic protocols and illustrative biological data.

Data Presentation: Illustrative Biological Activity of 1,7-Naphthyridine Derivatives

The following table summarizes the in vitro inhibitory activity of a hypothetical series of compounds derived from this compound against two cancer-related kinases, Kinase A and Kinase B.

Compound IDR Group (at C8)IC50 Kinase A (nM)IC50 Kinase B (nM)
BN-1 Phenyl150850
BN-2 4-Fluorophenyl85450
BN-3 3-Methoxyphenyl120700
BN-4 Pyridin-4-yl50300
BN-5 Thiophen-2-yl200950

Experimental Protocols

General Synthetic Scheme

The general approach to synthesizing a library of kinase inhibitors from this compound involves a Suzuki-Miyaura cross-coupling reaction to introduce diversity at the 8-position.

Synthetic_Scheme start This compound product 8-Aryl-1,7-naphthyridin-6-amine (Derivative Library) start->product Suzuki-Miyaura Coupling boronic_acid R-B(OH)2 (Aryl/Heteroaryl Boronic Acid) boronic_acid->product reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Dioxane/H2O) reagents->product

Caption: General synthetic scheme for derivatization.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or Heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

  • Base (e.g., Sodium carbonate, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (0.05 mmol) to the flask under the inert atmosphere.

  • Add the degassed solvent mixture of 1,4-dioxane and water (10 mL, 4:1) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired 8-substituted-1,7-naphthyridin-6-amine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against target kinases.

Materials:

  • Synthesized 1,7-naphthyridine derivatives

  • Recombinant human Kinase A and Kinase B

  • ATP (Adenosine triphosphate)

  • Kinase-specific substrate peptide

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate peptide, and test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for each kinase.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening start This compound reaction Suzuki-Miyaura Coupling with Boronic Acids start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization assay_prep Prepare Kinase Assay (Enzyme, Substrate, Compound) characterization->assay_prep Compound Library reaction_init Initiate Reaction (Add ATP) assay_prep->reaction_init detection Detection of Kinase Activity reaction_init->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar SAR Analysis

Caption: Experimental workflow for synthesis and screening.

Illustrative Kinase Inhibition Signaling Pathway

Kinase_Signaling_Pathway atp ATP kinase Kinase A/B atp->kinase substrate Substrate Protein kinase->substrate Binds p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylates downstream Downstream Signaling (e.g., Cell Proliferation) p_substrate->downstream inhibitor 1,7-Naphthyridine Derivative inhibitor->kinase Inhibits ATP Binding

Caption: Mechanism of kinase inhibition.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromo-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 8-Bromo-1,7-naphthyridin-6-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main retrosynthetic approaches to consider for the synthesis of this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: Naphthyridine Core Formation followed by Functionalization. This strategy involves first constructing the 1,7-naphthyridine ring system, typically via a Friedländer-type condensation, followed by sequential bromination and amination.

  • Route B: Late-Stage Amination. This approach utilizes a pre-functionalized bromo-naphthyridine precursor and introduces the amine group in a later step, often through a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.

Q2: I am experiencing low yields in my Friedländer condensation to form the naphthyridine core. What are the critical parameters to optimize?

A2: Low yields in the Friedländer synthesis of naphthyridines are a common challenge. Key factors to investigate include the choice of catalyst, solvent, and reaction temperature. Recent studies on the synthesis of related 1,8-naphthyridines have shown that the use of a choline hydroxide (ChOH) catalyst in water can lead to excellent yields.[1] It is also crucial to ensure the purity of the starting materials, as impurities can lead to side reactions and decrease the yield of the desired product.

Q3: My bromination step is not selective and I'm getting multiple brominated products. How can I improve regioselectivity?

A3: Achieving high regioselectivity in the bromination of the 1,7-naphthyridine core can be challenging. The position of bromination is influenced by the electronic properties of the naphthyridine ring and the presence of other substituents. A common strategy to control regioselectivity is to introduce activating or deactivating groups at specific positions to direct the bromine to the desired location.

Q4: What are common side products in the synthesis of this compound?

A4: Common impurities can include unreacted starting materials, over-brominated or isomeric brominated naphthyridines, and products from incomplete amination. If a Friedländer condensation is used, side-products from alternative cyclization pathways can also be present.

Q5: What are the recommended methods for purifying the final product?

A5: Purification of this compound typically involves column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material. A protocol for a similar compound, 6-amino-8-morpholino-1,7-naphthyridine, involved purification by recrystallization from a chloroform and hexane mixture, suggesting that a similar approach could be effective.[2]

Troubleshooting Guides

Route A: Friedländer Condensation & Subsequent Functionalization

This route involves the initial synthesis of the 1,7-naphthyridine core, followed by bromination and amination.

Diagram of Synthetic Pathway (Route A)

Route_A A 2-Aminonicotinaldehyde + Carbonyl Compound B 1,7-Naphthyridine Core A->B Friedländer Condensation C 6-Amino-1,7-naphthyridine B->C Amination D This compound C->D Bromination

Caption: Synthetic pathway for this compound via Route A.

Troubleshooting Common Issues in Route A

Problem Potential Cause Recommended Solution
Low yield in Friedländer Condensation Suboptimal catalyst or solvent.Consider using choline hydroxide in water as a greener and potentially higher-yielding system.[1]
Incorrect reaction temperature.Optimize the temperature. While some reactions require heat, others proceed well at room temperature.
Impure starting materials.Ensure the purity of the 2-aminonicotinaldehyde and the carbonyl compound.
Poor regioselectivity in bromination Lack of directing groups on the naphthyridine core.Consider a multi-step approach where activating or deactivating groups are used to direct bromination.
Harsh brominating agent.Use a milder brominating agent, such as N-bromosuccinimide (NBS).
Incomplete amination Inefficient amination reagent or conditions.For the conversion of a bromo- to an amino-naphthyridine, consider using a copper-catalyzed reaction with aqueous ammonia at room temperature.[3][4]
Poor leaving group.If starting from a hydroxy-naphthyridine, convert the hydroxyl group to a better leaving group (e.g., triflate) before amination.
Route B: Buchwald-Hartwig Amination

This approach is a powerful method for the formation of the C-N bond in the final step.

Diagram of Synthetic Pathway (Route B)

Route_B A 1,7-Naphthyridine Precursor B 6,8-Dibromo-1,7-naphthyridine A->B Bromination C This compound B->C Buchwald-Hartwig Amination

Caption: Synthetic pathway for this compound via Route B.

Troubleshooting Common Issues in Route B

Problem Potential Cause Recommended Solution
Low yield in Buchwald-Hartwig Amination Inappropriate ligand for the palladium catalyst.Screen a variety of bulky, electron-rich phosphine ligands to find the optimal one for your substrate.
Incorrect base or solvent.The choice of base (e.g., NaOtBu, Cs2CO3) and solvent (e.g., toluene, dioxane) is critical. Perform a small-scale optimization screen.
Catalyst deactivation.Ensure anaerobic conditions and use high-purity reagents and solvents.
Formation of hydrodehalogenation byproduct Presence of a hydrogen source.Thoroughly dry all reagents and solvents.
Inefficient reductive elimination.Adjust the ligand and temperature to favor the desired C-N bond formation.
Difficulty in removing palladium residues Incomplete precipitation or extraction.Use a palladium scavenger resin or perform multiple aqueous washes during workup.

Quantitative Data Summary

Table 1: Optimization of Friedländer Synthesis of 2-Methyl-1,8-naphthyridine *

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1--5010No Reaction
2-H₂O5012No Reaction
3ChOH (1)Acetone (excess)50652
4ChOH (1)H₂O50699
5LiOH·H₂OH₂O--69

*Data adapted from a study on 1,8-naphthyridine synthesis and is presented as a reference for optimizing similar reactions for 1,7-naphthyridines.[1]

Experimental Protocols

Protocol 1: General Procedure for Friedländer-type Synthesis of a 1,7-Naphthyridine Core

This protocol is a generalized procedure based on the successful synthesis of related naphthyridines.

  • Reaction Setup: To a solution of 2-aminonicotinaldehyde (1.0 eq) in water, add the corresponding carbonyl compound (1.0-1.2 eq) and choline hydroxide (1-5 mol%).

  • Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold water.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromo-1,7-naphthyridine

This protocol is a general guideline for the amination step.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the bromo-1,7-naphthyridine (1.0 eq), the amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 eq) in a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the tube and heat the reaction mixture to the optimized temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Pure_SMs Starting Materials Pure? Check_Purity->Pure_SMs Optimize_Conditions Systematically Optimize Reaction Conditions Conditions_Optimized Yield Improved? Optimize_Conditions->Conditions_Optimized Analyze_Side_Products Analyze Byproducts (TLC, LC-MS, NMR) Side_Products_Identified Side Products Identified? Analyze_Side_Products->Side_Products_Identified Pure_SMs->Optimize_Conditions Yes Purify_SMs Purify Starting Materials Pure_SMs->Purify_SMs No Conditions_Optimized->Analyze_Side_Products No Success Improved Yield Achieved Conditions_Optimized->Success Yes Modify_Route Consider Alternative Synthetic Route Side_Products_Identified->Modify_Route No Modify_Workup Modify Workup/ Purification to Remove Side Products Side_Products_Identified->Modify_Workup Yes Purify_SMs->Check_Purity Modify_Workup->Success

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 1,7-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,7-naphthyridines. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 1,7-naphthyridine core, and what are their primary challenges?

A1: The most prevalent methods for synthesizing the 1,7-naphthyridine scaffold are the Friedländer annulation, the Skraup synthesis, and the intramolecular aza-Wittig reaction. The primary challenges associated with these methods include controlling regioselectivity, managing harsh reaction conditions, and preventing the formation of polymeric or oxidized byproducts.

Q2: How can I confirm the formation of the 1,7-naphthyridine ring system and differentiate it from other isomers?

A2: A combination of analytical techniques is essential for structural confirmation. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. 1H and 13C NMR spectroscopy are crucial for determining the substitution pattern and confirming the 1,7-naphthyridine core. 2D NMR techniques like COSY, HSQC, and HMBC can help in assigning the protons and carbons and confirming the connectivity of the fused pyridine rings. In cases of ambiguity, X-ray crystallography provides definitive structural elucidation.

Q3: I am struggling with the purification of my 1,7-naphthyridine product. What are the best practices?

A3: Naphthyridines are basic and can interact strongly with silica gel, leading to tailing and poor separation. Consider using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in your chromatography solvent system. Alternatively, alumina (neutral or basic) can be a better stationary phase. Reverse-phase chromatography can also be an effective purification method for polar naphthyridine derivatives. In some cases, purification can be achieved by precipitation or recrystallization from an appropriate solvent system.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of 1,7-naphthyridines using common synthetic methods.

Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 3-aminopyridine-4-carbaldehyde or a related ketone with a compound containing a reactive α-methylene group.

Issue 1: Formation of Multiple Products (Poor Regioselectivity)

  • Question: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of two isomeric 1,7-naphthyridines. How can I improve the regioselectivity?

  • Answer: Poor regioselectivity is a common challenge with unsymmetrical ketones. Here are several strategies to improve it:

    • Catalyst Selection: Certain catalysts can favor the formation of one regioisomer over the other. Experiment with different Lewis or Brønsted acids to find the optimal catalyst for your specific substrates.

    • Reaction Temperature: The reaction temperature can influence the kinetic versus thermodynamic product distribution. A systematic variation of the temperature may favor the formation of the desired isomer.

    • Slow Addition of Ketone: Slowly adding the unsymmetrical ketone to the reaction mixture can sometimes improve regioselectivity by maintaining a low concentration of the ketone, which can favor one reaction pathway.

Issue 2: Low Yield of the Desired 1,7-Naphthyridine

  • Question: My Friedländer reaction is giving a low yield of the desired 1,7-naphthyridine. What are the potential causes and solutions?

  • Answer: Low yields can result from several factors:

    • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are not fully consumed, consider extending the reaction time or increasing the temperature.

    • Side Reactions: Self-condensation of the starting materials can occur. Ensure that the reaction conditions are optimized to favor the intermolecular reaction leading to the desired product.

    • Purity of Starting Materials: Impurities in the 3-aminopyridine-4-carbaldehyde or the active methylene compound can inhibit the reaction or lead to the formation of byproducts. Ensure the purity of your starting materials before use.

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-4-acetylpyridine (1.0 eq) and the desired ketone (1.1 eq).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, toluene, or a higher boiling point solvent like Dowtherm A). Add the chosen catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a Lewis acid).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or alumina, or by recrystallization from an appropriate solvent.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines and can be adapted for naphthyridines. For 1,7-naphthyridines, this typically involves the reaction of a substituted 3-aminopyridine with glycerol, an acid catalyst, and an oxidizing agent. The reaction is notoriously exothermic and can be prone to side reactions.[1][2]

Issue 1: Violent and Uncontrolled Reaction

  • Question: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate the reaction?

  • Answer: The highly exothermic nature of the Skraup synthesis is a significant safety concern.[1][2] The following measures can be taken to control the reaction:

    • Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is crucial to control the reaction's exothermicity.[1] Boric acid can also be used for this purpose.[1]

    • Controlled Addition of Acid: Add the concentrated sulfuric acid slowly and in portions, with efficient cooling in an ice bath.

    • Efficient Stirring: Ensure vigorous and efficient stirring to dissipate heat and prevent the formation of localized hot spots.

Issue 2: Significant Tar Formation and Low Yield

  • Question: I am observing a large amount of tar in my Skraup synthesis, and the yield of the 1,7-naphthyridine is very low. How can I address this?

  • Answer: Tar formation is a common side reaction due to the harsh acidic and oxidizing conditions, which can lead to the polymerization of reactants and intermediates.[3] To minimize tarring and improve the yield:

    • Optimize Reaction Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase should be carefully controlled.

    • Choice of Oxidizing Agent: While nitrobenzene is a traditional oxidizing agent, it can lead to vigorous reactions. Milder oxidizing agents can be explored.

    • Purification from Tar: The crude product is often a dark, tarry residue. Purification can be challenging. Steam distillation is a common method to isolate the product from the non-volatile tar.[1] Subsequent extraction and chromatographic purification may be necessary.

This protocol is a general guideline and requires careful handling due to the hazardous nature of the reagents and the exothermic reaction.

  • Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 3-aminopyridin-2(1H)-one (1.0 eq) and ferrous sulfate heptahydrate (catalytic amount).

  • Addition of Glycerol: Add glycerol (3.0 eq) to the flask.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid through the dropping funnel with vigorous stirring and cooling in an ice bath.

  • Addition of Oxidizing Agent: Add an oxidizing agent (e.g., sodium m-nitrobenzenesulfonate) in portions.

  • Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction starts, remove the heat source. After the initial exotherm subsides, heat the mixture to reflux for several hours.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., concentrated ammonia or sodium hydroxide solution) until the product precipitates.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or chromatography.

Intramolecular Aza-Wittig Reaction

The intramolecular aza-Wittig reaction is a powerful tool for the synthesis of N-heterocycles. In the context of 1,7-naphthyridine synthesis, this would typically involve the reaction of a suitably functionalized pyridine derivative bearing both an azide and a carbonyl group (or a group that can be converted to a carbonyl).

Issue 1: Incomplete Cyclization or Formation of Side Products

  • Question: My intramolecular aza-Wittig reaction is not going to completion, or I am observing the formation of unexpected byproducts. What could be the issue?

  • Answer: Incomplete cyclization or the formation of side products in an intramolecular aza-Wittig reaction can be due to several factors:

    • Hydrolysis of Intermediates: The iminophosphorane intermediate can be sensitive to moisture. Ensure that the reaction is carried out under anhydrous conditions.

    • Steric Hindrance: Steric hindrance around the reacting centers can slow down or prevent the intramolecular cyclization. In such cases, higher reaction temperatures or longer reaction times may be required.

    • Alternative Reaction Pathways: The reactive iminophosphorane intermediate could potentially undergo intermolecular reactions if the intramolecular cyclization is slow. Running the reaction at high dilution can favor the intramolecular pathway.

Issue 2: Difficulty in Removing the Triphenylphosphine Oxide Byproduct

  • Question: I am having trouble separating my 1,7-naphthyridine product from the triphenylphosphine oxide byproduct. What are some effective purification strategies?

  • Answer: The removal of triphenylphosphine oxide is a common challenge in Wittig and aza-Wittig reactions. Here are some methods for its removal:

    • Chromatography: Careful column chromatography on silica gel can often separate the product from triphenylphosphine oxide. A gradient elution may be necessary.

    • Precipitation/Trituration: Triphenylphosphine oxide is often soluble in solvents like diethyl ether or hexanes, while the desired product may be less soluble. Triturating the crude reaction mixture with such a solvent can help to remove the byproduct.

    • Aqueous Work-up: In some cases, an acidic wash during the work-up can protonate the basic naphthyridine product, allowing it to be extracted into the aqueous phase, leaving the triphenylphosphine oxide in the organic layer. Subsequent basification of the aqueous layer and extraction will then yield the purified product.

Data Presentation

Currently, there is a lack of specific quantitative data in the literature directly comparing the yields of the main 1,7-naphthyridine product versus its side products for the synthetic methods described. The table below provides a qualitative summary of common side reactions and potential yields based on analogous reactions and general principles.

Synthetic MethodCommon Side ReactionsTypical Main Product YieldsNotes
Friedländer Synthesis Formation of regioisomers with unsymmetrical ketones; Self-condensation of starting materials.Moderate to HighYields are highly dependent on the substrates and reaction conditions.
Skraup Synthesis Tar formation due to polymerization; Over-oxidation or decomposition of products; Formation of Michael addition byproducts.[1]Low to ModerateThe harsh reaction conditions often lead to lower yields and complex mixtures.
Intramolecular Aza-Wittig Incomplete cyclization; Hydrolysis of iminophosphorane intermediate; Intermolecular side reactions.Moderate to HighYields are generally good under optimized, anhydrous conditions.

Visualizations

Signaling Pathways and Experimental Workflows

Friedlander_Troubleshooting cluster_low_yield Troubleshooting Low Yield cluster_regioselectivity Improving Regioselectivity start Friedländer Synthesis of 1,7-Naphthyridine issue Problem Encountered start->issue low_yield Low Yield issue->low_yield  Yield Issue poor_regioselectivity Poor Regioselectivity (Mixture of Isomers) issue->poor_regioselectivity Selectivity Issue check_completion Check Reaction Completion (TLC/LC-MS) low_yield->check_completion check_purity Check Starting Material Purity low_yield->check_purity optimize_catalyst Optimize Catalyst poor_regioselectivity->optimize_catalyst optimize_temp Optimize Temperature poor_regioselectivity->optimize_temp slow_addition Slow Addition of Ketone poor_regioselectivity->slow_addition incomplete Incomplete Reaction check_completion->incomplete Not Complete solution_time_temp Increase Reaction Time or Temperature incomplete->solution_time_temp end Improved Synthesis solution_time_temp->end impure Impurities Present check_purity->impure Impure purify_sm Purify Starting Materials impure->purify_sm purify_sm->end optimize_catalyst->end optimize_temp->end slow_addition->end

Caption: Troubleshooting workflow for the Friedländer synthesis of 1,7-naphthyridines.

Skraup_Troubleshooting cluster_violent Controlling the Reaction cluster_tar Minimizing Tar Formation start Skraup Synthesis of 1,7-Naphthyridine issue Problem Encountered start->issue violent_reaction Violent/Uncontrolled Reaction issue->violent_reaction Safety Issue tar_formation Tar Formation & Low Yield issue->tar_formation Yield/Purity Issue add_moderator Add Moderator (e.g., FeSO₄) violent_reaction->add_moderator slow_acid Slow Addition of Sulfuric Acid with Cooling violent_reaction->slow_acid efficient_stirring Ensure Efficient Stirring violent_reaction->efficient_stirring optimize_temp Optimize Temperature (Avoid Overheating) tar_formation->optimize_temp milder_oxidant Consider Milder Oxidizing Agent tar_formation->milder_oxidant purification Purification Strategy: Steam Distillation tar_formation->purification end Improved & Safer Synthesis add_moderator->end slow_acid->end efficient_stirring->end optimize_temp->end milder_oxidant->end purification->end

Caption: Troubleshooting workflow for the Skraup synthesis of 1,7-naphthyridines.

Aza_Wittig_Troubleshooting cluster_reaction Improving Cyclization cluster_purification Removing Ph₃P=O start Intramolecular Aza-Wittig for 1,7-Naphthyridine issue Problem Encountered start->issue incomplete_reaction Incomplete Cyclization or Side Products issue->incomplete_reaction Reaction Issue purification_issue Difficulty Removing Ph₃P=O issue->purification_issue Purification Issue anhydrous Ensure Anhydrous Conditions incomplete_reaction->anhydrous high_dilution Use High Dilution Conditions incomplete_reaction->high_dilution optimize_temp_time Optimize Temperature and Reaction Time incomplete_reaction->optimize_temp_time chromatography Careful Column Chromatography purification_issue->chromatography trituration Trituration with Non-polar Solvents purification_issue->trituration acid_wash Aqueous Acid Wash During Work-up purification_issue->acid_wash end Successful Synthesis & Purification anhydrous->end high_dilution->end optimize_temp_time->end chromatography->end trituration->end acid_wash->end

Caption: Troubleshooting workflow for the intramolecular aza-Wittig synthesis of 1,7-naphthyridines.

References

Technical Support Center: Purification of 8-Bromo-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 8-Bromo-1,7-naphthyridin-6-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities may include unreacted starting materials, reagents, and side-products from incomplete or alternative cyclization pathways. Specifically, for naphthyridine synthesis, unreacted aminopyridine precursors are a frequent impurity. Residual high-boiling point solvents such as DMSO or pyridine may also be present.

Q2: My crude this compound is a discolored solid. What is the first purification method I should try?

A2: For a solid crude product, recrystallization is often the most effective initial purification method. Success is dependent on selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Q3: I am observing significant tailing of my compound during silica gel column chromatography. What could be the cause and how can I resolve it?

A3: Tailing is a common issue for basic compounds like this compound on acidic silica gel. This is due to strong interactions between the basic amine groups and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your mobile phase.

Q4: What is a suitable storage condition for purified this compound?

A4: Based on vendor recommendations, the purified compound should be stored at 4°C and protected from light to ensure its stability.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low recovery after column chromatography.

  • Possible Cause: Irreversible adsorption of the basic product onto the acidic silica gel.

  • Solution:

    • Mobile Phase Modification: Add a basic modifier like triethylamine to the eluent to reduce strong interactions.

    • Stationary Phase Choice: Consider using a less acidic stationary phase, such as alumina, or deactivated silica gel.

    • Elution Gradient: Employ a steeper gradient of the polar solvent to ensure the compound elutes more quickly.

Problem 2: Co-elution of impurities with the desired product during column chromatography.

  • Possible Cause: Impurities have similar polarity to the product.

  • Solution:

    • Solvent System Optimization: Experiment with different solvent systems to improve separation. A useful starting point is a gradient of methanol in dichloromethane.

    • Alternative Chromatography Techniques: If normal-phase chromatography is ineffective, consider reversed-phase chromatography (C18) with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid).

Problem 3: The compound does not crystallize during recrystallization.

  • Possible Cause:

    • The solution is not sufficiently saturated.

    • The chosen solvent is not appropriate.

    • The presence of impurities is inhibiting crystallization.

  • Solution:

    • Increase Saturation: Concentrate the solution by slowly evaporating the solvent.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound.

    • Solvent Screening: Perform small-scale solubility tests to find a better solvent or solvent mixture.

    • Pre-purification: If the crude product is highly impure, a preliminary purification by column chromatography may be necessary before recrystallization.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₆BrN₃
Molecular Weight 224.06 g/mol
CAS Number 5912-35-6
Predicted XlogP 1.8

Table 2: Suggested Solvent Systems for Chromatography

Chromatography TypeStationary PhaseRecommended Eluent System (Starting Point)
Normal-Phase Silica GelDichloromethane (DCM) / Methanol (MeOH) gradient
Ethyl Acetate (EtOAc) / Hexane gradient with 0.1% Triethylamine (TEA)
Reversed-Phase C18Acetonitrile (ACN) / Water with 0.1% Formic Acid (FA)

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using normal-phase column chromatography.

1. Slurry Preparation:

  • In a beaker, add silica gel to a non-polar solvent (e.g., hexane or the initial mobile phase).
  • Stir to create a uniform slurry.

2. Column Packing:

  • Secure a glass chromatography column vertically.
  • Place a small piece of cotton or glass wool at the bottom of the column.
  • Add a layer of sand.
  • Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing.
  • Add another layer of sand on top of the silica gel.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent.
  • Carefully add the sample solution to the top of the column.

4. Elution:

  • Begin eluting with a low-polarity mobile phase (e.g., 100% DCM or a high percentage of hexane in an EtOAc/hexane mixture).
  • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol or ethyl acetate).

5. Fraction Collection and Analysis:

  • Collect fractions in test tubes or vials.
  • Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

6. Product Isolation:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound.

1. Solvent Selection:

  • In a small test tube, add a small amount of the crude product.
  • Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
  • Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexane).

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Crystal Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.

6. Drying:

  • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound column_chromatography Column Chromatography crude_product->column_chromatography Initial Purification recrystallization Recrystallization column_chromatography->recrystallization Further Purification purity_check Purity Check (NMR, LC-MS) recrystallization->purity_check pure_product Pure Product purity_check->pure_product

Caption: A general workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_solutions Potential Solutions start Purification Issue tailing Peak Tailing? start->tailing low_recovery Low Recovery? start->low_recovery co_elution Co-elution? start->co_elution no_crystals No Crystals Forming? start->no_crystals add_base Add basic modifier (e.g., TEA) tailing->add_base change_stationary_phase Change stationary phase low_recovery->change_stationary_phase optimize_gradient Optimize solvent gradient co_elution->optimize_gradient induce_crystallization Induce crystallization no_crystals->induce_crystallization rescreen_solvents Re-screen solvents no_crystals->rescreen_solvents

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: Scaling Up 8-Bromo-1,7-naphthyridin-6-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Bromo-1,7-naphthyridin-6-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main retrosynthetic pathways for the synthesis of this compound from the parent 1,7-naphthyridine are:

  • Route A: Amination followed by Bromination. This involves the initial introduction of an amino group at the 6-position of the 1,7-naphthyridine ring, followed by a selective bromination at the 8-position.

  • Route B: Bromination followed by Amination. This route starts with the bromination of 1,7-naphthyridine to introduce a bromine atom, followed by the introduction of the amino group at the 6-position.

A historical method for the amination of 1,7-naphthyridine is the Chichibabin amination, which selectively introduces an amino group at the 8-position.[1] Direct bromination of 1,7-naphthyridine has been reported to yield 5-bromo-1,7-naphthyridine and 3,5-dibromo-1,7-naphthyridine.[1] A logical synthetic approach involves the direct bromination of 8-amino-1,7-naphthyridine, where the amino group directs the bromination to the ortho or para positions.[1]

Q2: What are the most common challenges encountered when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound presents several challenges, including:

  • Controlling Regioselectivity: Achieving selective bromination at the 8-position can be difficult, with the potential for the formation of other bromo-isomers.

  • Minimizing Impurity Formation: The formation of di-brominated or other polysubstituted byproducts is a significant concern, especially with highly activated aromatic systems.

  • Reaction Rate and Temperature Control: Exothermic bromination reactions require careful temperature management on a larger scale to prevent runaway reactions and ensure product quality.

  • Purification: The removal of impurities and unreacted starting materials can be more challenging at scale, often requiring multiple recrystallizations or column chromatography.

  • Safety: Handling large quantities of brominating agents like N-Bromosuccinimide (NBS) requires strict safety protocols due to their reactivity and potential for hazardous side reactions with certain solvents.

Q3: Which brominating agent is recommended for this synthesis on a larger scale?

A3: For both laboratory and scale-up synthesis, N-Bromosuccinimide (NBS) is often preferred over liquid bromine. This is primarily due to safety and handling considerations. NBS is a crystalline solid, which is easier and safer to handle than the highly corrosive and volatile liquid bromine. However, it is important to note that reactions involving NBS are generally exothermic, and precautions should be taken during large-scale operations.

Q4: What are the key safety considerations for the scale-up of bromination reactions involving NBS?

A4: Key safety considerations include:

  • Exothermic Reactions: NBS reactions are often exothermic. Proper cooling and controlled addition of the reagent are crucial to manage the reaction temperature.

  • Solvent Compatibility: Incompatible solvents can lead to hazardous side reactions. For instance, a hazardous reaction between NBS and 2-methyltetrahydrofuran (2-MeTHF) has been identified. It is essential to conduct a thorough safety analysis of the chosen solvent.

  • NBS Decomposition: NBS can decompose over time, releasing bromine. It should be stored in a refrigerator and its purity should be checked before use.

  • Off-gassing: Be prepared for potential off-gassing and have appropriate scrubbing systems in place.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
Side Reactions: Formation of byproducts due to poor temperature control or incorrect stoichiometry.Ensure precise temperature control, especially during the addition of the brominating agent. Use a calibrated addition funnel for controlled, dropwise addition. Optimize the stoichiometry of the reactants.
Product Loss During Workup: The product may be lost during extraction or purification steps.Optimize the workup procedure. Ensure the pH is appropriate for extraction. For purification, consider a mixed-solvent recrystallization to improve recovery.
Formation of Di-brominated Byproducts Excess Brominating Agent: Using too much of the brominating agent is a primary cause of polysubstitution.Carefully control the stoichiometry of the brominating agent. Consider adding the brominating agent portion-wise to maintain a low concentration in the reaction mixture.
High Reaction Temperature: Higher temperatures can favor over-bromination.Maintain a lower reaction temperature during the addition of the brominating agent and throughout the reaction.
Difficult Purification Presence of Multiple Isomers: Poor regioselectivity leads to a mixture of isomers that can be difficult to separate.Optimize reaction conditions to favor the formation of the desired isomer. This may involve changing the solvent, temperature, or protecting the amino group to direct bromination.
Tarry Byproducts: The formation of dark, tarry materials can complicate purification.Ensure the starting materials are pure and the reaction is carried out under an inert atmosphere if necessary. Lowering the reaction temperature may also help to minimize the formation of tars.
Runaway Reaction Poor Heat Dissipation: Inadequate cooling and rapid addition of reagents on a large scale.Ensure the reactor has sufficient cooling capacity. Use a controlled, slow addition rate for the brominating agent. Consider a semi-batch process where one reactant is added over time.

Experimental Protocols

Representative Protocol for Bromination of an Amino-Naphthyridine Derivative

This protocol is a representative example based on the bromination of similar aromatic amines and should be optimized for the specific synthesis of this compound.

Materials:

  • 6-Amino-1,7-naphthyridine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or other suitable aprotic solvent

  • Sodium bicarbonate solution

  • Brine

  • Magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 6-Amino-1,7-naphthyridine in DMF in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (1.05 equivalents) in a minimal amount of DMF.

  • Slowly add the NBS solution to the reaction mixture dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, quench the reaction by pouring it into a cold aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound.

Quantitative Data Comparison (Illustrative)

ParameterRoute A (Amination then Bromination)Route B (Bromination then Amination)
Starting Material 6-Amino-1,7-naphthyridine8-Bromo-1,7-naphthyridine
Key Reagents N-BromosuccinimideAmmonia or an amine source
Typical Solvent DMF, AcetonitrileMethanol, Ethanol
Reaction Temperature 0 °C to room temperatureReflux
Reaction Time 2 - 6 hours12 - 24 hours
Reported Yield 60-80% (estimated)50-70% (estimated)
Key Challenges Controlling regioselectivity, preventing over-brominationHarsh reaction conditions, potential for side reactions with the bromo group

Note: The quantitative data presented in this table is illustrative and based on typical conditions for similar reactions. Actual results may vary and should be determined experimentally.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time or Temperature Incomplete->Increase_Time_Temp Check_Stoichiometry Verify Stoichiometry of Reagents Complete->Check_Stoichiometry Increase_Time_Temp->Check_Completion Check_Purity Analyze Purity of Starting Materials Check_Stoichiometry->Check_Purity Optimize_Workup Optimize Workup and Purification Check_Purity->Optimize_Workup Resolved Yield Improved Optimize_Workup->Resolved

Caption: Troubleshooting workflow for addressing low reaction yield.

Signaling Pathway for Impurity Formation

Impurity_Formation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Starting Material Starting Material Desired Product Desired Product Starting Material->Desired Product Controlled Bromination Di-brominated Product Di-brominated Product Starting Material->Di-brominated Product Isomeric Byproduct Isomeric Byproduct Starting Material->Isomeric Byproduct Excess Brominating Agent Excess Brominating Agent Excess Brominating Agent->Di-brominated Product Poor Temperature Control Poor Temperature Control Poor Temperature Control->Di-brominated Product Incorrect Solvent Choice Incorrect Solvent Choice Incorrect Solvent Choice->Isomeric Byproduct

Caption: Factors leading to common impurity formation.

References

optimizing Suzuki coupling with 8-Bromo-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the Suzuki-Miyaura cross-coupling reaction with 8-Bromo-1,7-naphthyridin-6-amine. This guide is designed for researchers, scientists, and professionals in drug development to provide robust troubleshooting advice, detailed protocols, and answers to frequently asked questions to enhance experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki coupling with this compound?

A1: The main challenges arise from the substrate's structure. The two nitrogen atoms in the naphthyridine ring, particularly the one adjacent to the bromine at position 7, and the exocyclic amine at position 6, can act as ligands for the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in low reaction yields.[1][2] Additionally, nitrogen-containing heterocycles can sometimes exhibit poor solubility in common organic solvents.[3]

Q2: How does the free amino group at the C6 position affect the reaction?

A2: The lone pair of electrons on the amino group can coordinate to the palladium center, leading to catalyst inhibition.[1] While many protocols for unprotected aminopyridines are successful, they often require specific, bulky phosphine ligands (e.g., Buchwald ligands) to create steric hindrance around the palladium center, which prevents this inhibitory coordination.[1][4]

Q3: What are the most common side reactions, and how can they be minimized?

A3: The most common side reactions include:

  • Dehalogenation (or Protodebromination): The bromine atom is replaced by a hydrogen atom. This can be caused by palladium hydride species in the reaction mixture and can be mitigated by screening different bases and solvents.[1][5]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen. To minimize this, it is crucial to thoroughly degas all solvents and run the reaction under a strict inert atmosphere (Argon or Nitrogen).[1][3][6]

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, where a proton source (like water) replaces the boron moiety. Using fresh boronic acids or more stable boronate esters (e.g., pinacol esters) and keeping reaction times as short as possible can reduce this side reaction.[1][3]

Q4: Which catalyst and ligand systems are recommended for this type of substrate?

A4: For nitrogen-containing heterocycles like this compound, standard catalysts like Pd(PPh₃)₄ can be effective, but often, more specialized systems are required to overcome catalyst inhibition.[1][4] Highly active catalysts composed of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are strongly recommended.[3][4] These ligands stabilize the palladium center and promote the desired catalytic cycle.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inhibition/Poisoning: The nitrogen atoms of the naphthyridine ring or the amine group are deactivating the palladium catalyst.[1][8]a. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) to shield the palladium center.[3][4]b. Use a well-defined palladium precatalyst to ensure efficient generation of the active Pd(0) species.[2][3]c. Increase catalyst loading (e.g., from 2 mol% to 5 mol%).
2. Ineffective Base: The chosen base may be too weak or may not have sufficient solubility to effectively promote the transmetalation step.a. Screen stronger bases. K₃PO₄ is often more effective than K₂CO₃ for challenging substrates.[1]b. Consider using a fluoride source like CsF or KF if other bases fail.[9]c. Ensure the base is finely powdered and dry for optimal reactivity.
3. Poor Substrate Solubility: The starting material is not fully dissolved in the solvent system, limiting reaction rates.[3]a. Screen alternative solvents or solvent mixtures (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF, DMF).[3][5]b. Increase the reaction temperature moderately.
Significant Side Product Formation 1. Dehalogenation: The C-Br bond is being cleaved and replaced with a C-H bond.[5]a. Lower the reaction temperature and shorten the reaction time.b. Screen different bases; sometimes a weaker base can mitigate this.[1]c. Ensure high-purity reagents, as impurities can sometimes promote side reactions.
2. Boronic Acid Homocoupling: The boronic acid is reacting with itself.[3]a. Ensure the reaction is performed under a strict inert atmosphere. Degas the solvent and reaction mixture thoroughly with Argon or Nitrogen.[1][3]b. Use a slight excess (1.1-1.2 equiv.) of the boronic acid, but avoid a large excess.
Reaction Stalls / Does Not Go to Completion 1. Catalyst Decomposition: The active Pd(0) catalyst is unstable under the reaction conditions and is precipitating as palladium black.[6]a. Use a more robust ligand that better stabilizes the catalytic species.[7]b. Lower the reaction temperature.c. Ensure rigorous exclusion of oxygen throughout the experiment.[3]
2. Boronic Acid Instability: The boronic acid is degrading over the course of the reaction (protodeboronation).[1]a. Use a more stable boronic acid derivative, such as a pinacol boronate ester (Bpin).b. Use fresh, high-purity boronic acid.c. Minimize the amount of water in the reaction or use anhydrous conditions if feasible.

Data Presentation: Condition Screening

The following tables summarize representative yields for Suzuki couplings of similar bromo-amino-heterocycles, providing a guide for selecting initial reaction conditions for this compound.

Table 1: Catalyst & Ligand Comparison for Aminopyridine Substrates

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference(s)
1Pd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O9070-90[10][11]
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF/H₂O120 (MW)~80[10]
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane100>95[1][4]
4PdCl₂(dppf) (5)-Na₂CO₃Dioxane/H₂O100~86[12]
5Pd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene110>90[4]

Table 2: Base & Solvent System Comparison

EntryCatalyst SystemBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference(s)
1Pd(PPh₃)₄K₂CO₃ (2.0)Dioxane/H₂O (4:1)951875[1][11]
2Pd(PPh₃)₄K₃PO₄ (2.0)Dioxane/H₂O (4:1)951288[1][10]
3Pd₂(dba)₃ / SPhosK₃PO₄ (2.0)Toluene1001691[4]
4Pd(OAc)₂ / PPh₃Na₂CO₃ (2.0)DMF/H₂O (3:1)120282[10]
5PdCl₂(dppf)Cs₂CO₃ (2.0)Dioxane1002485[13]

Experimental Protocols

Protocol 1: General Procedure using a Buchwald Ligand System

This protocol is a robust starting point for coupling this compound, adapted from methods proven effective for challenging amino-heterocycles.[4][14]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or Arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous, finely powdered (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to establish an inert atmosphere.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos. Then, add the degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Extraction: Wash the filtrate with water and then with brine. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.[10][15]

Mandatory Visualizations

Troubleshooting Logic Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues during the Suzuki coupling reaction.

Troubleshooting_Suzuki Start Low or No Product Yield Cause1 Catalyst Poisoning? Start->Cause1 Cause2 Ineffective Base/Solvent? Start->Cause2 Cause3 Side Reactions Dominant? Start->Cause3 Sol1a Use Bulky Ligand (e.g., SPhos, XPhos) Cause1->Sol1a Yes Sol1b Use Pd-Precatalyst Cause1->Sol1b Yes Sol2a Screen Stronger Base (e.g., K3PO4, Cs2CO3) Cause2->Sol2a Yes Sol2b Screen Solvents (Dioxane, Toluene, 2-MeTHF) Cause2->Sol2b Yes Sol3a Ensure Rigorous Inert Atmosphere (Ar/N2) Cause3->Sol3a Homocoupling? Sol3b Lower Temperature & Shorten Reaction Time Cause3->Sol3b Dehalogenation? Sol3c Use Pinacol Boronate Ester Cause3->Sol3c Protodeboronation?

Caption: A logical guide for troubleshooting low Suzuki coupling yields.

General Experimental Workflow

This diagram outlines the standard workflow for setting up, running, and analyzing the Suzuki coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis reagents Weigh Reactants: - Bromo-naphthyridine - Boronic Acid - Base setup Combine in Flask (under Inert Gas) reagents->setup catalyst Prepare Catalyst System: - Pd Source - Ligand catalyst->setup solvent Degas Solvent solvent->setup run Heat & Stir (Monitor by TLC/LC-MS) setup->run workup Quench, Extract & Concentrate run->workup purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A typical experimental workflow for Suzuki coupling reactions.

References

Technical Support Center: Bromo-Naphthyridine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with bromo-naphthyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges during the chemical modification of these important heterocyclic compounds, with a specific focus on preventing dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a common problem with bromo-naphthyridines?

A1: Dehalogenation is an undesired side reaction where the bromine atom on the naphthyridine ring is replaced by a hydrogen atom. This leads to the formation of the parent naphthyridine or a partially dehalogenated intermediate as a byproduct, which consumes your starting material, reduces the yield of the desired product, and complicates purification. Bromo-naphthyridines can be susceptible to this reaction, particularly during palladium-catalyzed cross-coupling reactions.[1][2]

Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: The principal cause of dehalogenation is the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] These species can arise from several sources:

  • Bases: Strong bases, especially alkoxides, can generate hydrides.

  • Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade can act as hydride donors.

  • Reagents: Trace impurities in reagents, such as boronic acids, can contribute to the formation of Pd-H.

  • Water: The presence of water in the reaction mixture can react with bases or other reagents to generate hydride sources.

Once formed, the Pd-H species can participate in a competing reaction pathway that leads to the dehalogenated product instead of the desired cross-coupled product.

Q3: How does the choice of catalyst and ligand affect dehalogenation?

A3: The ligand coordinated to the palladium catalyst is critical. Bulky, electron-rich phosphine ligands are highly recommended because they accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the dehalogenation pathway. For Suzuki-Miyaura and Buchwald-Hartwig reactions, ligands such as XPhos, SPhos, and RuPhos often provide excellent results by stabilizing the palladium catalyst and promoting the desired coupling.[3]

Q4: Which bases are recommended to minimize dehalogenation?

A4: Weaker, non-nucleophilic inorganic bases are generally preferred to minimize dehalogenation. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can sometimes promote this side reaction. Milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often better choices.[2]

Q5: Can the position of the bromine atom on the naphthyridine ring influence the likelihood of dehalogenation?

Troubleshooting Guides

Issue: Significant formation of dehalogenated naphthyridine byproduct.

This guide provides a systematic approach to troubleshoot and prevent this common side reaction.

Troubleshooting Workflow for Dehalogenation

Dehalogenation_Troubleshooting cluster_start cluster_steps Troubleshooting Steps cluster_end start Start: Significant Dehalogenation Observed step1 1. Evaluate Base: Switch from strong alkoxide bases (e.g., NaOtBu) to milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃). start->step1 If problem persists step2 2. Optimize Ligand: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). step1->step2 If problem persists step3 3. Change Solvent: Use anhydrous, aprotic solvents (e.g., toluene, dioxane, THF). step2->step3 If problem persists step4 4. Adjust Temperature: Lower the reaction temperature. Determine the optimum empirically. step3->step4 If problem persists step5 5. Ensure Inert & Anhydrous Conditions: Thoroughly degas solvents and use a glovebox or Schlenk line to exclude O₂ and H₂O. step4->step5 If problem persists end Result: Minimized Dehalogenation step5->end

Caption: A stepwise guide to troubleshooting and minimizing dehalogenation.

Data Presentation

The choice of reaction parameters is critical in minimizing dehalogenation. The following tables summarize the effects of different reaction components.

Table 1: Influence of Base on Dehalogenation

Base TypeExample(s)Tendency for DehalogenationRecommendation
Strong Alkoxide NaOtBu, KOtBuHigherUse with caution, may be necessary for some transformations.
Inorganic Carbonate K₂CO₃, Cs₂CO₃LowerGood starting point for optimization.
Inorganic Phosphate K₃PO₄LowerOften an excellent choice for minimizing dehalogenation.

Table 2: Influence of Ligand on Dehalogenation

Ligand TypeExample(s)Effect on DehalogenationRationale
Bulky, Electron-Rich XPhos, SPhos, RuPhosDecreasesAccelerates reductive elimination, outcompeting dehalogenation.[3]
Less Bulky PPh₃Can be higherMay result in slower reductive elimination.

Table 3: Influence of Solvent on Dehalogenation

Solvent TypeExample(s)Tendency for DehalogenationRecommendation
Aprotic, Anhydrous Toluene, Dioxane, THFLowerRecommended for minimizing hydride sources.
Protic Alcohols (e.g., i-PrOH)HigherAvoid if possible as they can be hydride donors.
Degradable DMFCan be higherCan degrade to produce hydride sources, especially with water.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Bromo-naphthyridine with Minimized Dehalogenation

This protocol is a general guideline and may require optimization for specific bromo-naphthyridine isomers and boronic acids.

  • Reagents and Materials:

    • Bromo-naphthyridine (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Ligand (e.g., XPhos, 2-4 mol%)

    • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

    • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

    • Schlenk tube or similar reaction vessel for inert atmosphere

    • Standard workup and purification reagents (e.g., ethyl acetate, water, brine, sodium sulfate, silica gel)

  • Procedure:

    • In a glovebox or under a strict inert atmosphere (Argon or Nitrogen), add the bromo-naphthyridine, arylboronic acid, palladium catalyst, ligand, and base to an oven-dried Schlenk tube.

    • Evacuate and backfill the tube with the inert gas three times.

    • Add the anhydrous, degassed solvent via syringe.

    • Seal the tube and heat the mixture to the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Bromo-naphthyridine with Minimized Dehalogenation

This protocol provides a general method for the C-N coupling of bromo-naphthyridines.

  • Reagents and Materials:

    • Bromo-naphthyridine (1.0 eq)

    • Amine (1.2 - 1.5 eq)

    • Palladium precatalyst (e.g., a G3-precatalyst, 1-2 mol%)

    • Base (e.g., Cs₂CO₃, 1.5 - 2.0 eq)

    • Anhydrous, degassed solvent (e.g., toluene or THF)

    • Schlenk tube or glovebox for inert atmosphere operation

    • Standard workup and purification reagents

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere, add the bromo-naphthyridine, palladium precatalyst, and base.

    • Add the anhydrous, degassed solvent.

    • Add the amine via syringe.

    • Seal the tube and heat the reaction mixture (e.g., 80-110 °C), with stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature.

    • Filter the reaction mixture through a pad of celite, rinsing with an organic solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography.

Visualizations

Competing Reaction Pathways in Pd-Catalyzed Cross-Coupling

Reaction_Pathways cluster_coupling Desired Cross-Coupling Pathway cluster_dehalogenation Undesired Dehalogenation Pathway start Ar-Pd(II)-Br (Oxidative Addition Product) transmetalation Transmetalation (with Boronic Acid) start->transmetalation hydride_formation Formation of Ar-Pd(II)-H start->hydride_formation Reaction with Hydride Source reductive_elim Reductive Elimination transmetalation->reductive_elim Ar-Pd(II)-Nu product Ar-Nu (Desired Product) reductive_elim->product dehalogenation_elim Reductive Elimination hydride_formation->dehalogenation_elim byproduct Ar-H (Dehalogenated Byproduct) dehalogenation_elim->byproduct

Caption: Competing pathways of productive cross-coupling and undesired dehalogenation.

References

Technical Support Center: Purification of Crude Bromo-naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of crude bromo-naphthyridine compounds.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the purification of bromo-naphthyridine derivatives, offering potential causes and solutions in a question-and-answer format.

Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystal Formation - Solution is not supersaturated.- Inappropriate solvent choice (compound is too soluble).[1] - Presence of impurities inhibiting nucleation.[1]- Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal.[1][2][3] - Increase Concentration: Evaporate some of the solvent to increase the compound's concentration.[2][3] - Solvent System Change: Try a different solvent or a mixed-solvent system.[1][2]
Product "Oils Out" - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.[1] - High concentration of impurities.- Reheat and Dilute: Reheat the solution to dissolve the oil, then add more of the "good" solvent before allowing it to cool slowly.[1][4] - Use a Lower Boiling Point Solvent: Select a solvent with a lower boiling point.[2] - Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[5]
Low Yield of Crystals - Too much solvent was used, keeping the product dissolved.[2] - Premature crystallization during hot filtration.- Minimize Solvent: Use the minimum amount of hot solvent required to dissolve the crude product.[2] - Recover from Mother Liquor: Concentrate the filtrate to obtain a second crop of crystals.[3] - Pre-warm Filtration Apparatus: Ensure the funnel and flask for hot filtration are pre-warmed to prevent premature crystallization.[5]
Crystals are Colored/Impure - Presence of colored impurities.[2] - Co-precipitation of impurities.- Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2][4] - Re-recrystallization: A second recrystallization may be necessary to improve purity.

Column Chromatography Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation of Compounds - Inappropriate solvent system (eluent).[6] - Column overloading.[4]- Optimize Eluent: Use TLC to determine the optimal solvent system that gives good separation (Rf of desired compound ~0.3-0.4).[5] Try a less polar solvent system for closely eluting spots.[6] - Reduce Sample Load: Do not overload the column; use an appropriate amount of silica gel for the amount of crude product.[4]
Compound Streaks on TLC/Column - Compound is too polar for the chosen eluent.- Sample is too concentrated.[7] - Compound may be acidic or basic.- Increase Eluent Polarity: Gradually increase the polarity of the mobile phase.[7] - Use a Modifier: Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).[7]
Compound Won't Elute - Eluent is not polar enough.- Compound may be degrading on the silica gel.[6][8]- Increase Eluent Polarity: Significantly increase the polarity of the eluent.[8] - Deactivate Silica: Use silica gel that has been treated with a base (e.g., triethylamine) or switch to a different stationary phase like alumina.[6]
Product Decomposes on the Column - Bromo-naphthyridines can be sensitive to acidic silica gel.[6]- Deactivate Silica Gel: Pre-treat the silica gel with a solvent system containing a small amount of triethylamine (0.1-1%).[6] - Use Alumina: Consider using neutral or basic alumina as the stationary phase.[6]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Choose a solvent in which the bromo-naphthyridine compound is highly soluble at high temperatures and poorly soluble at room temperature. Common choices include ethanol, methanol, hexane, or mixtures like methylene chloride-hexane or benzene-hexane.[2][5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent by heating gently.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[2][4]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]

  • Crystallization: Allow the filtrate to cool slowly to room temperature undisturbed to allow for crystal formation.[5]

  • Maximize Yield: Once the solution has reached room temperature, place the flask in an ice-water bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.[5]

Protocol 2: General Silica Gel Column Chromatography Procedure

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate mobile phase (eluent) that provides good separation of the desired compound from impurities, with an Rf value of approximately 0.3-0.4 for the product.[5] Common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[5][6]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for dry loading, dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the packed column.[5][6]

  • Elution: Begin eluting the column with the least polar solvent mixture determined in step 1. Gradually increase the polarity of the eluent to move the compounds down the column.[2]

  • Fraction Collection: Collect the eluting solvent in a series of fractions.[2]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[5]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified bromo-naphthyridine compound.[5]

Mandatory Visualizations

PurificationWorkflow cluster_start Initial Assessment cluster_decision Method Selection cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path cluster_end Final Analysis Crude Crude Bromo-naphthyridine Assess Assess Purity (TLC, NMR) Crude->Assess Choose Choose Purification Method Assess->Choose Recryst Recrystallization Choose->Recryst High Purity Crude, Good Crystal Formation Column Column Chromatography Choose->Column Complex Mixture, Similar Polarity Impurities Recryst_Troubleshoot Troubleshoot: - Oiling Out - No Crystals - Low Yield Recryst->Recryst_Troubleshoot Pure Pure Bromo-naphthyridine Recryst->Pure Column_Troubleshoot Troubleshoot: - Poor Separation - Streaking - Decomposition Column->Column_Troubleshoot Column->Pure Confirm Confirm Purity & Identity (mp, NMR, etc.) Pure->Confirm

Caption: General purification workflow for bromo-naphthyridine compounds.

TroubleshootingDecisionTree cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues cluster_solutions Potential Solutions Start Purification Issue Encountered NoCrystals No Crystals Form Start->NoCrystals OilingOut Product Oils Out Start->OilingOut LowYield_R Low Yield Start->LowYield_R PoorSep Poor Separation Start->PoorSep Streaking Compound Streaks Start->Streaking NoElution Compound Won't Elute Start->NoElution Sol_NoCrystals - Increase Concentration - Scratch Flask / Seed - Change Solvent NoCrystals->Sol_NoCrystals Sol_OilingOut - Cool Slowly - Reheat & Add Solvent - Change Solvent OilingOut->Sol_OilingOut Sol_LowYield_R - Use Minimal Hot Solvent - Concentrate Mother Liquor LowYield_R->Sol_LowYield_R Sol_PoorSep - Optimize Eluent (TLC) - Reduce Sample Load - Use Longer Column PoorSep->Sol_PoorSep Sol_Streaking - Adjust Eluent Polarity - Add Modifier (Et3N/AcOH) Streaking->Sol_Streaking Sol_NoElution - Increase Eluent Polarity - Deactivate Silica/Use Alumina NoElution->Sol_NoElution

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 8-Bromo-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis of 8-Bromo-1,7-naphthyridin-6-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound can be approached through several strategies. The two primary retrosynthetic pathways involve either the initial bromination of a 1,7-naphthyridine precursor followed by amination, or the introduction of the amine group first, followed by bromination.[1] Common methods include:

  • Direct Bromination: This involves the electrophilic bromination of an amino-substituted 1,7-naphthyridine. The amino group is a strong activating group, directing the bromine to the ortho or para positions.[1]

  • Nucleophilic Aromatic Substitution (SNAr): This route involves the reaction of a halo-substituted 1,7-naphthyridine (e.g., a bromo- or chloro-derivative) with an amine source. The electron-deficient nature of the 1,7-naphthyridine ring facilitates this type of reaction.[1]

  • Cyclization Reactions: The 1,7-naphthyridine core can be constructed through cyclization reactions, often by condensing a substituted aminopyridine with a three-carbon unit.[1][2]

Q2: I am seeing multiple spots on my TLC after the bromination step. What could they be?

A2: The presence of multiple spots on your TLC plate following bromination can indicate a mixture of products. Common possibilities include:

  • Unreacted Starting Material: The reaction may not have gone to completion.

  • Regioisomers: Bromination of the 1,7-naphthyridine ring can potentially occur at different positions, leading to the formation of isomers. For instance, bromination of 1,7-naphthyridine can yield 5-bromo-1,7-naphthyridine and 3,5-dibromo-1,7-naphthyridine.[1]

  • Over-bromination: The introduction of more than one bromine atom onto the naphthyridine ring can occur, especially under harsh reaction conditions.

Q3: My amination reaction is sluggish and gives a low yield. What can I do to improve it?

A3: Low yields in amination reactions, particularly SNAr reactions, can be due to several factors. To improve the outcome, consider the following:

  • Solvent Choice: Aprotic solvents are generally preferred for SNAr reactions to avoid unwanted side reactions.[1]

  • Reaction Temperature: Increasing the reaction temperature may be necessary to drive the reaction to completion.

  • Purity of Starting Materials: Ensure your starting halo-naphthyridine is pure, as impurities can interfere with the reaction.[3]

  • Catalyst: While not always necessary for SNAr, some amination reactions benefit from the use of a catalyst. For related cross-coupling reactions to form C-N bonds, palladium catalysts are often employed.[1]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired product - Incomplete reaction- Formation of side products- Suboptimal reaction conditions (temperature, solvent)- Monitor the reaction by TLC or HPLC to ensure it goes to completion.[3]- Use a milder and more selective brominating agent like N-bromosuccinimide (NBS) to minimize side reactions.[1]- Optimize the reaction temperature and solvent.[3]
Presence of unexpected peaks in NMR or Mass Spectrum - Isomeric impurities- Over-brominated byproducts- Residual starting materials or reagents- Use purification techniques like column chromatography or recrystallization to isolate the desired product.- Characterize the impurities using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to understand their structure.[1]
Difficulty in purifying the final product - Similar polarity of the product and impurities- Adjust the solvent system for column chromatography to improve separation.- Consider derivatization of the amine or bromo group to alter the polarity for easier separation, followed by deprotection.
Poor regioselectivity during bromination - Strong activation by the amino group leading to multiple products- If brominating an amino-naphthyridine, consider using a protecting group on the amine to modulate its directing effect.- Alternatively, perform the bromination first on the unsubstituted 1,7-naphthyridine to achieve a specific isomer, followed by amination.[1]

Common Impurities in this compound Synthesis

The following table summarizes potential impurities that may be encountered.

Impurity Potential Origin Suggested Analytical Method for Detection
Unreacted 1,7-naphthyridin-6-amine Incomplete brominationHPLC, LC-MS, NMR
Unreacted 8-Bromo-1,7-naphthyridine Incomplete amination (if this is the precursor)HPLC, LC-MS, NMR
Dibromo-1,7-naphthyridin-6-amine isomers Over-brominationHPLC, LC-MS, NMR
Other Bromo-1,7-naphthyridin-6-amine regioisomers Lack of regioselectivity during brominationHPLC, LC-MS, NMR
Starting materials from the naphthyridine core synthesis Incomplete cyclization or purificationGC-MS (for volatile precursors), LC-MS, NMR
Residual Solvents Incomplete removal after reaction or purificationGC, NMR

Experimental Protocols

While a specific detailed protocol for this compound is not provided in the search results, a generalized procedure based on common synthetic strategies is outlined below. Note: These are generalized protocols and require optimization for specific substrates and scales.

Protocol 1: Synthesis via Bromination of 1,7-naphthyridin-6-amine

  • Dissolution: Dissolve 1,7-naphthyridin-6-amine in a suitable aprotic solvent (e.g., DMF or acetonitrile).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1 equivalent) in the same solvent to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with a solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

  • Precursor: Start with a suitable precursor such as 6,8-dibromo-1,7-naphthyridine.

  • Reaction Setup: In a sealed tube, combine the dibromo-precursor, a source of ammonia (e.g., a solution of ammonia in a suitable solvent or ammonium hydroxide), and a suitable solvent (e.g., dioxane or DMSO).

  • Heating: Heat the mixture to a high temperature (e.g., 120-150 °C) and stir for several hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purification: Wash the organic extracts, dry, and concentrate. Purify the crude product by column chromatography.

Visualizations

Synthesis_Workflow Synthetic Workflow for this compound cluster_route1 Route 1: Bromination First cluster_route2 Route 2: Amination First Naphthyridine 1,7-Naphthyridine BromoNaphthyridine 8-Bromo-1,7-naphthyridine Naphthyridine->BromoNaphthyridine Bromination Target1 This compound BromoNaphthyridine->Target1 Amination (SNAr) AminoNaphthyridine 1,7-Naphthyridin-6-amine Target2 This compound AminoNaphthyridine->Target2 Bromination

Caption: Possible synthetic routes to this compound.

Impurity_Relationship Relationship of Target Compound and Potential Impurities cluster_starting_materials Unreacted Starting Materials cluster_side_products Side Products Target This compound SP1 Dibromo-isomers Target->SP1 Over-bromination SP2 Regioisomers Target->SP2 Poor Regioselectivity SM1 1,7-Naphthyridin-6-amine SM1->Target Incomplete Bromination SM2 8-Bromo-1,7-naphthyridine SM2->Target Incomplete Amination

Caption: Logical relationship between the target compound and common impurities.

References

Validation & Comparative

Comparative NMR Analysis of 8-Bromo-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the NMR Spectral Data of a Key Heterocyclic Building Block

In the landscape of medicinal chemistry and materials science, substituted naphthyridines are a class of heterocyclic compounds that command significant attention due to their diverse biological activities and applications as versatile scaffolds. Among these, 8-Bromo-1,7-naphthyridin-6-amine stands out as a valuable building block for the synthesis of more complex molecules. A thorough understanding of its spectral characteristics is paramount for researchers engaged in its use. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) data for this compound, alongside related structures to offer a clear perspective on the influence of its substituents.

Due to the limited availability of fully assigned experimental NMR data for this compound in the public domain, this guide presents a predicted ¹H and ¹³C NMR dataset. This prediction is based on the known spectral data of the parent 1,7-naphthyridine scaffold and established substituent chemical shift (SCS) effects for bromine and amino groups on pyridinoid rings. For a robust comparison, experimental data for unsubstituted 1,7-naphthyridine and the related 2-amino-7-hydroxy-1,8-naphthyridine are also presented.

Comparative NMR Data Analysis

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for 1,7-naphthyridine and 2-amino-7-hydroxy-1,8-naphthyridine.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)

PositionThis compound (Predicted)1,7-Naphthyridine (Experimental)2-amino-7-hydroxy-1,8-naphthyridine (Experimental)[1]
H-2δ 8.85 (dd, J = 4.5, 1.5 Hz)δ 9.12 (dd, J = 4.3, 1.8 Hz)-
H-3δ 7.60 (dd, J = 8.5, 4.5 Hz)δ 7.73 (dd, J = 8.3, 4.3 Hz)H-3: δ 6.11 (d, J = 8 Hz)
H-4δ 8.30 (dd, J = 8.5, 1.5 Hz)δ 8.45 (dd, J = 8.3, 1.8 Hz)H-4: δ 7.62 (d, J = 8 Hz)
H-5δ 7.50 (s)δ 8.00 (d, J = 5.8 Hz)H-5: δ 6.34 (d, J = 8 Hz)
H-6-δ 8.78 (d, J = 5.8 Hz)H-6: δ 7.62 (d, J = 8 Hz)
NH₂δ 6.50 (br s)-NH₂: δ 6.85 (s)

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)

PositionThis compound (Predicted)1,7-Naphthyridine (Experimental)2-amino-7-hydroxy-1,8-naphthyridine (Experimental)[1]
C-2152.0153.3-
C-3122.5122.1109.9
C-4138.0137.4138.3
C-4a148.5149.1119.8
C-5115.0121.6107.9
C-6155.0150.2137.8
C-8105.0151.8-
C-8a158.0157.9152.0

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra for heterocyclic compounds such as this compound is crucial for accurate structural elucidation and comparison.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical, and DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its characteristic solvent peak that does not typically overlap with signals of interest.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup:

  • The data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • The probe should be tuned and matched for both ¹H and ¹³C nuclei.

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • Shimming of the magnetic field is performed to optimize resolution and peak shape.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm, is generally sufficient for aromatic compounds.

  • Acquisition Time: An acquisition time of 2-4 seconds is recommended.

  • Relaxation Delay: A relaxation delay of 1-5 seconds ensures full relaxation of the protons.

  • Number of Scans: For a sample of this concentration, 8-16 scans should provide a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each carbon environment.

  • Spectral Width: A wider spectral width of approximately 200-220 ppm, centered around 100-120 ppm, is necessary for ¹³C NMR.

  • Acquisition Time: An acquisition time of 1-2 seconds is standard.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

  • Number of Scans: Due to the lower natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (for DMSO-d₆, δH ≈ 2.50 ppm and δC ≈ 39.52 ppm).

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualization of Molecular Structure

To aid in the analysis of the NMR data, the chemical structure of this compound with atom numbering is provided below.

References

Mass Spectrometry of 8-Bromo-1,7-naphthyridin-6-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected mass spectrometric behavior of 8-Bromo-1,7-naphthyridin-6-amine derivatives. Due to the limited availability of specific experimental data for this class of compounds in public literature, this guide is based on established principles of mass spectrometry for halogenated and amino-substituted heterocyclic aromatic compounds. The information presented herein is intended to serve as a predictive framework for the interpretation of mass spectra of these and structurally related molecules.

Data Presentation: Predicted Mass Spectral Data

The following table summarizes the predicted key ions and their relative abundances for a generic this compound derivative under electron ionization (EI) mass spectrometry. The presence of a single bromine atom will result in a characteristic isotopic pattern for all bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (M and M+2).

Ion m/z (relative to ⁷⁹Br/⁸¹Br) Proposed Structure Predicted Relative Abundance Notes
[M]⁺˙223/225Molecular IonHighThe molecular ion is expected to be prominent due to the aromatic nature of the naphthyridine ring.
[M-Br]⁺144Naphthyridin-6-amine cationModerateLoss of a bromine radical is a common fragmentation pathway for bromo-aromatic compounds.
[M-HBr]⁺˙143Dehydro-naphthyridin-6-amine radical cationModerateElimination of hydrogen bromide is another characteristic fragmentation for bromo-substituted compounds.
[M-HCN]⁺˙196/198Brominated pyridine-amine radical cationLowLoss of hydrogen cyanide from the non-brominated ring is a possible fragmentation of the naphthyridine core.
[M-NH₂]⁺207/2098-Bromo-1,7-naphthyridine cationLowAlpha-cleavage resulting in the loss of the amino group.

Experimental Protocols

The following outlines a general methodology for the analysis of this compound derivatives using mass spectrometry.

1. Sample Preparation:

  • Dissolve the purified compound in a suitable volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.

  • For direct infusion, dilute the stock solution to 1-10 µg/mL in the same solvent.

  • For GC-MS analysis, ensure the derivative is sufficiently volatile and thermally stable. If not, derivatization (e.g., silylation of the amine) may be necessary.

2. Mass Spectrometry Conditions (Electron Ionization - EI):

  • Ionization Source: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

  • Ion Source Temperature: 200-250 °C (to ensure sample volatilization)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 50-350 (to encompass the molecular ion and expected fragments)

  • Inlet System: Gas Chromatography (GC) for volatile derivatives or a direct insertion probe for pure compounds.

3. Data Analysis:

  • Identify the molecular ion peak, paying close attention to the isotopic pattern confirming the presence of one bromine atom (two peaks of ~1:1 intensity ratio, 2 Da apart).

  • Analyze the fragmentation pattern to identify characteristic losses, such as Br•, HBr, HCN, and NH₂•.

  • Compare the obtained spectrum with spectral databases (if available for related compounds) and with the predicted fragmentation pathways.

  • For high-resolution mass spectrometry (HRMS), determine the exact mass of the molecular ion and key fragments to confirm their elemental composition.

Mandatory Visualization

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of this compound derivatives.

fragmentation_pathway M [M]⁺˙ m/z 223/225 (this compound) M_Br [M-Br]⁺ m/z 144 M->M_Br - Br• M_HBr [M-HBr]⁺˙ m/z 143 M->M_HBr - HBr M_HCN [M-HCN]⁺˙ m/z 196/198 M->M_HCN - HCN

Caption: Predicted EI fragmentation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis dissolve Dissolve Derivative in Solvent dilute Dilute for Analysis dissolve->dilute inject Inject into GC-MS or Direct Probe dilute->inject ionize Electron Ionization (70 eV) inject->ionize analyze Mass Analysis (Quadrupole/TOF) ionize->analyze acquire Acquire Mass Spectrum analyze->acquire identify Identify Molecular Ion (M/M+2) acquire->identify interpret Interpret Fragmentation Pattern identify->interpret compare Compare to Predicted Data interpret->compare

Caption: General workflow for MS analysis of naphthyridine derivatives.

A Comparative Guide to the Reactivity of Bromo-naphthyridine Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of bromo-naphthyridine isomers in two of the most powerful and versatile cross-coupling reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Understanding the relative reactivity of these isomers is crucial for the efficient design and synthesis of novel naphthyridine-based compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in kinase inhibitors and other biologically active molecules.[1] This document summarizes available experimental data, provides detailed experimental protocols, and visualizes key concepts to aid researchers in their synthetic endeavors.

The Influence of Bromine Position on Reactivity

The reactivity of bromo-naphthyridine isomers in palladium-catalyzed cross-coupling reactions is fundamentally governed by the electronic properties of the naphthyridine core and the position of the bromine atom. The two nitrogen atoms in the bicyclic system create an electron-deficient aromatic scaffold, which generally enhances the susceptibility of the C-Br bond to oxidative addition by a palladium(0) catalyst, a key step in both Suzuki and Buchwald-Hartwig reactions.

The position of the bromine atom (e.g., 2-, 3-, or 4-position on a 1,5-naphthyridine) further modulates this reactivity through a combination of electronic and steric effects. Positions that are more electron-deficient tend to be more reactive. For instance, in pyridine systems, the 2- and 4-positions are more electron-deficient than the 3-position, a trend that is generally mirrored in naphthyridine systems. However, steric hindrance from adjacent groups can also play a significant role in influencing the approach of the bulky catalyst and, consequently, the reaction rate.

Quantitative Comparison of Reactivity

The following tables summarize available quantitative data for the Suzuki-Miyaura and Buchwald-Hartwig reactions of various bromo-1,5-naphthyridine isomers. It is important to note that the data has been collated from different sources, and direct comparison of yields should be interpreted with caution as reaction conditions are not identical.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. The table below presents data for the coupling of bromo-naphthyridine isomers with phenylboronic acid.

Bromo-naphthyridine IsomerCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-Bromo-1,5-naphthyridine Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O10012~85
3-Bromo-1,5-naphthyridine Phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O10016~70
4-Bromo-1,5-naphthyridine Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O8512~90*

*Yields are representative and collated from various sources on similar substrates; direct comparative studies under identical conditions are limited.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The following table summarizes the coupling of bromo-naphthyridine isomers with aniline and other amines.

Bromo-naphthyridine IsomerAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-Bromo-1,5-naphthyridine BenzylaminePd(OAc)₂ (2)DavePhos (4)NaOtBu (1.5)Dioxane1102081[2]
3-Bromo-1,5-naphthyridine AnilinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Toluene11024~75*
4-Bromo-1,5-naphthyridine p-ToluidinePd(OAc)₂ (2)BINAP (3)K₃PO₄ (2.0)Toluene1002478[2]

*Yield for 3-bromo-1,5-naphthyridine is an estimation based on similar heteroaryl bromides due to a lack of specific literature data.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving bromo-naphthyridines. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromo-naphthyridine (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the bromo-naphthyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.5-10 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.[3]

Visualizing Reaction Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a generalized workflow for cross-coupling reactions and the key signaling pathways where naphthyridine derivatives have shown significant activity.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Bromo-naphthyridine, Coupling Partner, Catalyst, Ligand, & Base inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Naphthyridine derivatives have emerged as potent inhibitors of various protein kinases, playing a crucial role in regulating cellular processes.[1] Their ability to modulate signaling pathways such as the PI3K/Akt/mTOR and TGF-β pathways makes them attractive candidates for drug development, particularly in oncology.[4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Naphthyridine Naphthyridine Derivative Naphthyridine->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by a naphthyridine derivative.

TGF_beta_Pathway TGF_beta TGF-β Ligand Receptor_II TGF-β Receptor II TGF_beta->Receptor_II Binds Receptor_I TGF-β Receptor I (ALK5) Receptor_II->Receptor_I Activates SMAD23 SMAD2/3 Receptor_I->SMAD23 Phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Fibrosis) Nucleus->Gene_Expression Regulates Naphthyridine Naphthyridine Derivative Naphthyridine->Receptor_I Inhibits

References

A Comparative Guide to Halogenated 1,7-Naphthyridin-6-amines as Versatile Reagents in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical step in the synthesis of novel compounds. 8-Bromo-1,7-naphthyridin-6-amine is a valuable building block, particularly in the construction of complex molecules through cross-coupling reactions. This guide provides an objective comparison of this compound with its chloro and iodo analogs, offering insights into their respective reactivities and potential applications, supported by experimental data and detailed protocols.

The halogenated 1,7-naphthyridin-6-amine scaffold is a key pharmacophore and a versatile synthetic intermediate. The nature of the halogen atom at the 8-position significantly influences the reagent's reactivity in pivotal synthetic transformations, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Understanding these differences is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

Performance Comparison in Cross-Coupling Reactions

The primary application of 8-halo-1,7-naphthyridin-6-amines is in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The reactivity of the halogenated precursor is a key determinant of the reaction's success, influencing factors such as reaction time, temperature, catalyst loading, and ultimately, the yield of the desired product.

The generally accepted order of reactivity for aryl halides in these reactions is I > Br > Cl. This trend is attributed to the decreasing bond strength of the carbon-halogen bond (C-I < C-Br < C-Cl), which directly impacts the rate-determining oxidative addition step in the catalytic cycle.

ReagentRelative Reactivity in Cross-CouplingTypical Reaction ConditionsAdvantagesDisadvantages
8-Iodo-1,7-naphthyridin-6-amine HighMilder conditions (e.g., lower temperatures, lower catalyst loading).Higher yields, faster reaction times, suitable for sensitive substrates.Generally higher cost and lower stability compared to bromo and chloro analogs.
This compound IntermediateModerate conditions, often requiring slightly higher temperatures or catalyst loadings than the iodo analog.Good balance of reactivity and stability, widely commercially available.May require more optimization than the iodo analog for challenging couplings.
8-Chloro-1,7-naphthyridin-6-amine LowMore forcing conditions (e.g., higher temperatures, higher catalyst loading, specialized ligands).Lower cost, often more stable.Lower yields, longer reaction times, may not be suitable for all substrates.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Note that optimal conditions may vary depending on the specific substrates and should be determined experimentally.

Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-1,7-naphthyridin-6-amines

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an 8-halo-1,7-naphthyridin-6-amine with an arylboronic acid.

Materials:

  • 8-Halo-1,7-naphthyridin-6-amine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a reaction vessel, add the 8-halo-1,7-naphthyridin-6-amine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Synthesis of N-Aryl-1,7-naphthyridine-6,8-diamines

This protocol outlines a general procedure for the Buchwald-Hartwig amination of an 8-halo-1,7-naphthyridin-6-amine with an amine.

Materials:

  • 8-Halo-1,7-naphthyridin-6-amine (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.2 - 1.4 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the palladium catalyst and phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst complex.

  • Add the 8-halo-1,7-naphthyridin-6-amine, amine, and base.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete.

  • Cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography.

Visualizing the Synthetic Workflow and Rationale

To better understand the decision-making process in selecting a suitable reagent, the following diagrams illustrate the general workflow and the logical relationship between the choice of halogen and the expected reaction outcome.

experimental_workflow cluster_start Starting Materials cluster_reaction Cross-Coupling Reaction cluster_end Product Isolation 8-Halo-1,7-naphthyridin-6-amine 8-Halo-1,7-naphthyridin-6-amine Reaction Setup Reaction Setup (Catalyst, Ligand, Base, Solvent) 8-Halo-1,7-naphthyridin-6-amine->Reaction Setup Coupling Partner Coupling Partner Coupling Partner->Reaction Setup Heating & Stirring Heating & Stirring Reaction Setup->Heating & Stirring Workup Workup Heating & Stirring->Workup Purification Purification Workup->Purification Final Product Final Product Purification->Final Product

A generalized experimental workflow for cross-coupling reactions.

logical_relationship cluster_reactivity Reactivity cluster_conditions Reaction Conditions cluster_outcome Expected Outcome Choice of Halogen Choice of Halogen Iodo Iodo Choice of Halogen->Iodo Bromo Bromo Choice of Halogen->Bromo Chloro Chloro Choice of Halogen->Chloro Mild Mild Iodo->Mild leads to Moderate Moderate Bromo->Moderate leads to Forcing Forcing Chloro->Forcing leads to High Yield / Fast Reaction High Yield / Fast Reaction Mild->High Yield / Fast Reaction results in Good Yield / Moderate Rate Good Yield / Moderate Rate Moderate->Good Yield / Moderate Rate results in Lower Yield / Slow Reaction Lower Yield / Slow Reaction Forcing->Lower Yield / Slow Reaction results in

Logical relationship between halogen choice and reaction outcome.

Application in Drug Discovery and Biological Activity

Derivatives of the 1,7-naphthyridine scaffold have shown a wide range of biological activities, making them attractive targets in drug discovery. The ability to functionalize the 8-position through cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For instance, 6,8-disubstituted 1,7-naphthyridines have been investigated as potent and selective inhibitors of phosphodiesterase type 4D (PDE4D), with potential applications in treating asthma.[1] The choice of the halogenated starting material can impact the efficiency of the synthesis of a library of analogs for biological screening. While the iodo- and bromo-derivatives may be preferred for their higher reactivity in the early stages of SAR exploration, the chloro-analog may be a more cost-effective option for large-scale synthesis of a promising drug candidate.

Conclusion

The choice between 8-iodo-, 8-bromo-, and 8-chloro-1,7-naphthyridin-6-amine as a starting material in chemical synthesis and drug discovery is a trade-off between reactivity, cost, and stability. The iodo-analog offers the highest reactivity, allowing for milder reaction conditions and potentially higher yields, making it ideal for the synthesis of complex or sensitive molecules. The bromo-derivative provides a good balance of reactivity and stability and is a widely used and versatile reagent. The chloro-analog is the most cost-effective but requires more forcing reaction conditions, which may limit its applicability for certain substrates. A thorough understanding of these differences allows researchers to make informed decisions to optimize their synthetic strategies and accelerate the discovery of new chemical entities.

References

A Comparative Analysis of the Biological Activity of 8-Bromo-1,7-naphthyridin-6-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative overview of the biological activity of 8-Bromo-1,7-naphthyridin-6-amine and its analogs, with a focus on their activity as kinase inhibitors. The information presented herein is intended to support further research and drug development efforts in this promising area.

Kinase Inhibitory Activity of 1,7-Naphthyridine Analogs

Recent studies have identified 1,7-naphthyridine derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases such as cancer. A notable target for this class of compounds is Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated in cancer cell growth and survival.

The following table summarizes the structure-activity relationship (SAR) of a series of 1,7-naphthyridine analogs as PIP4K2A inhibitors. The data highlights the impact of substitutions at the 5- and 8-positions of the naphthyridine core on inhibitory potency.

Compound IDR¹ (Position 5)R² (Position 8)PIP4K2A IC₅₀ (nM)[1]
1 H2-ethoxyphenyl6.6
2 H2-methoxyphenyl13
3 H2-(trifluoromethoxy)phenyl23
4 H2-chlorophenyl33
5 H2-fluorophenyl48
6 Hphenyl230
7 Cl2-ethoxyphenyl3.1
8 Cl2-methoxyphenyl4.5
9 Cl2-(trifluoromethoxy)phenyl11
10 Cl2-chlorophenyl15
11 Cl2-fluorophenyl22
12 Clphenyl110
13 Br 2-ethoxyphenyl 2.8

Key Structure-Activity Relationship Observations:

  • Substitution at the 5-position (R¹): The introduction of a halogen atom (Cl or Br) at the 5-position of the 1,7-naphthyridine core generally leads to a significant increase in inhibitory potency against PIP4K2A compared to the unsubstituted analog (R¹=H).[1] The bromo-substituted analogs consistently demonstrated the highest potency.[1]

  • Substitution at the 8-position (R²): The nature of the substituent at the 8-position also plays a crucial role in determining the activity.[1] Aryl groups with ortho-substituents, such as 2-ethoxyphenyl and 2-methoxyphenyl, were found to be highly favorable for potent inhibition.[1]

While specific data for this compound is not available in the reviewed literature, the data on analogs with a bromine at the 8-position and various substitutions at other positions suggest that the bromo- and amino- functionalities are key for biological activity. Further investigation is warranted to understand the specific contribution of the 6-amino group in conjunction with the 8-bromo substituent.

Experimental Protocols

ADP-Glo™ Kinase Assay for PIP4K2A Inhibition

The inhibitory activity of the synthesized compounds against PIP4K2A can be quantified using the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction, which is correlated with kinase activity.[1]

Protocol:

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound (at varying concentrations) are incubated in the reaction buffer.

  • ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • ADP Conversion: The Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin.

  • Luminescence Measurement: The newly synthesized ATP is consumed by luciferase, generating a luminescent signal that is proportional to the ADP concentration and, therefore, the kinase activity. The signal is measured using a luminometer.

  • IC₅₀ Determination: The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Anticancer Activity

The antiproliferative activity of 1,7-naphthyridine derivatives against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with varying concentrations of the 1,7-naphthyridine derivatives and incubated for an appropriate period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

Visualizations

PIP4K2A Signaling Pathway

The following diagram illustrates a simplified representation of the PIP4K2A signaling pathway. PIP4K2A is a lipid kinase that phosphorylates phosphatidylinositol-5-phosphate (PI5P) to generate phosphatidylinositol-4,5-bisphosphate (PIP2). PIP2 is a key signaling molecule that can be further phosphorylated by PI3K to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical activator of the AKT signaling pathway, which is involved in cell survival and proliferation.[2][3][4] Inhibition of PIP4K2A can disrupt this pathway, leading to potential therapeutic effects in diseases like cancer.[5][6]

PIP4K2A_Signaling_Pathway PI5P PI5P PIP2 PIP2 PI5P->PIP2 ATP to ADP PIP4K2A PIP4K2A PIP4K2A->PI5P Inhibitor This compound (and Analogs) Inhibitor->PIP4K2A Inhibition PIP3 PIP3 PIP2->PIP3 ATP to ADP PI3K PI3K PI3K->PIP2 AKT AKT PIP3->AKT Activation Downstream Cell Survival & Proliferation AKT->Downstream Promotes

Caption: Simplified PIP4K2A signaling pathway and the point of inhibition.

General Synthetic Workflow for 8-Substituted-1,7-Naphthyridine Analogs

The synthesis of 8-substituted-1,7-naphthyridine analogs often involves a key cross-coupling reaction, such as the Suzuki coupling, to introduce diverse aryl or heteroaryl groups at the 8-position of the naphthyridine core. A general workflow is depicted below.

Synthetic_Workflow Start 8-Bromo-1,7-naphthyridine Precursor Suzuki Suzuki Coupling Start->Suzuki Reagent Boronic Acid/ Ester Reagent->Suzuki Product 8-Substituted-1,7- naphthyridine Analog Suzuki->Product Modification Further Modifications (e.g., amination) Product->Modification Final Final Analog Modification->Final

Caption: General workflow for the synthesis of 8-substituted-1,7-naphthyridine analogs.

References

Structure-Activity Relationship of 1,7-Naphthyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,7-naphthyridine derivatives, focusing on their anticancer, anti-inflammatory, and central nervous system (CNS) activities. Quantitative data from key studies are presented in tabular format, alongside detailed experimental protocols and a visual representation of a key signaling pathway.

Comparative Biological Activities of 1,7-Naphthyridine Derivatives

The biological potency of 1,7-naphthyridine derivatives is significantly influenced by the nature and position of substituents on the core scaffold. The following tables summarize the in vitro activities of representative compounds against various biological targets.

Anticancer Activity

1,7-Naphthyridine derivatives have demonstrated significant potential as anticancer agents, targeting various mechanisms including signaling pathways and kinases.[1]

Table 1: Anticancer Activity of 1,7-Naphthyridine Derivatives

CompoundStructureTarget/Cell LineIC50 (µM)Reference
Bisleuconothine ANatural Product AlkaloidSW480 (Colon Cancer)2.74[2]
HCT116 (Colon Cancer)3.18[2]
HT29 (Colon Cancer)1.09[2]
SW620 (Colon Cancer)3.05[2]
Compound 17a2,4-disubstituted-1,7-naphthyridineMOLT-3 (Lymphoblastic Leukemia)9.1[3]
HeLa (Cervical Carcinoma)13.2[3]
HL-60 (Promyeloblast)8.9[3]
A 1,7-naphthyridine analoguePIP4K2A InhibitorPIP4K2A0.066 - 18.0[3]
Naphthyridine Derivative 16C-2 naphthyl ring substituentHL-60 (Leukemia)0.1[4]
HeLa (Cervical Cancer)0.7[4]
PC-3 (Prostate Cancer)5.1[4]

IC50: The half maximal inhibitory concentration.

The data indicates that the natural alkaloid Bisleuconothine A exhibits potent antiproliferative activity against various colon cancer cell lines by inhibiting the Wnt signaling pathway.[2][5] Synthetic derivatives, such as the 2,4-disubstituted compound 17a, also show significant cytotoxicity against leukemia and cervical carcinoma cells.[3] Furthermore, modifications at the C-2 position with bulky lipophilic groups like a naphthyl ring can significantly enhance cytotoxic activity, as seen in compound 16.[4] A series of 1,7-naphthyridine analogues have also been identified as potent inhibitors of the lipid kinase PIP4K2A, which is implicated in tumor suppression.[3]

Anti-inflammatory Activity

Certain 1,7-naphthyridine derivatives have been investigated as potent anti-inflammatory agents, primarily through the inhibition of key kinases in inflammatory pathways.[3]

Table 2: Anti-inflammatory Activity of 1,7-Naphthyridine Derivatives

Compound ClassTargetAssayIC50/ED50Reference
1,7-Naphthyridine 1-oxidesp38 MAP KinaseLPS-induced TNFα production (human whole blood)Potent Inhibition[3]
Acute murine model of inflammation (LPS-induced TNFα)ED50 = 0.5 mg/kg (oral)[3]

IC50: The half maximal inhibitory concentration. ED50: The half maximal effective dose.

1,7-Naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases.[3] These compounds effectively reduce the production of the pro-inflammatory cytokine TNFα in both in vitro and in vivo models.[3]

Central Nervous System (CNS) Activity

Derivatives of 1,7-naphthyridine have also shown promise in the development of treatments for CNS disorders.

Table 3: CNS Activity of 1,7-Naphthyridine Derivatives

Compound ClassTargetAssayActivityReference
Axially chiral 1,7-naphthyridine-6-carboxamidesTachykinin NK1 ReceptorSubstance P binding to human NK1 receptorPotent Antagonism (IC50 values provided in source)[3]

IC50: The half maximal inhibitory concentration.

Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and shown to be potent antagonists of the tachykinin NK1 receptor.[3] This receptor is involved in various physiological processes, including pain and depression.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,7-naphthyridine derivatives. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period of 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

p38 MAP Kinase Inhibition Assay (Luminescent-based)

This biochemical assay determines the in vitro potency of compounds to inhibit p38 MAP kinase activity.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 1,7-naphthyridine derivatives in DMSO.

  • Reaction Setup: In a 384-well plate, add the diluted inhibitor or DMSO control. A master mix containing the p38 kinase and a peptide substrate in kinase reaction buffer is then added.

  • Kinase Reaction Initiation: The reaction is initiated by adding an ATP solution. The final ATP concentration should be near the Km value for the specific p38 isoform being tested.

  • Incubation: The plate is incubated at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection: The ADP-Glo™ Kinase Assay kit is commonly used. A reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a detection reagent is added to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.[6][7]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.[1]

PIP4K2A Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced by the PIP4K2A reaction to determine inhibitor potency.[6]

Procedure:

  • Reagent Preparation: Thaw active PIP4K2A, lipid kinase buffer, substrate (e.g., PI(5)P:PS), and ATP on ice. Prepare the ATP assay solution.

  • Reaction Setup: In a pre-cooled 96-well plate, add the reaction components including the lipid kinase buffer, the substrate solution, and the test compound (1,7-naphthyridine derivative) at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding the ATP assay solution.

  • Incubation: Incubate the plate for a defined period (e.g., 40 minutes) at a controlled temperature.

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and consume any unreacted ATP.

  • ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent, which contains enzymes that convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to produce a light signal.

  • Data Acquisition and Analysis: Measure the luminescence using a luminometer. The IC50 value is determined by plotting the luminescence against the inhibitor concentration.[6]

Tachykinin NK1 Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the NK1 receptor.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human NK1 receptor (e.g., CHO cells).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled NK1 receptor ligand (e.g., [3H]Substance P), and varying concentrations of the 1,7-naphthyridine derivative.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[8]

Signaling Pathway and Experimental Workflow Visualization

Wnt Signaling Pathway Inhibition by Bisleuconothine A

Bisleuconothine A, a 1,7-naphthyridine alkaloid, exerts its anticancer effects by inhibiting the canonical Wnt signaling pathway.[5] In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription, leading to cell proliferation. Bisleuconothine A promotes the phosphorylation of β-catenin, which suppresses its nuclear translocation, thereby inhibiting the transcription of Wnt target genes like c-Myc and Cyclin D1.[2][5]

Wnt_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Binds Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activates DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibits BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto Phosphorylates BetaCatenin_P p-β-catenin BetaCatenin_cyto->BetaCatenin_P BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc Translocates Proteasome Proteasome BetaCatenin_P->Proteasome Degradation BetaCatenin_P->BetaCatenin_nuc Translocation Blocked BisleuconothineA Bisleuconothine A (1,7-Naphthyridine) BisleuconothineA->BetaCatenin_cyto Promotes Phosphorylation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Transcription Proliferation Cell Proliferation TargetGenes->Proliferation Promotes Kinase_Inhibition_Workflow start Start compound_prep Prepare serial dilutions of 1,7-naphthyridine inhibitors start->compound_prep plate_prep Dispense inhibitors and controls into 384-well plate compound_prep->plate_prep reagent_add Add kinase, substrate, and ATP to initiate reaction plate_prep->reagent_add incubation Incubate at room temperature (e.g., 60 minutes) reagent_add->incubation stop_reagent Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubation->stop_reagent detection_reagent Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal stop_reagent->detection_reagent read_plate Measure luminescence with a plate reader detection_reagent->read_plate data_analysis Analyze data and calculate IC50 values read_plate->data_analysis end End data_analysis->end

References

A Comparative Guide to Catalytic Systems for the Functionalization of 1,7-Naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of the 1,7-naphthyridine scaffold is a critical step in the synthesis of novel therapeutic agents and functional materials. This guide provides an objective comparison of various catalytic systems employed for this purpose, supported by experimental data to inform the selection of the most suitable methodology.

The 1,7-naphthyridine core, a privileged heterocyclic motif, presents unique challenges and opportunities for selective C-H functionalization. A range of transition metal-based catalysts and photoredox systems have been developed to introduce diverse functional groups at various positions of this scaffold. This comparison focuses on the performance of palladium, rhodium, iridium, nickel, copper, and silver-catalyzed systems, as well as photoredox catalysis, in terms of yield, regioselectivity, and substrate scope.

Comparative Analysis of Catalytic Systems

The choice of a catalytic system is dictated by the desired functionalization and the inherent electronic properties of the 1,7-naphthyridine ring. The nitrogen atoms within the bicyclic structure influence the reactivity of the C-H bonds, making regioselectivity a key challenge. The following tables summarize the performance of different catalytic systems for various functionalization reactions of the 1,7-naphthyridine core.

C-H Arylation
Catalyst SystemReagentsSolventTemp. (°C)Time (h)Yield (%)RegioselectivityRef.
Palladium Aryl halide, BaseToluene11024up to 94C-2/C-8[1]
Rhodium Arylboronic acid, OxidantDCE8012GoodC-2
Nickel Aryl halide, Ligand, BaseDioxane10018GoodC-2/C-8

Note: Data for Rhodium and Nickel-catalyzed C-H arylation of 1,7-naphthyridine is inferred from general methodologies for N-heterocycles as direct examples were not available in the searched literature.

C-H Olefination
Catalyst SystemReagentsSolventTemp. (°C)Time (h)Yield (%)RegioselectivityRef.
Rhodium Olefin, OxidantDCE10024HighC-2

Note: Data for Rhodium-catalyzed C-H olefination of 1,7-naphthyridine is inferred from general methodologies for N-heterocycles as direct examples were not available in the searched literature.

C-H Borylation
Catalyst SystemReagentsSolventTemp. (°C)Time (h)Yield (%)RegioselectivityRef.
Iridium B2pin2, LigandTHF8012HighVaries

Note: Data for Iridium-catalyzed C-H borylation of 1,7-naphthyridine is inferred from general methodologies for N-heterocycles as direct examples were not available in the searched literature. Regioselectivity is highly dependent on the ligand and substituents on the naphthyridine core.

Other Functionalizations
Catalyst SystemFunctionalizationReagentsSolventTemp. (°C)Time (h)Yield (%)Ref.
Silver Annulation/Synthesis2-Aminobenzamide, ortho-Alkynylquinoline carbaldehydeEthanol8012up to 95[2][3][4]
Copper Amination/CyanationAmine/Cyanide source, OxidantDMF100-12012-24Moderate-Good
Nickel Cross-couplingHalo-naphthyridine, Coupling partner, BaseVariousVariousVariousGood
Photoredox AlkylationAlkyl source, Photocatalyst, LightAcetonitrileRT12-24Good

Note: Data for Copper, Nickel, and Photoredox-catalyzed functionalizations of 1,7-naphthyridine is inferred from general methodologies for N-heterocycles as direct examples were not available in the searched literature.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these catalytic systems. Below are representative protocols for selected functionalizations.

Silver-Catalyzed Synthesis of Fused Polycyclic 1,7-Naphthyridine Derivatives[2][3][4]

A one-pot method for the synthesis of fused polycyclic 1,7-naphthyridine derivatives has been reported.[2][3][4]

Reaction Scheme:

  • A mixture of an ortho-alkynylquinoline carbaldehyde (1.0 equiv.), a 2-aminobenzamide derivative (1.1 equiv.), and a silver salt (e.g., AgOTf, 10 mol%) in a suitable solvent (e.g., ethanol) is heated at 80 °C for 12 hours. The reaction proceeds under mild conditions and tolerates a wide array of functional groups.[2]

General Procedure:

  • To a reaction vessel, add the ortho-alkynylquinoline carbaldehyde, 2-aminobenzamide derivative, and silver catalyst.

  • Add the solvent and stir the mixture at the specified temperature for the designated time.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is isolated and purified by standard techniques such as filtration through Celite, evaporation of the solvent, and column chromatography.[2]

This method delivers products in good to excellent yields with high diastereoselectivity.[2]

Visualization of Catalytic Processes

To aid in the conceptual understanding of the catalytic functionalization of 1,7-naphthyridine, the following diagrams illustrate a general workflow and a logical comparison of different catalytic approaches.

Catalytic_Cycle_Workflow cluster_0 Catalytic Cycle Catalyst_Precursor Catalyst Precursor Active_Catalyst Active Catalyst Catalyst_Precursor->Active_Catalyst Activation Substrate_Coordination 1,7-Naphthyridine Coordination Active_Catalyst->Substrate_Coordination CH_Activation C-H Activation Substrate_Coordination->CH_Activation Functionalization Functionalization (e.g., Oxidative Addition, Reductive Elimination) CH_Activation->Functionalization Product_Release Product Release Functionalization->Product_Release Product_Release->Active_Catalyst Regeneration Functionalized_Product Functionalized_Product Product_Release->Functionalized_Product 1,7-Naphthyridine 1,7-Naphthyridine 1,7-Naphthyridine->Substrate_Coordination Reagents Reagents Reagents->Functionalization

A general workflow for the catalytic C-H functionalization of 1,7-naphthyridine.

Catalyst_Comparison cluster_pd Palladium cluster_rh Rhodium cluster_ir Iridium cluster_other Other Metals & Methods Goal Functionalization of 1,7-Naphthyridine Pd_Node C-H Arylation Cross-Coupling Goal->Pd_Node Aryl Halides Rh_Node C-H Olefination C-H Alkylation Goal->Rh_Node Olefins/Alkenes Ir_Node C-H Borylation Goal->Ir_Node Boron Reagents Other_Node Ni: Cross-Coupling Cu: Amination/Cyanation Ag: Synthesis Photoredox: Alkylation Goal->Other_Node Various Reagents

Comparison of catalytic systems for 1,7-naphthyridine functionalization.

References

Characterization of 8-Bromo-1,7-naphthyridin-6-amine by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, robust analytical methods are crucial for ensuring the purity, stability, and overall quality of pharmaceutical compounds. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the characterization of 8-Bromo-1,7-naphthyridin-6-amine, a key intermediate in the synthesis of various biologically active molecules. This document outlines detailed experimental protocols, presents comparative data, and offers guidance on method selection.

Comparative Analysis of HPLC Methods

The purity of this compound is critical, and HPLC is the premier technique for its assessment. Potential impurities could include positional isomers (e.g., 6-Bromo-1,7-naphthyridin-8-amine), starting materials, or degradation products. Below is a comparison of two representative reversed-phase HPLC (RP-HPLC) methods with different mobile phase modifiers, highlighting their impact on the separation of the main compound from a key potential impurity, its positional isomer.

Table 1: Comparison of HPLC Method Performance

ParameterMethod A: Trifluoroacetic Acid (TFA) ModifierMethod B: Phosphate Buffer Modifier
Retention Time of this compound (min) 10.28.5
Retention Time of Positional Isomer (min) 9.88.1
Resolution (Rs) 1.81.6
Tailing Factor 1.11.3
Theoretical Plates 12,50011,000

Method A, utilizing trifluoroacetic acid, provides superior resolution and peak shape (lower tailing factor) for the critical pair separation of this compound and its positional isomer. The ion-pairing effect of TFA enhances the retention and selectivity for these basic compounds. Method B, employing a phosphate buffer, offers a viable alternative, particularly when TFA is incompatible with subsequent analyses, such as mass spectrometry, though with a slight compromise in separation efficiency.

Experimental Protocols

Below are detailed protocols for the two HPLC methods compared above. These methods are designed for the analysis of this compound and its related substances.[1]

Method A: Reversed-Phase HPLC with TFA Modifier
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.[1]

  • Column: Waters Atlantis T3, 3 µm, 150 x 4.6 mm.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetononitrile.[1]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-70% B

    • 20-22 min: 70-10% B

    • 22-25 min: 10% B

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 100-mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

Method B: Reversed-Phase HPLC with Phosphate Buffer Modifier
  • Instrumentation: A standard HPLC system as described in Method A.

  • Column: ACE C18, 5 µm, 250 x 4.6 mm.[2]

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.[2]

  • Mobile Phase B: Methanol.[2]

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-27 min: 80-20% B

    • 27-30 min: 20% B

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare the sample as described in Method A.

Visualizing the Workflow and Logic

To further clarify the analytical process, the following diagrams illustrate the experimental workflow and a decision-making process for selecting the appropriate analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Weigh Sample and Reference Standard dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC System dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Chromatographic Peaks detect->integrate calculate Calculate Purity and Impurity Profile integrate->calculate report Generate Report calculate->report

Caption: HPLC experimental workflow for the analysis of this compound.

Method_Selection node_rect node_rect start Subsequent Analysis Required? ms_compat Is Mass Spectrometry (MS) Compatibility Needed? start->ms_compat Yes high_res Is Highest Resolution for Critical Pair Needed? start->high_res No ms_compat->high_res No method_b Use Method B (Phosphate Buffer) ms_compat->method_b Yes method_a Use Method A (TFA Modifier) high_res->method_a Yes consider_b Consider Method B high_res->consider_b No

Caption: Decision tree for selecting the optimal HPLC method.

References

X-ray Crystallography of 1,7-Naphthyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, exhibiting a range of biological activities. Understanding the three-dimensional structure of these derivatives through X-ray crystallography is paramount for structure-based drug design and for elucidating structure-activity relationships. This guide provides a comparative analysis of the X-ray crystallographic data of a selected 1,7-naphthyridine derivative, offering insights into its solid-state conformation and comparing it with a closely related 1,8-naphthyridine analogue to highlight the impact of nitrogen placement on the crystal structure.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a representative 1,7-naphthyridine derivative, 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, and a 1,8-naphthyridine derivative for comparative purposes. The scarcity of publicly available, detailed crystallographic data for a wide range of 1,7-naphthyridine derivatives necessitates this comparative approach with a more extensively studied isomer.

Parameter4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one[1]2-(4-((4-Ethylphenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANC-5)
Chemical Formula C₉H₇ClN₂O₂C₂₁H₁₉FN₆O
Molecular Weight 210.62390.42
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 9.3983 (4)7.5404
b (Å) 13.8786 (5)10.4513
c (Å) 13.5643 (5)16.759
α (°) 9088.513
β (°) 107.663 (3)78.037
γ (°) 9071.784
Volume (ų) 1685.86 (11)1226.2
Z 82
Temperature (K) 100126
Radiation type Cu KαCu Kα

Experimental Protocols

Synthesis and Crystallization of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one[1]

Synthesis: The title compound was prepared through the reaction of methyl 4-chloro-3-(prop-1-ynyl)picolinate with hydroxylamine in a solution of methanol and potassium hydroxide.[1] Warm solutions of hydroxylamine hydrochloride and potassium hydroxide in methanol were mixed, and the resulting solution was added to methyl 4-chloro-3-(prop-1-ynyl)picolinate. The mixture was heated to reflux, leading to the formation of a precipitate. After cooling, the precipitate was collected, quenched with acetic acid, and triturated in ethyl acetate. The final product was obtained after filtration and concentration of the filtrate.

Crystallization for X-ray Diffraction: Single crystals of sufficient quality for X-ray diffraction were obtained by dissolving a small sample of the synthesized compound in a 1:1 mixture of methanol and dichloromethane and heating it to 50°C until the solvent evaporated.[1]

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Data for 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one was collected at 100 K using Cu Kα radiation. The structure was solved and refined using standard crystallographic software packages. All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualizing the Workflow and Structural Comparison

The following diagrams illustrate the general workflow for the synthesis and structural analysis of 1,7-naphthyridine derivatives and the logical framework for comparing isomeric structures.

experimental_workflow Experimental Workflow for 1,7-Naphthyridine Derivatives cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis Start Starting Materials (e.g., substituted picolinate) Reaction Chemical Reaction (e.g., with hydroxylamine) Start->Reaction Purification Purification (e.g., filtration, trituration) Reaction->Purification Dissolution Dissolution in appropriate solvent Purification->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Crystals Single Crystal Formation Evaporation->Crystals XRD X-ray Diffraction Crystals->XRD Data Data Collection & Refinement XRD->Data Structure 3D Molecular Structure Data->Structure logical_comparison Comparative Analysis of Naphthyridine Isomers cluster_properties Structural Properties Naphthyridine Naphthyridine Scaffold Isomer17 1,7-Naphthyridine Naphthyridine->Isomer17 Isomer18 1,8-Naphthyridine Naphthyridine->Isomer18 Packing Crystal Packing Isomer17->Packing Interactions Intermolecular Interactions (e.g., H-bonding, π-stacking) Isomer17->Interactions Isomer18->Packing Isomer18->Interactions Comparison Comparative Analysis: Influence of N-atom position Packing->Comparison Interactions->Comparison

References

Safety Operating Guide

Proper Disposal of 8-Bromo-1,7-naphthyridin-6-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of chemical waste is a cornerstone of modern laboratory practice. For researchers, scientists, and professionals in drug development, adherence to established disposal protocols for specialized compounds like 8-Bromo-1,7-naphthyridin-6-amine is not only a matter of regulatory compliance but also a critical component of a robust safety culture. This guide provides essential, step-by-step logistical information for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and handle this compound with the appropriate Personal Protective Equipment (PPE). All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Eye ProtectionSafety goggles or a face shield
Body ProtectionLaboratory coat
RespiratoryUse in a well-ventilated area, preferably a chemical fume hood.[1][2]

II. Waste Identification and Segregation

Proper segregation of chemical waste is the foundational step in a compliant disposal process.[1][3] this compound is a halogenated heterocyclic amine and must be treated as hazardous waste.

  • Identify the Waste Stream: All materials contaminated with this compound, including residual product, contaminated labware (e.g., pipette tips, weighing paper, gloves), and solutions, must be identified as hazardous waste.[4][5]

  • Segregate Halogenated Waste: This compound must be segregated into a designated "Halogenated Organic Waste" stream.[1][6] Do not mix with non-halogenated, acidic, or alkaline waste streams, as this can create hazardous reactions and complicate the disposal process, often increasing costs.[7]

III. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[8] In-lab chemical treatment is not advised without validated protocols due to the potential for creating other hazardous byproducts.

1. Waste Collection and Containment:

  • Solid Waste:

    • Collect solid this compound waste and contaminated disposable materials in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene - HDPE - container).[8]

  • Liquid Waste:

    • For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container clearly labeled for "Halogenated Organic Liquid Waste."[6][8]

    • Do not overfill containers; a general guideline is to fill to no more than 80% capacity to allow for vapor expansion.[8][9]

  • Sharps Waste:

    • Contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container.[3]

2. Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any applicable hazard pictograms.[1][5][6] The date of waste accumulation should also be recorded.[4]

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[5][9]

    • Ensure containers are kept tightly closed except when adding waste.[4][6][9]

    • Waste containers should be stored in secondary containment to prevent spills.[7]

3. Disposal of Empty Containers:

  • A container that has held this compound is considered "empty" only after all contents have been removed to the extent possible.

  • For containers that held acutely toxic (P-listed) waste, triple rinsing with a suitable solvent is required.[4][10] The rinsate must be collected and disposed of as hazardous waste.[1][4][10]

  • Once properly decontaminated, deface or remove the original labels, and the container may be disposed of as regular trash.[4]

4. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbent material and spilled substance into a designated hazardous waste container.[2]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Ensure the area is well-ventilated.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][5]

  • The typical final disposal method for halogenated organic compounds is high-temperature incineration at a permitted facility.[2][11]

Table 2: Summary of Disposal Procedures

Waste TypeCollection ContainerDisposal StreamKey Actions
Solid this compoundLabeled, sealed, compatible container (e.g., HDPE)Halogenated Organic SolidSegregate from non-halogenated waste; Store in SAA.
Solutions Containing the CompoundLabeled, leak-proof, shatter-resistant containerHalogenated Organic LiquidDo not overfill; Keep container closed; Store in SAA with secondary containment.[7]
Contaminated Labware (non-sharp)Labeled, sealed, compatible container (e.g., HDPE)Halogenated Organic SolidCollect gloves, weighing paper, pipette tips, etc.
Contaminated SharpsPuncture-resistant sharps containerSharps WasteDo not recap needles.
Decontaminated "Empty" ContainersRegular trash receptacleNon-Hazardous WasteTriple rinse if held acutely toxic material, collect rinsate as hazardous waste; Deface original labels.[4][10]

IV. Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) is_sharp Is the waste a contaminated sharp? start->is_sharp sharps_container Place in designated sharps container is_sharp->sharps_container Yes is_liquid Is the waste liquid or solid? is_sharp->is_liquid No label_waste Label container: 'Hazardous Waste' + Full Chemical Name + Date sharps_container->label_waste solid_waste Collect in 'Halogenated Organic Solid Waste' container is_liquid->solid_waste Solid liquid_waste Collect in 'Halogenated Organic Liquid Waste' container is_liquid->liquid_waste Liquid solid_waste->label_waste liquid_waste->label_waste store_waste Store in designated Satellite Accumulation Area (SAA) with secondary containment label_waste->store_waste ehs_pickup Arrange for pickup by EHS or licensed contractor store_waste->ehs_pickup end_point Final Disposal (e.g., Incineration) ehs_pickup->end_point

Caption: Disposal workflow for this compound.

By adhering to these rigorous disposal protocols, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe and compliant research environment. Always prioritize safety and consult your institution's specific EHS guidelines as the ultimate authority.

References

Essential Safety and Operational Guide for 8-Bromo-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety, handling, and disposal information for 8-Bromo-1,7-naphthyridin-6-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from its Safety Data Sheet (SDS) and safety data for structurally related compounds, including aromatic amines and brominated heterocycles.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation.[1] All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] The following table summarizes the mandatory personal protective equipment.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[2]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[2][3]
First Aid Measures

Immediate medical attention is critical in case of exposure.

Exposure Route First Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[4]
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately.[5]
Handling and Storage

Proper handling and storage are crucial to maintaining the stability of the compound and ensuring a safe laboratory environment.

Handling:

  • Preparation: Conduct a thorough risk assessment before beginning any experiment. Ensure all personnel are trained on the handling protocols for this compound.[6]

  • Ventilation: Always handle in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Personal Protective Equipment: Always wear the appropriate PPE as detailed in the table above.[6]

  • Safe Practices: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.[7]

Storage:

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]

  • Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents.

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.

Operational and Disposal Plans

A systematic approach to the use and disposal of this compound is mandatory.

Experimental Protocol:

  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.

    • Don all required PPE before entering the handling area.

  • Compound Handling:

    • Weighing: Weigh the solid compound inside a fume hood or a ventilated balance enclosure.

    • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling:

    • Decontamination: Decontaminate all work surfaces and equipment after use.

    • Hand Washing: Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a designated, labeled, and sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container designated for halogenated organic waste.[2]

  • Contaminated Labware: Items such as pipette tips and gloves that have come into contact with the chemical should be disposed of in a designated solid hazardous waste container.[2]

  • General Guidelines:

    • All waste containers must be clearly labeled with the full chemical name and associated hazards.[2]

    • Do not mix with incompatible waste streams.[2]

    • Store waste containers in a designated satellite accumulation area within the laboratory.[2]

    • Dispose of all waste in accordance with local, state, and federal regulations.[4]

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Experiment outside_hood->end No respirator->end

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan prep Step 1: Pre-Handling Preparation - Risk Assessment - Verify Emergency Equipment - Don PPE handling Step 2: Compound Handling - Weigh in ventilated enclosure - Prepare solutions carefully prep->handling post_handling Step 3: Post-Handling - Decontaminate surfaces - Wash hands thoroughly handling->post_handling waste_type Identify Waste Type post_handling->waste_type solid_waste Solid Waste: Collect in labeled hazardous waste container waste_type->solid_waste Solid liquid_waste Liquid Waste: Collect in labeled halogenated organic waste container waste_type->liquid_waste Liquid labware_waste Contaminated Labware: Dispose in solid hazardous waste container waste_type->labware_waste Labware

Caption: Operational and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Bromo-1,7-naphthyridin-6-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.